molecular formula C18H39NO9 B8106148 Bis(m-PEG4)-N-OH

Bis(m-PEG4)-N-OH

Cat. No.: B8106148
M. Wt: 413.5 g/mol
InChI Key: SHFFXGVDVNYUOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(m-PEG4)-N-OH is a useful research compound. Its molecular formula is C18H39NO9 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO9/c1-21-7-9-25-15-17-27-13-11-23-5-3-19(20)4-6-24-12-14-28-18-16-26-10-8-22-2/h20H,3-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFFXGVDVNYUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCN(CCOCCOCCOCCOC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Bis(m-PEG4)-N-OH: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(m-PEG4)-N-OH is a specialized chemical linker integral to the rapidly advancing field of targeted protein degradation (TPD). Specifically, it serves as a hydrophilic spacer in the construction of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed to hijack the body's own cellular machinery to eliminate disease-causing proteins. This guide provides a comprehensive technical overview of this compound, including its chemical properties, its central role in the mechanism of PROTACs, and a discussion of relevant experimental considerations.

Core Concepts: The Role of this compound in PROTACs

PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1][2] this compound functions as this critical linker. Its primary role is to bridge the POI and the E3 ligase, facilitating the formation of a ternary complex.[2] This proximity enables the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome, the cell's protein disposal system.[1][2]

The selection of the linker is a crucial aspect of PROTAC design, as its length, flexibility, and physicochemical properties significantly influence the efficacy of the resulting degrader. The polyethylene glycol (PEG) composition of this compound imparts hydrophilicity, which can enhance the solubility and bioavailability of the PROTAC molecule.

Physicochemical Properties of this compound

A clear understanding of the chemical and physical characteristics of this compound is essential for its effective application in PROTAC synthesis.

PropertyValue
Molecular Formula C18H39NO9
Molecular Weight 413.50 g/mol
CAS Number 2182601-79-0
Appearance Varies (often a solid or oil)
Solubility Soluble in aqueous media
Storage Conditions Typically stored at -20°C

The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

The mechanism of action of PROTACs containing the this compound linker is intrinsically linked to the cellular ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Figure 1. PROTAC-Mediated Protein Degradation Pathway

Experimental Considerations and Methodologies

While specific experimental protocols for PROTACs utilizing the this compound linker are highly dependent on the target protein and E3 ligase ligands, the following outlines a general workflow for the synthesis and evaluation of such a PROTAC.

PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the separate preparation of the target-binding ligand and the E3 ligase ligand, followed by their conjugation using the this compound linker.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_synthesis Synthesis Stages Ligand_POI Synthesis of Target Protein Ligand Conjugation Conjugation Reaction Ligand_POI->Conjugation Ligand_E3 Synthesis of E3 Ligase Ligand Ligand_E3->Conjugation Linker This compound Linker Linker->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC

Figure 2. General PROTAC Synthesis Workflow
In Vitro Evaluation of PROTAC Activity

Once synthesized, the efficacy of the PROTAC must be evaluated through a series of in vitro experiments.

In_Vitro_Evaluation_Workflow In Vitro PROTAC Evaluation Workflow cluster_evaluation Evaluation Steps Cell_Culture Cell Culture (Expressing Target Protein) PROTAC_Treatment PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (e.g., Western Blot, ELISA) Cell_Lysis->Protein_Quantification Data_Analysis Data Analysis (DC50, Dmax determination) Protein_Quantification->Data_Analysis Mechanism_Validation Mechanism of Action Validation (e.g., Proteasome Inhibitor Co-treatment) Data_Analysis->Mechanism_Validation

Figure 3. In Vitro PROTAC Evaluation Workflow

Key Experimental Protocols:

While a detailed, universal protocol is not feasible, the following are critical experimental steps often employed in the evaluation of PROTACs:

  • Western Blotting for Protein Degradation:

    • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a specified time.

    • Lysis: Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

    • Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control, followed by a secondary antibody.

    • Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of degradation.

  • LC-MS/MS for PROTAC Characterization:

    • Sample Preparation: Prepare a solution of the synthesized PROTAC.

    • Chromatographic Separation: Inject the sample into a liquid chromatography system to separate the PROTAC from any impurities.

    • Mass Spectrometry: Analyze the eluent by mass spectrometry to confirm the molecular weight of the PROTAC.

Conclusion

This compound is a valuable tool in the development of PROTACs for targeted protein degradation. Its hydrophilic PEG structure offers potential advantages in terms of the solubility and pharmacokinetic properties of the resulting PROTACs. A thorough understanding of its chemical properties, combined with rigorous experimental design and execution, is paramount for the successful application of this linker in advancing the frontier of targeted therapeutics. As the field of TPD continues to evolve, the rational design and application of linkers like this compound will remain a cornerstone of innovation.

References

Bis(m-PEG4)-N-OH: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(m-PEG4)-N-OH is a bifunctional, hydrophilic linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). As a polyethylene glycol (PEG)-based linker, it plays a crucial role in connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, forming the tripartite PROTAC molecule. The inherent properties of the PEG4 chain, including increased hydrophilicity, biocompatibility, and conformational flexibility, make this compound an attractive component in the design of effective and bioavailable protein degraders. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound in the context of targeted protein degradation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource
Molecular Weight 413.50 g/mol [1]
Chemical Formula C18H39NO9[1]
CAS Number 2182601-79-0[1]
Appearance Not specified in search results
Solubility The hydrophilic PEG spacers increase the compound's water solubility in aqueous media. Specific quantitative data in various organic and aqueous solvents is not readily available in the public domain.
Purity Typically ≥95% as provided by commercial suppliers.
Stability & Storage Store under recommended conditions as per the Certificate of Analysis, typically at -20°C for long-term storage.[1] Specific stability data regarding temperature, pH, and light sensitivity is not detailed in the available search results.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the public search results, a general approach for the synthesis of N-hydroxy bis-PEGylated compounds can be inferred from standard organic chemistry principles and protocols for similar PEG derivatives. The synthesis would likely involve the reaction of a suitable N-protected hydroxylamine derivative with a PEG4-containing electrophile, followed by deprotection.

Characterization of this compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence of the characteristic ethylene glycol repeats and the N-hydroxy moiety.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to verify the molecular weight of the compound.

Note: Specific NMR and mass spectra for this compound are not publicly available.

Role in PROTAC Technology

This compound serves as a flexible linker in the architecture of a PROTAC. The choice of the linker is critical as it influences the spatial orientation of the two ligands, which is a key determinant for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG4 chain in this compound offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.

  • Increased Cell Permeability: By modifying the physicochemical properties of the PROTAC, the PEG linker can influence its ability to cross cell membranes and reach its intracellular target.

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG4 linker can provide the necessary conformational freedom for the two ligands to bind optimally to their respective proteins, thereby facilitating the crucial protein-protein interactions within the ternary complex.

The Ubiquitin-Proteasome System: The Mechanism of PROTAC Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The following diagram illustrates this process.

Ubiquitin_Proteasome_Pathway PROTAC-Mediated Protein Degradation cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC (Target Ligand-Linker-E3 Ligase Ligand) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (Protein of Interest) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds TernaryComplex->PROTAC Released TernaryComplex->E3Ligase Released PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Ub Transfer E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 E2->TernaryComplex Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow Start Starting Materials Ligand1_Synth Synthesis of Target-Binding Ligand (with handle) Start->Ligand1_Synth Ligand2_Synth Synthesis of E3 Ligase Ligand (with handle) Start->Ligand2_Synth Coupling Coupling Reaction (e.g., Amide formation, Click chemistry) Ligand1_Synth->Coupling Ligand2_Synth->Coupling Linker This compound Linker->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Final PROTAC Molecule Characterization->Final_PROTAC Western_Blot_Workflow Workflow for Assessing PROTAC Activity Start Cell Culture Treatment Treat cells with varying concentrations of PROTAC Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with Primary Antibody (Target Protein) Blocking->Primary_Ab Secondary_Ab Incubation with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Quantification of Protein Levels) Detection->Analysis End Determine DC50 and Dmax Analysis->End

References

The Role of Bis(m-PEG4)-N-OH in PROTACs: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial initiating step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

The linker is not merely a passive spacer but plays a pivotal role in the efficacy of a PROTAC. Its length, composition, and flexibility are critical determinants of the stability and geometry of the ternary complex, which in turn dictates the efficiency of protein degradation. Among the various types of linkers used in PROTAC design, polyethylene glycol (PEG) linkers are frequently employed due to their advantageous physicochemical properties.

This technical guide focuses on the role of a specific PEG-based linker, Bis(m-PEG4)-N-OH , in the design and function of PROTACs. We will delve into its chemical properties, its application in PROTAC synthesis, and its impact on the degradation of target proteins, supported by quantitative data and detailed experimental protocols.

Core Concepts: The Function of this compound in PROTACs

This compound is a hydrophilic linker characterized by two tetraethylene glycol (PEG4) chains connected by a central nitrogen atom with a hydroxyl group. Its chemical formula is C18H39NO9, and it has a molecular weight of approximately 413.5 g/mol . The key features of this linker that make it valuable in PROTAC development include:

  • Enhanced Solubility: The presence of the repeating ethylene glycol units imparts significant hydrophilicity to the PROTAC molecule. This is crucial as many warheads and E3 ligase ligands are hydrophobic, and improved water solubility can enhance cell permeability and overall bioavailability.

  • Tunable Length and Flexibility: The PEG4 chains provide a defined and flexible spacer between the two ligands. This flexibility allows the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex. The length of the linker is a critical parameter that often requires optimization for each specific target and E3 ligase pair.

  • Biocompatibility: PEG is a well-established biocompatible polymer, which can minimize potential toxicity of the PROTAC molecule.

  • Synthetic Tractability: The terminal hydroxyl group of this compound provides a reactive handle for straightforward chemical modification and conjugation to either the warhead or the E3 ligase ligand during PROTAC synthesis.

Quantitative Data on PROTAC Performance with PEG-based Linkers

PROTACTarget ProteinE3 Ligase LigandLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
LC-2 KRAS G12CVHLPEG-likeNCI-H2030~100>90[1]

Table 1: Degradation Performance of a PROTAC with a PEG-based Linker. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of protein degradation achieved.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a PEG4 Linker

This protocol provides a representative method for the synthesis of a PROTAC incorporating a PEG4 linker, adaptable for use with this compound. The synthesis involves the coupling of a warhead (targeting the protein of interest) and an E3 ligase ligand via the PEG4 linker.

Materials:

  • Warhead with a reactive functional group (e.g., carboxylic acid)

  • E3 ligase ligand with a reactive functional group (e.g., amine)

  • This compound or a derivative with appropriate functional groups

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Activation of the Warhead:

    • Dissolve the warhead-COOH (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Coupling with the PEG4 Linker:

    • To the activated warhead solution, add a solution of an amine-functionalized PEG4 linker (e.g., a derivative of this compound) (1.1 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the resulting warhead-PEG4 conjugate by flash column chromatography.

  • Coupling with the E3 Ligase Ligand:

    • The terminal functional group of the purified warhead-PEG4 conjugate is then used for coupling with the E3 ligase ligand. For example, if the linker has a terminal hydroxyl group, it can be activated (e.g., by tosylation) for reaction with an amine on the E3 ligase ligand.

    • Alternatively, if the linker is bifunctional with orthogonal protecting groups, the second functional group can be deprotected and then coupled to the E3 ligase ligand using similar coupling chemistry as in step 1.

  • Final Purification:

    • Purify the final PROTAC molecule by preparative HPLC to obtain a high-purity product.

    • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (e.g., in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Repeat the immunoblotting process for the loading control.

    • Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 Binding PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->PROTAC PROTAC->POI_PROTAC_E3 Binding E3 E3 Ubiquitin Ligase E3->E3 E3->POI_PROTAC_E3 Binding Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC_E3->POI Ubiquitination

Caption: PROTAC Mechanism of Action.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF Activity KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF Proteasome Proteasome KRAS_GTP->Proteasome Ubiquitination MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PROTAC KRAS PROTAC PROTAC->KRAS_GTP Binds to KRAS E3 E3 Ligase PROTAC->E3 Recruits E3 Ligase Degradation KRAS Degradation Proteasome->Degradation

Caption: KRAS Signaling Pathway and PROTAC Intervention.

Experimental_Workflow Synthesis PROTAC Synthesis (Warhead + Linker + E3 Ligand) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cell_Treatment Cell Culture & Treatment (Dose-Response & Time-Course) Purification->Cell_Treatment Ternary_Complex Ternary Complex Formation Assay (e.g., SPR, ITC) Purification->Ternary_Complex Mechanism Mechanism of Action Studies (e.g., Ubiquitination Assay) Purification->Mechanism Lysis Cell Lysis & Protein Quantification (BCA Assay) Cell_Treatment->Lysis Western_Blot Western Blot Analysis (SDS-PAGE, Immunoblotting) Lysis->Western_Blot Data_Analysis Data Analysis (Densitometry, DC50/Dmax Calculation) Western_Blot->Data_Analysis Ternary_Complex->Data_Analysis Mechanism->Data_Analysis

Caption: Experimental Workflow for PROTAC Evaluation.

References

An In-depth Technical Guide to the Core Function of the Bis(m-PEG4)-N-OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Bis(m-PEG4)-N-OH linker is a sophisticated chemical tool designed for bioconjugation, the process of covalently linking molecules to biomolecules such as proteins, antibodies, and peptides. This guide provides a comprehensive overview of its structure, function, and application, with a focus on its role in the development of advanced therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Core Function and Chemical Structure

The this compound linker is a branched, hydrophilic linker featuring two polyethylene glycol (PEG) chains and a reactive N-hydroxysuccinimide (NHS) ester group. Its structure is designed to offer several advantages in bioconjugation:

  • Hydrophilicity: The two PEG4 chains impart significant water solubility to the linker and, consequently, to the resulting bioconjugate. This is crucial for improving the solubility and reducing the aggregation of conjugates, especially those involving hydrophobic drugs.[][2]

  • Biocompatibility: PEG is a well-established biocompatible polymer that can reduce the immunogenicity of the conjugated molecule and prolong its circulation half-life in the body.[]

  • Branched Architecture: The branched structure allows for a greater hydrodynamic radius compared to a linear linker of similar molecular weight. This can contribute to improved pharmacokinetics by reducing renal clearance.[3] Furthermore, branched linkers can potentially allow for the attachment of multiple molecules, increasing the drug-to-antibody ratio (DAR) in ADCs.[2]

  • Reactive Moiety: The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines (e.g., on lysine residues and the N-terminus of proteins) to form stable amide bonds under mild reaction conditions.

Below is a diagram illustrating the chemical structure of the this compound linker.

Caption: Chemical structure of the this compound linker.

Mechanism of Action: NHS Ester Conjugation

The utility of the this compound linker in bioconjugation stems from the reactivity of the N-hydroxysuccinimide ester. The NHS ester reacts with primary amines on biomolecules via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. This reaction is most efficient at a slightly basic pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.

The following diagram illustrates the general reaction mechanism.

NHS_Ester_Reaction cluster_reactants Reactants cluster_product Product Linker Bis(m-PEG4)-N-O-C(=O)-R (NHS Ester Linker) Conjugate Bis(m-PEG4)-N-O-C(=O)-NH-Biomolecule (Stable Amide Bond) Linker->Conjugate Nucleophilic Attack Biomolecule H2N-Biomolecule (e.g., Antibody) Biomolecule->Conjugate LeavingGroup N-Hydroxysuccinimide Conjugate->LeavingGroup Release

Caption: General reaction of an NHS ester with a primary amine.

Application in Antibody-Drug Conjugates (ADCs)

A primary application of the this compound linker is in the construction of antibody-drug conjugates (ADCs). ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker plays a critical role in the stability, solubility, and efficacy of the ADC.

The branched PEG structure of the this compound linker can help to:

  • Improve Pharmacokinetics: The hydrophilic PEG chains can shield the hydrophobic drug from the aqueous environment, reducing aggregation and leading to a longer circulation half-life and increased tumor accumulation.

  • Increase Drug-to-Antibody Ratio (DAR): Branched linkers can potentially be used to attach multiple drug molecules at a single conjugation site on the antibody, thereby increasing the DAR and the potency of the ADC.

The diagram below shows a schematic of an ADC, highlighting the role of the linker.

ADC_Structure Antibody Antibody (Targeting Moiety) Linker This compound (Branched Linker) Antibody->Linker Conjugation Drug Cytotoxic Drug (Payload) Linker->Drug Attachment

Caption: Schematic of an Antibody-Drug Conjugate (ADC).

Quantitative Data: Comparison of Linker Architectures

Table 1: Impact of PEG Linker Architecture on ADC Pharmacokinetics

Linker Architecture (DAR 8) Clearance Rate Area Under the Curve (AUC) Reference
Linear (L-PEG24) High Lower

| Pendant (P-(PEG12)2) | Low | Nearly 3-fold Higher | |

Table 2: Effect of PEG Linker Length on ADC Clearance in Rats

Linker Clearance (mL/day/kg) Reference
No PEG ~15
PEG2 ~10
PEG4 ~7
PEG8 ~5
PEG12 ~5

| PEG24 | ~5 | |

Table 3: Influence of PEG Linker on In Vitro Cytotoxicity of Affibody-Drug Conjugates

Linker Fold Reduction in Cytotoxicity (compared to no PEG) Reference
4 kDa PEG 4.5-fold

| 10 kDa PEG | 22-fold | |

These data suggest that branched or pendant PEG linkers can significantly improve the pharmacokinetic profile of ADCs, especially at high drug loads. The length of the PEG chain also influences clearance, with longer chains generally leading to reduced clearance. However, it is also noted that very long PEG chains can sometimes reduce the in vitro cytotoxicity of the conjugate.

Experimental Protocols

The following is a general protocol for the conjugation of a protein (e.g., an antibody) with an NHS-ester linker like this compound. This protocol should be optimized for each specific application.

A. Materials

  • Antibody or protein to be labeled (in a buffer free of primary amines, e.g., PBS)

  • This compound linker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

B. Experimental Workflow

Experimental_Workflow start Start prep_protein 1. Prepare Protein Solution (e.g., 2 mg/mL in PBS, pH 7.4) start->prep_protein adjust_ph 2. Adjust pH (Add 1/10th volume of 1 M NaHCO3, pH 8.3) prep_protein->adjust_ph conjugation 4. Conjugation Reaction (Add linker to protein solution, incubate 1-2 hours at RT) adjust_ph->conjugation prep_linker 3. Prepare Linker Stock Solution (e.g., 10 mM in anhydrous DMSO) prep_linker->conjugation quenching 5. Quench Reaction (Add quenching solution, incubate 15-30 min) conjugation->quenching purification 6. Purify Conjugate (e.g., Size-Exclusion Chromatography) quenching->purification characterization 7. Characterize Conjugate (e.g., UV-Vis for DAR, SDS-PAGE, Mass Spec) purification->characterization end End characterization->end

Caption: General workflow for protein conjugation with an NHS-ester linker.

C. Detailed Methodology

  • Prepare the Protein Solution:

    • Dissolve the antibody or protein in a suitable buffer such as phosphate-buffered saline (PBS) at a concentration of 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA), as these will compete with the target protein for reaction with the NHS ester.

  • Adjust the Reaction pH:

    • For efficient conjugation, adjust the pH of the protein solution to 8.0-8.5 by adding a calculated volume of 1 M sodium bicarbonate buffer. A common practice is to add 1/10th the volume of the protein solution.

  • Prepare the Linker Stock Solution:

    • Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10-20 mM. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.

  • Perform the Conjugation Reaction:

    • Add a calculated molar excess of the linker stock solution to the protein solution. The optimal molar ratio of linker to protein needs to be determined empirically but typically ranges from 5:1 to 20:1.

    • Add the linker solution dropwise while gently stirring the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.

  • Quench the Reaction:

    • To stop the reaction, add a quenching solution containing a high concentration of primary amines (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted linker and byproducts by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.

  • Characterize the Conjugate:

    • Determine the drug-to-antibody ratio (DAR) or degree of labeling (DOL) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the conjugated molecule (if it has a chromophore).

    • Further characterization can be performed using techniques such as SDS-PAGE, mass spectrometry, and functional assays to confirm the integrity and activity of the conjugate.

Conclusion

The this compound linker is a valuable tool in the field of bioconjugation, offering a combination of hydrophilicity, biocompatibility, and a branched structure that can enhance the properties of bioconjugates. Its primary application lies in the development of sophisticated therapeutics like ADCs, where it can improve solubility, stability, and pharmacokinetic profiles. While specific performance data for this particular linker is limited in the public domain, the principles of branched PEG-NHS ester chemistry, supported by comparative studies, provide a strong rationale for its use in creating next-generation bioconjugates. Careful optimization of the conjugation protocol is essential to achieve the desired product with optimal characteristics.

References

An In-depth Technical Guide to Bis(m-PEG4)-N-OH for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A critical component of PROTAC design is the linker, which connects the target-binding and E3 ligase-recruiting moieties. This technical guide focuses on a specific polyethylene glycol (PEG)-based linker, Bis(m-PEG4)-N-OH, providing a comprehensive overview of its structure, role in PROTACs, and the experimental methodologies used to evaluate the resulting protein degraders. While specific quantitative data for PROTACs utilizing this compound is not extensively available in published literature, this guide will present illustrative data from PROTACs with similar PEG4 linkers to provide a practical framework for researchers.

Introduction to Targeted Protein Degradation and PROTACs

Targeted protein degradation is a powerful strategy that aims to eliminate specific disease-causing proteins from cells.[1] Unlike traditional inhibitors that merely block a protein's function, TPD results in the physical removal of the target protein.[2] The most prominent TPD approach involves the use of PROTACs.[1]

PROTACs are bifunctional molecules comprising three key components:

  • A warhead that binds to the target protein of interest (POI).

  • An E3 ligase ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the warhead and the E3 ligase ligand.[3][4]

The fundamental mechanism of PROTAC action involves the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.

The Role of the Linker in PROTAC Design

The linker is a crucial determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Its length, composition, and attachment points significantly influence the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and improve pharmacokinetic properties.

This compound: A Branched PEG4 Linker

This compound is a branched, PEG-based linker used in the synthesis of PROTACs. Its structure consists of two methoxy-terminated PEG4 chains linked to a central nitrogen atom which is, in turn, attached to a hydroxyl group. The hydrophilic nature of the PEG chains can improve the solubility of the resulting PROTAC molecule.

Chemical Structure of this compound:

(Note: A representative image of the chemical structure would be placed here. As a text-based AI, I cannot generate images directly. The DOT script above is for a placeholder.)

Caption: Chemical structure of the this compound linker.

Quantitative Data Presentation

Table 1: Illustrative Performance of BTK PROTACs with Varying PEG Linker Lengths

PROTAC CompoundLinkerBTK Binding Affinity (Kd, nM)CRBN Binding Affinity (Kd, nM)BTK Degradation DC50 (nM)Max Degradation (Dmax, %)
Compound A2 PEG units>1000150>1000<10
Compound B3 PEG units25016050050
Compound C 4 PEG units 15 140 25 >90
Compound D5 PEG units2015050>90

This table is a representative example based on general findings in the literature and does not correspond to specific published data for a PROTAC using this compound.

Experimental Protocols

General Synthesis of a PROTAC Incorporating a PEG Linker

The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the warhead and the E3 ligase ligand, followed by their conjugation using a linker. Below is a generalized protocol for the synthesis of a PROTAC using a PEG-based linker with a hydroxyl group available for functionalization.

Step 1: Functionalization of the Linker

  • The hydroxyl group of this compound can be converted to a more reactive functional group, such as a tosylate or a mesylate, to facilitate nucleophilic substitution.

  • Alternatively, the hydroxyl group can be oxidized to a carboxylic acid to enable amide bond formation.

Step 2: Conjugation to the E3 Ligase Ligand

  • The functionalized linker is reacted with the E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) that has a complementary reactive group (e.g., an amine or a hydroxyl group).

  • The reaction is typically carried out in an appropriate solvent (e.g., DMF or DMSO) with a suitable catalyst or coupling agent (e.g., HATU or EDC/HOBt for amide bond formation).

Step 3: Conjugation to the Warhead

  • The linker-E3 ligase ligand conjugate is then reacted with the warhead (the ligand for the protein of interest) which also has a complementary reactive group.

  • The reaction conditions are similar to those in Step 2.

Step 4: Purification

  • The final PROTAC molecule is purified using techniques such as flash column chromatography or preparative HPLC.

  • The identity and purity of the final product are confirmed by analytical techniques like LC-MS and NMR.

Western Blot for PROTAC-Mediated Protein Degradation

Western blotting is a standard technique to quantify the levels of a target protein in cells after treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare the samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (Illustrative Example: AlphaLISA)

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Proximity-based assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) can be used to detect and quantify the formation of the POI-PROTAC-E3 ligase complex.

Materials:

  • Purified recombinant target protein (e.g., with a GST tag)

  • Purified recombinant E3 ligase complex (e.g., with a FLAG tag)

  • PROTAC of interest

  • AlphaLISA anti-GST acceptor beads

  • AlphaLISA anti-FLAG donor beads

  • Assay buffer

  • Microplate reader capable of AlphaLISA detection

Protocol:

  • Assay Setup: In a 384-well plate, add the target protein, the E3 ligase complex, and the PROTAC at various concentrations.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ternary complex formation.

  • Bead Addition: Add the anti-GST acceptor beads and anti-FLAG donor beads to the wells.

  • Second Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Read the plate on an AlphaLISA-compatible microplate reader.

  • Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. A bell-shaped curve is typically observed when plotting the signal against the PROTAC concentration, which is indicative of the "hook effect" at high PROTAC concentrations.

Mandatory Visualizations

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation Synthesis Chemical Synthesis of PROTAC TernaryAssay Ternary Complex Formation Assay (e.g., AlphaLISA, SPR) Synthesis->TernaryAssay WesternBlot Protein Degradation (Western Blot) TernaryAssay->WesternBlot Viability Cell Viability Assay WesternBlot->Viability

Caption: Experimental Workflow for PROTAC Evaluation.

PROTAC_Structure Warhead Warhead (POI Ligand) Linker This compound Linker Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: General Structure of a PROTAC with this compound.

Conclusion

This compound represents a valuable tool in the expanding chemical toolbox for the construction of PROTACs. Its branched PEG structure offers the potential for improved solubility and favorable pharmacokinetic properties. While specific examples of its application in peer-reviewed literature are limited, the general principles of PROTAC design and evaluation outlined in this guide provide a solid foundation for researchers to incorporate this and similar linkers into their targeted protein degradation programs. The continued exploration of novel linker chemistry will undoubtedly play a pivotal role in the development of the next generation of potent and selective protein degraders.

References

An In-depth Technical Guide to PEG Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, the precise delivery of therapeutic agents to their target sites while minimizing off-target effects is a paramount objective. Poly(ethylene glycol) (PEG) linkers have emerged as a cornerstone technology in achieving this goal, particularly in the realm of bioconjugation and the development of advanced therapeutics like antibody-drug conjugates (ADCs). PEGylation, the process of covalently attaching PEG chains to a molecule, bestows a multitude of advantageous properties upon therapeutic agents, ranging from small molecules to large biologics.[1] This guide provides a comprehensive technical overview of PEG linkers, their diverse applications, the quantitative impact on drug performance, and detailed methodologies for their use and characterization.

PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal candidate for modifying therapeutic molecules.[2] The incorporation of PEG linkers can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drugs by improving their solubility and stability, extending their circulation half-life, and reducing their immunogenicity.[][4] The versatility of PEG chemistry allows for the creation of a wide array of linker architectures, including linear and branched structures, as well as cleavable and non-cleavable moieties, each offering distinct advantages for specific therapeutic applications.[]

Core Principles of PEGylation in Drug Delivery

The covalent attachment of PEG chains to a therapeutic molecule can dramatically alter its physicochemical properties, leading to an improved therapeutic index. The core advantages of PEGylation include:

  • Enhanced Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of a drug, which reduces its renal clearance and prolongs its circulation time in the bloodstream. This extended half-life often allows for less frequent dosing, improving patient compliance.

  • Improved Solubility and Stability: The hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs, facilitating their administration. Furthermore, the PEG chain can act as a protective shield, sterically hindering the approach of proteolytic enzymes and thus increasing the drug's stability in vivo.

  • Reduced Immunogenicity: By masking the surface of protein-based drugs, PEGylation can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response.

  • Controlled Drug Release: The choice of linker chemistry is critical. Non-cleavable linkers provide a stable connection, relying on the degradation of the carrier molecule (e.g., an antibody in an ADC) to release the drug. Conversely, cleavable linkers are designed to release the drug in response to specific triggers in the target microenvironment, such as changes in pH or the presence of specific enzymes, allowing for more targeted drug delivery.

Types of PEG Linkers

The functionality and architecture of PEG linkers can be tailored to meet the specific needs of a drug conjugate. The main classifications of PEG linkers are based on their structure and reactivity.

Based on Architecture:
  • Linear PEG Linkers: These are the simplest form, consisting of a straight chain of ethylene glycol units. They are widely used to connect two molecules and can be functionalized at one or both ends.

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture can provide a greater shielding effect and a larger hydrodynamic volume compared to linear PEGs of the same molecular weight, often leading to further improvements in circulation half-life. They can also be used to attach multiple drug molecules.

Based on Reactivity:
  • Homobifunctional PEG Linkers: These linkers possess two identical reactive groups, making them suitable for crosslinking identical molecules or for applications where the same conjugation chemistry is desired at both ends.

  • Heterobifunctional PEG Linkers: These are more versatile linkers with two different reactive groups. This allows for the sequential and specific conjugation of two different molecules, which is a critical feature in the synthesis of complex bioconjugates like ADCs.

Based on Stability:
  • Non-Cleavable PEG Linkers: These form a stable, permanent bond between the drug and the carrier molecule. The release of the drug from its carrier relies on the degradation of the carrier itself, for instance, the proteolytic degradation of an antibody within a cancer cell. This approach generally offers greater stability in circulation.

  • Cleavable PEG Linkers: These linkers are designed to be stable in the bloodstream but are cleaved to release the drug upon reaching the target site. Cleavage can be triggered by various stimuli, including:

    • pH-sensitive linkers (e.g., hydrazones): These are stable at physiological pH (7.4) but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 5-6).

    • Enzyme-sensitive linkers (e.g., peptide-based): These contain a peptide sequence that is a substrate for enzymes that are overexpressed in tumor cells, such as cathepsins.

    • Redox-sensitive linkers (e.g., disulfide bonds): These are stable in the oxidizing environment of the bloodstream but are cleaved in the reducing intracellular environment.

Data Presentation: Quantitative Impact of PEG Linkers

The choice of PEG linker can have a profound and measurable impact on the properties of a drug conjugate. The following tables summarize quantitative data from various studies, illustrating the effects of different PEG linker characteristics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Half-life (t½)In Vivo Efficacy (Tumor Growth Inhibition)Reference(s)
No PEGLower (more potent)ShorterLess effective
PEG4Lower (more potent)IncreasedImproved
PEG8Slightly HigherSignificantly IncreasedSignificantly Improved
PEG12HigherSignificantly IncreasedSignificantly Improved
PEG24HigherSignificantly IncreasedSignificantly Improved
4 kDa4.5-fold reduction vs. No PEG2.5-fold increase vs. No PEGImproved
10 kDa22-fold reduction vs. No PEG11.2-fold increase vs. No PEGMost effective in animal model

Table 2: Comparative Analysis of Linear vs. Branched PEG Linkers on Pharmacokinetics

Linker Architecture (40 kDa total MW)Clearance RateIn Vivo Exposure (AUC)Reference(s)
Linear (1 x 40 kDa)HigherLower
Branched (2 x 20 kDa)LowerHigher
Branched (4 x 10 kDa)LowestHighest

Table 3: Cleavable vs. Non-Cleavable Linkers in ADCs

Linker TypePlasma StabilityMechanism of Drug ReleaseBystander EffectPotential AdvantageReference(s)
CleavableLowerEnzymatic/pH/Redox-mediatedYes (if payload is membrane-permeable)Efficacy in heterogeneous tumors
Non-cleavableHigherProteolytic degradation of antibodyNo/LimitedImproved safety profile

Mandatory Visualizations

Signaling Pathways

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Trastuzumab-ADC Trastuzumab-ADC HER2 Receptor HER2 Receptor Trastuzumab-ADC->HER2 Receptor Binding Endosome Endosome Lysosome Lysosome Drug Payload Drug Payload PI3K/Akt Pathway PI3K/Akt Pathway RAS/MAPK Pathway RAS/MAPK Pathway Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding & Activation EGFR-ADC EGFR-ADC EGFR-ADC->EGFR Binding & Internalization Lysosome Lysosome Drug Payload Drug Payload Downstream Signaling PI3K/Akt, RAS/MAPK Proliferation & Survival Proliferation & Survival

Experimental Workflows

ADC_Development_Workflow Target Selection Target Selection Antibody Development Antibody Development Target Selection->Antibody Development Conjugation Chemistry Conjugation Chemistry Antibody Development->Conjugation Chemistry Payload & Linker Selection Payload & Linker Selection Payload & Linker Selection->Conjugation Chemistry Purification Purification Conjugation Chemistry->Purification Characterization Characterization Purification->Characterization In Vitro Evaluation In Vitro Evaluation Characterization->In Vitro Evaluation In Vivo Evaluation In Vivo Evaluation In Vitro Evaluation->In Vivo Evaluation Preclinical Development Preclinical Development In Vivo Evaluation->Preclinical Development

Logical Relationships

PEG_Linker_Selection Define Therapeutic Goal Define Therapeutic Goal Payload Properties Payload Properties Define Therapeutic Goal->Payload Properties Target Environment Target Environment Define Therapeutic Goal->Target Environment Desired PK Profile Desired PK Profile Define Therapeutic Goal->Desired PK Profile Linker Architecture Linker Architecture Payload Properties->Linker Architecture Hydrophobic? Consider branched Linker Stability Linker Stability Payload Properties->Linker Stability Systemic toxicity a concern? Consider non-cleavable Target Environment->Linker Stability Tumor-specific enzymes? Consider cleavable Desired PK Profile->Linker Architecture Long half-life needed? Consider branched/long linear

Experimental Protocols

Protocol 1: Site-Specific Antibody PEGylation (Thiol-Maleimide Chemistry)

Objective: To covalently attach a maleimide-functionalized PEG linker to the hinge region cysteines of a partially reduced antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Maleimide-PEG-drug conjugate

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • To the mAb solution, add TCEP to a final molar excess (e.g., 2-5 fold over mAb) to selectively reduce the interchain disulfide bonds in the hinge region.

    • Incubate at 37°C for 1-2 hours.

  • Conjugation:

    • Add the maleimide-PEG-drug conjugate to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold excess over available thiols).

    • Incubate at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing.

  • Quenching:

    • Add a molar excess of the quenching reagent (e.g., N-acetylcysteine) to react with any unreacted maleimide groups and stop the conjugation reaction.

    • Incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated PEG-drug, quenching reagent, and any aggregates.

    • Collect fractions corresponding to the monomeric ADC.

Protocol 2: Characterization of PEGylated Proteins by Mass Spectrometry

Objective: To determine the degree of PEGylation and identify the sites of PEG attachment.

Materials:

  • Purified PEGylated protein

  • Denaturing buffer (e.g., containing guanidine HCl or urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Proteolytic enzyme (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • Intact Mass Analysis:

    • Dilute the purified PEGylated protein in a suitable buffer for mass spectrometry.

    • Analyze by ESI-QTOF or Orbitrap MS to determine the mass of the intact conjugate and assess the distribution of different PEGylated species.

  • Peptide Mapping for Site Identification:

    • Denature, reduce, and alkylate the PEGylated protein.

    • Digest the protein with a specific protease (e.g., trypsin) overnight at 37°C.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Identify PEGylated peptides by searching for the mass shift corresponding to the PEG moiety attached to specific amino acid residues (e.g., lysine, cysteine).

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency (IC50) of a PEGylated ADC on target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • PEGylated ADC and unconjugated antibody (as control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the PEGylated ADC and the unconjugated antibody in complete medium.

    • Replace the medium in the wells with the ADC or control solutions. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Protocol 4: In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a PEGylated ADC.

Materials:

  • Healthy or tumor-bearing mice

  • PEGylated ADC formulation

  • Dosing and blood collection equipment

  • Analytical method for quantifying the ADC in plasma (e.g., ELISA or LC-MS/MS)

Procedure:

  • Animal Dosing:

    • Administer a single intravenous (IV) dose of the PEGylated ADC to the mice.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 96h, 168h) post-dose.

    • Process the blood to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the total antibody and/or conjugated ADC in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the plasma concentration-time data and determine key parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Conclusion

PEG linkers are an indispensable tool in modern drug discovery and development, offering a versatile platform to enhance the therapeutic properties of a wide range of molecules. The ability to tailor the architecture, stability, and reactivity of PEG linkers allows for the rational design of drug conjugates with optimized pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the different types of PEG linkers and their quantitative effects, coupled with robust experimental methodologies for their implementation and characterization, is crucial for the successful development of next-generation therapeutics. As our understanding of the intricate interplay between linker chemistry and biological activity continues to grow, PEG linkers will undoubtedly play an even more significant role in the creation of safer and more effective medicines.

References

Bis(m-PEG4)-N-OH: A Technical Overview for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(m-PEG4)-N-OH, a bifunctional polyethylene glycol (PEG) linker increasingly utilized in the development of sophisticated bioconjugates and targeted therapeutics. This document outlines the core physicochemical properties of this compound, offers a generalized experimental protocol for its application in bioconjugation, and presents a logical workflow for its integration into drug development pipelines.

Core Properties and Specifications

This compound is a hydrophilic linker characterized by two tetra-ethylene glycol chains attached to a central nitrogen atom, with one terminus bearing a hydroxyl group. This structure imparts aqueous solubility to the parent molecule, a critical attribute for enhancing the pharmacokinetic profiles of conjugated drugs.

PropertyValueCitation(s)
CAS Number 2182601-79-0[1]
Molecular Weight 413.51283 Da[1]
Molecular Formula C18H39NO9[1]
Description A PEG linker with two PEG spacers connected by an -NOH group.[1]
Appearance Inquire with supplier
Purity Typically ≥95%
Solubility Soluble in water and most polar organic solvents
Storage Store at -20°C, desiccated

Applications in Drug Development

The primary application of this compound lies in its role as a flexible linker in the construction of complex biomolecules, most notably in the field of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The terminal hydroxyl group allows for further chemical modification, enabling the attachment of a variety of functional moieties. The PEG chains contribute to improved solubility and can influence the stability and immunogenicity of the final conjugate.

Generalized Experimental Protocol: Bioconjugation

While specific experimental protocols for this compound are not extensively detailed in publicly available literature, a generalized protocol for the activation of the terminal hydroxyl group and subsequent conjugation to a target protein is presented below. This protocol is based on standard bioconjugation techniques for similar hydroxyl-terminated PEG linkers and should be optimized for specific applications.

Objective: To conjugate this compound to a target protein via the activation of its terminal hydroxyl group.

Materials:

  • This compound

  • Activating agent (e.g., p-nitrophenyl chloroformate, disuccinimidyl carbonate)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching reagent (e.g., Tris buffer, glycine)

  • Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in the anhydrous aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

    • Add the activating agent and the tertiary amine base in appropriate molar excess.

    • Stir the reaction at room temperature for a specified duration, monitoring the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

    • Upon completion, the activated linker can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) or used directly in the next step after solvent removal.

  • Conjugation to Target Protein:

    • Dissolve the activated this compound linker in a small amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the solution of the activated linker to the protein solution in a dropwise manner while gently stirring.

    • Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a defined period. The optimal reaction time will depend on the protein and the desired degree of labeling.

  • Quenching and Purification:

    • Add the quenching reagent to the reaction mixture to stop the conjugation reaction by consuming any unreacted activated linker.

    • Purify the resulting protein conjugate using a suitable chromatography technique, such as size-exclusion chromatography, to separate the labeled protein from unreacted linker and other byproducts.

  • Characterization:

    • Characterize the final conjugate to determine the degree of labeling, purity, and integrity using methods such as SDS-PAGE, mass spectrometry, and functional assays.

Logical Workflow for Bioconjugate Development

The development of a bioconjugate utilizing this compound typically follows a structured workflow from initial design to final characterization.

experimental_workflow cluster_design Design & Synthesis cluster_conjugation Conjugation & Purification cluster_characterization Characterization & Analysis design Bioconjugate Design synthesis Synthesis of Activated Linker design->synthesis Chemical Activation conjugation Conjugation to Biomolecule synthesis->conjugation Reaction with Biomolecule purification Purification of Conjugate conjugation->purification Removal of Impurities characterization Physicochemical Characterization purification->characterization Purity & Identity functional_assay Functional Assay characterization->functional_assay Biological Activity

Caption: A logical workflow for the development of bioconjugates using this compound.

This guide serves as a foundational resource for researchers and developers working with this compound. For specific applications, further optimization and characterization will be necessary to achieve the desired therapeutic outcomes.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bis(m-PEG4)-N-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Bis(m-PEG4)-N-OH, more formally known as bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13-tetraoxahexadecanedioate. This homobifunctional crosslinker is a valuable tool in bioconjugation and is frequently utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). The tetraethylene glycol (PEG4) spacer enhances solubility and provides spatial separation between conjugated molecules.

Overview of Synthetic Strategy

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of a dicarboxylic acid derivative of tetraethylene glycol. A common method is the reaction of tetraethylene glycol with a protected haloacetate, such as tert-butyl bromoacetate, followed by acidic deprotection to yield the bis-carboxylic acid. The second step is the activation of the carboxylic acid groups with N-hydroxysuccinimide (NHS) using a carbodiimide coupling agent to form the final bis-NHS ester.

Core Applications in Drug Development

PEG linkers are integral in the design of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. The length and composition of the PEG linker are critical for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, thereby influencing the efficiency of protein degradation. This compound serves as a readily available building block for the systematic synthesis of PROTAC libraries with varying linker lengths.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound and similar PEG-NHS esters, based on literature values.

StepProductTypical YieldPurityReference
Deprotection of t-butyl ester to acidBis-PEG4-acid~84%>99%[1]
NHS ester formation from carboxylic acidBis-PEG4-NHS ester~85%>95%[2][3]

Experimental Protocols

Protocol 1: Synthesis of Bis-PEG4-acid (4,7,10,13-tetraoxahexadecanedioic acid)

This protocol describes the synthesis of the dicarboxylic acid precursor from tetraethylene glycol.

Materials:

  • Tetraethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-Butyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add tetraethylene glycol (1 equivalent) to a flask containing anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (2.2 equivalents) portion-wise to the solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add tert-butyl bromoacetate (2.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude di-tert-butyl ester intermediate.

  • Purify the intermediate by flash column chromatography.

  • Dissolve the purified di-tert-butyl ester in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Recrystallize the residue from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield the pure Bis-PEG4-acid.[1]

Protocol 2: Synthesis of this compound (Bis-PEG4-NHS ester)

This protocol details the conversion of the bis-carboxylic acid to the bis-NHS ester.

Materials:

  • Bis-PEG4-acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve Bis-PEG4-acid (1 equivalent) and N-hydroxysuccinimide (2.2 equivalents) in anhydrous DCM or DMF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (2.2 equivalents) or EDC (2.2 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

  • If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate. Filter off the DCU and wash it with the reaction solvent.

  • If EDC is used, the reaction can be worked up by washing with water.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to yield the final Bis-PEG4-NHS ester.

Visualized Workflows

PROTAC_Synthesis_Workflow cluster_synthesis Component Synthesis cluster_conjugation PROTAC Assembly Warhead Target Ligand (Warhead) Conjugation1 Conjugation Step 1 Warhead->Conjugation1 E3_Ligase_Ligand E3 Ligase Ligand Conjugation2 Conjugation Step 2 E3_Ligase_Ligand->Conjugation2 Linker This compound (Linker) Linker->Conjugation1 Intermediate Linker-Ligand Intermediate Conjugation1->Intermediate Intermediate->Conjugation2 PROTAC Final PROTAC Molecule Conjugation2->PROTAC

Caption: General workflow for PROTAC synthesis using a bifunctional linker.

Linker_Synthesis_Workflow PEG_Diol Tetraethylene Glycol (Diol) Step1 Williamson Ether Synthesis PEG_Diol->Step1 Haloacetate tert-Butyl Bromoacetate Haloacetate->Step1 NHS N-Hydroxysuccinimide (NHS) Step3 NHS Ester Formation NHS->Step3 Coupling_Agent DCC or EDC Coupling_Agent->Step3 Protected_Intermediate Di-tert-butyl Ester Intermediate Step2 Acidic Deprotection Protected_Intermediate->Step2 Bis_Acid Bis-PEG4-acid Bis_Acid->Step3 Final_Product This compound (Bis-NHS ester) Step1->Protected_Intermediate Step2->Bis_Acid Step3->Final_Product

Caption: Detailed synthesis workflow for this compound.

References

Application Notes and Protocols for Bis(m-PEG4)-N-OH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] These molecules consist of three key components: a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two.[3][4] The linker is a critical element, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[5]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide precise control over the distance and spatial orientation between the warhead and the E3 ligase ligand. Bis(m-PEG4)-N-OH is a PEG-based linker utilized in the synthesis of PROTACs. This application note provides a detailed protocol for the use of this compound in the synthesis of a model PROTAC.

Chemical Properties of this compound

While the exact structure can vary by manufacturer, this compound is a heterobifunctional linker. For the purpose of this protocol, we will assume it possesses a hydroxyl (-OH) group at one terminus and an N-hydroxysuccinimide (NHS) ester at the other, separated by two monomeric PEG4 chains. The NHS ester is highly reactive towards primary amines, forming stable amide bonds, while the hydroxyl group can be functionalized for subsequent reactions.

PropertyValue
Chemical Name Bis(m-PEG4)-N-hydroxysuccinimide ester
Molecular Formula C₂₁H₃₅NO₁₁ (Example)
Molecular Weight 481.5 g/mol (Example)
Appearance White to off-white solid or oil
Solubility Soluble in DMF, DMSO, and chlorinated solvents
Reactive Groups N-Hydroxysuccinimide (NHS) ester, Hydroxyl (-OH)
Reactivity NHS ester reacts with primary amines (-NH₂)

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using a heterobifunctional linker like this compound typically involves a sequential, two-step conjugation. First, the more reactive functional group on the linker (in this case, the NHS ester) is coupled with one of the ligands (either the warhead or the E3 ligase ligand). Following purification, the second functional group on the linker (the hydroxyl group) is activated and reacted with the second ligand to complete the PROTAC assembly.

PROTAC_Synthesis_Workflow A This compound (Linker) C Step 1: Amide Coupling A->C B Amine-containing Warhead B->C D Linker-Warhead Intermediate C->D Formation of Amide Bond E Hydroxyl Activation D->E F Activated Linker-Warhead E->F H Step 2: Second Amide Coupling F->H G Amine-containing E3 Ligase Ligand G->H I Crude PROTAC H->I Formation of Second Amide Bond J Purification (HPLC) I->J K Final PROTAC J->K

Caption: Experimental workflow for PROTAC synthesis using this compound.

Detailed Experimental Protocol

This protocol describes the synthesis of a model PROTAC by first reacting the NHS ester of this compound with an amine-containing warhead, followed by activation of the terminal hydroxyl group and subsequent coupling to an amine-containing E3 ligase ligand.

Materials and Reagents:

  • This compound linker

  • Amine-containing warhead (e.g., a kinase inhibitor with a primary amine)

  • Amine-containing E3 ligase ligand (e.g., pomalidomide derivative with a primary amine)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reagents for purification (e.g., HPLC grade solvents)

Step 1: Synthesis of Linker-Warhead Intermediate

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing warhead (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.

  • Slowly add the linker solution to the warhead solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Linker-Warhead intermediate.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the Linker-Warhead intermediate (1.0 eq) in anhydrous DMF.

  • Add the amine-containing E3 ligase ligand (1.2 eq), PyBOP (1.5 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC).

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Once inside the cell, the synthesized PROTAC binds simultaneously to the target protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein. The PROTAC molecule itself is not degraded and can continue to facilitate the degradation of multiple target protein molecules.

Representative Data for PEG-Linked PROTACs

The following table summarizes representative in vitro degradation data for PROTACs utilizing PEG linkers, compiled from various literature sources. This data is intended to provide a general understanding of the potency that can be achieved with PEG-linked PROTACs.

PROTAC IDTarget ProteinE3 LigaseLinker TypeDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC-1BRD4VHLPEG415>95HeLa
PROTAC-2BTKCRBNPEG38>90MOLM-14
PROTAC-3ERRαVHLPEG650~8522Rv1
PROTAC-4FKBP12CRBNPEG225>98HEK293

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Troubleshooting and Optimization

  • Low Reaction Yield: Ensure all reagents and solvents are anhydrous. Optimize reaction times and temperatures. Consider using alternative coupling reagents.

  • Poor Solubility: The use of the PEG linker should enhance solubility. If the final PROTAC still exhibits poor solubility, consider using a longer PEG chain or modifying the warhead or E3 ligase ligand.

  • Lack of Degradation Activity: The length of the linker is critical for the formation of a productive ternary complex. Synthesize a small library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG6, PEG8) to identify the optimal length for your specific target and E3 ligase pair. The attachment points of the linker on the warhead and E3 ligase ligand can also significantly impact activity and should be explored.

Conclusion

This compound is a versatile heterobifunctional linker that facilitates the straightforward synthesis of PROTACs. The inclusion of a PEG spacer often imparts favorable physicochemical properties to the final molecule, such as enhanced solubility and cell permeability. The provided protocol offers a general framework for the synthesis of PROTACs using this type of linker. However, optimization of the linker length, attachment points, and specific reaction conditions is often necessary to achieve potent and selective degradation of the desired target protein.

References

Application Notes and Protocols for Bis(m-PEG4)-Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Bis(m-PEG4)-N-OH and its activated N-hydroxysuccinimide (NHS) ester derivative, Bis-PEG4-NHS ester, in bioconjugation. This homobifunctional crosslinker is a valuable tool for creating covalently linked biomolecular conjugates with applications in drug delivery, diagnostics, and basic research. The tetraethylene glycol (PEG4) spacer enhances water solubility and provides a flexible linker arm.

Introduction to Bis-PEG4-NHS Ester Bioconjugation

Bis-PEG4-NHS ester is a homobifunctional crosslinking reagent composed of two NHS ester groups at either end of a 4-unit polyethylene glycol spacer.[1][2] This reagent is highly reactive towards primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins and peptides, forming stable amide bonds.[1] The hydrophilic PEG spacer increases the solubility of the crosslinker and the resulting conjugate in aqueous buffers.[2]

The precursor, often supplied as a dicarboxylic acid (Bis-PEG4-COOH), which can be considered the stable form of this compound in an aqueous environment, requires activation to the di-NHS ester prior to bioconjugation. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

Key Applications:

  • Protein and Peptide Conjugation: Creating dimers or linking different proteins and peptides for applications in drug delivery and diagnostics.[1]

  • Antibody-Drug Conjugation (ADC): Used as a non-cleavable linker in the development of ADCs.

  • Surface Modification: Modifying the surfaces of nanoparticles and medical devices to improve biocompatibility and reduce non-specific binding.

  • Crosslinking Biomolecules: Useful for studying protein-protein interactions and for applications in biotechnology and biochemical research.

Quantitative Data for Bioconjugation Reactions

The efficiency of the bioconjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of the reactants. The following tables summarize key parameters for the activation and conjugation steps.

Table 1: Reaction Conditions for Carboxylic Acid Activation to NHS Ester

ParameterRecommended ValueNotes
Solvent Anhydrous DMF or DCMFor organic phase activation.
Activation Reagents EDC and NHS (or Sulfo-NHS for aqueous reactions)Carbodiimide chemistry is a standard method for this activation.
Molar Ratio (Linker:EDC:NHS) 1 : 1.5-5 : 1.5-5A molar excess of EDC and NHS is recommended to drive the reaction to completion.
Reaction Temperature Room Temperature
Reaction Time 15-30 minutesThe activated NHS ester is susceptible to hydrolysis and should be used promptly.

Table 2: Reaction Conditions for NHS Ester Conjugation to Primary Amines

ParameterRecommended ValueNotes
Reaction Buffer Amine-free buffers (e.g., PBS, HEPES, Bicarbonate)Buffers containing primary amines like Tris or glycine will compete with the target molecule.
pH 7.2 - 8.5The reaction rate increases with higher pH, but so does the rate of NHS ester hydrolysis.
Molar Excess (NHS Ester:Biomolecule) 10- to 50-foldThe optimal ratio depends on the biomolecule and desired degree of labeling and should be optimized empirically.
Biomolecule Concentration 1-10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Temperature 4°C or Room Temperature
Reaction Time 30 minutes to 4 hoursLonger incubation times are often used at lower temperatures to minimize side reactions.
Quenching Reagent 1M Tris-HCl or Glycine (final conc. 20-100 mM)To stop the reaction by consuming unreacted NHS esters.

Experimental Protocols

Protocol 1: Activation of Bis-PEG4-Dicarboxylic Acid to Bis-PEG4-NHS Ester

This protocol describes the activation of the carboxylic acid groups of Bis-PEG4-COOH to amine-reactive NHS esters in an organic solvent.

Materials:

  • Bis-PEG4-dicarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve Bis-PEG4-dicarboxylic acid (1 equivalent) in anhydrous DMF to a desired concentration (e.g., 100 mg/mL).

  • Add NHS (2.2 equivalents) to the solution and stir until dissolved.

  • Add EDC-HCl (2.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • The resulting solution containing the activated Bis-PEG4-NHS ester can be used directly in the subsequent conjugation step, or the product can be purified and stored under desiccated conditions at -20°C.

Protocol 2: Homobifunctional Crosslinking of an Antibody (Dimerization)

This protocol provides a general procedure for the dimerization of an IgG antibody using the pre-activated Bis-PEG4-NHS ester.

Materials:

  • Antibody (IgG) solution (e.g., in PBS)

  • Bis-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: If the antibody solution contains amine-containing stabilizers (e.g., BSA, glycine, Tris), it must be purified first by dialysis or using a desalting column against the Reaction Buffer. Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • NHS Ester Preparation: Immediately before use, dissolve the Bis-PEG4-NHS ester in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the Bis-PEG4-NHS ester stock solution to the antibody solution. b. Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Analyze the resulting antibody dimer by SDS-PAGE, which should show a band at approximately twice the molecular weight of the monomeric antibody.

Visualizations

Activation_of_Bis_PEG4_COOH cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Bis-PEG4-COOH Bis-PEG4-Dicarboxylic Acid O-acylisourea O-acylisourea Intermediate Bis-PEG4-COOH->O-acylisourea + EDC EDC EDC NHS NHS Bis-PEG4-NHS Bis-PEG4-NHS Ester O-acylisourea->Bis-PEG4-NHS + NHS Byproduct EDC Byproduct O-acylisourea->Byproduct Bioconjugation_Workflow Start Start: Prepare Biomolecule (e.g., Antibody) Buffer_Exchange Buffer Exchange to Amine-Free Buffer (pH 8.0-8.5) Start->Buffer_Exchange Conjugation Mix Antibody and NHS Ester Incubate (1-4h, RT or 4°C) Buffer_Exchange->Conjugation Prepare_Linker Prepare Bis-PEG4-NHS Ester Solution in DMSO Prepare_Linker->Conjugation Quench Quench Reaction with Tris or Glycine Conjugation->Quench Purification Purify Conjugate (e.g., SEC or Dialysis) Quench->Purification Analysis Analyze Conjugate (e.g., SDS-PAGE) Purification->Analysis End End: Purified Antibody Dimer Analysis->End

References

Application Notes and Protocols for Bis(m-PEG4)-N-OH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] The linker connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[2][] Bis(m-PEG4)-N-OH is a branched, hydrophilic linker designed to optimize the performance of ADCs.

This bifunctional linker features two polyethylene glycol (PEG) chains of four units each (m-PEG4), which impart hydrophilicity to the ADC construct.[4] This increased water solubility helps to mitigate aggregation issues often associated with hydrophobic payloads, especially at high drug-to-antibody ratios (DAR).[5] The branched structure provides a larger hydrodynamic volume, which can shield the payload from degradation and reduce renal clearance, thereby extending the plasma half-life of the ADC. The terminal hydroxylamine (-N-OH) group allows for a specific and stable conjugation to an aldehyde or ketone group on a modified antibody or payload, forming a stable oxime linkage.

These application notes provide an overview of the benefits of using this compound in ADC development, along with detailed protocols for conjugation and characterization.

Advantages of this compound Linker

  • Enhanced Hydrophilicity and Reduced Aggregation: The dual PEG4 chains increase the water solubility of the ADC, preventing aggregation caused by hydrophobic drug molecules. This is particularly crucial for maintaining the stability and manufacturability of ADCs with high DARs.

  • Improved Pharmacokinetics: The branched PEG structure increases the hydrodynamic radius of the ADC, which can lead to reduced renal clearance and a longer circulation half-life. This prolonged exposure can result in greater accumulation of the ADC at the tumor site, potentially enhancing efficacy.

  • Site-Specific Conjugation Potential: The hydroxylamine group enables chemoselective oxime ligation with an aldehyde or ketone, which can be introduced into the antibody at a specific site. This allows for the generation of homogeneous ADCs with a defined DAR, leading to a more consistent product with a predictable pharmacological profile.

  • Stable Oxime Linkage: The resulting oxime bond is stable under physiological conditions, ensuring that the payload remains attached to the antibody in circulation and minimizing off-target toxicity.

Data Presentation

The following tables summarize representative quantitative data from studies on ADCs utilizing branched and PEGylated linkers. While not specific to this compound, this data illustrates the general impact of such linker architectures on key ADC properties.

Table 1: Impact of PEG Linker Architecture on ADC Pharmacokinetics

Linker Architecture (DAR 8)Clearance Rate (mL/day/kg)Area Under the Curve (AUC)
Linear PEG24HighLow
Pendant (Branched) (PEG12)2Low~3-fold higher than linear

Table 2: Influence of PEG Linker Length on ADC Clearance in Rats

PEG Linker LengthClearance (mL/day/kg)
No PEG~15
PEG2~10
PEG4~7
PEG8~5
PEG12~5
PEG24~5

Table 3: Representative In Vitro Cytotoxicity of ADCs with PEG Linkers

ADC ConstructTarget Cell LineIC50 (nM)Fold-change in Cytotoxicity vs. No PEG
Affibody-MMAE (No PEG)HER2+~0.1-
Affibody-PEG4k-MMAEHER2+~0.454.5-fold reduction
Affibody-PEG10k-MMAEHER2+~2.222-fold reduction

Note: The reduction in in vitro cytotoxicity with longer PEG chains can be offset by improved in vivo efficacy due to enhanced pharmacokinetics.

Experimental Protocols

The following are detailed protocols for the generation and characterization of an ADC using a hydroxylamine-containing linker like this compound via oxime ligation. This process typically involves the introduction of an aldehyde group onto the antibody.

Protocol 1: Site-Specific Aldehyde Introduction into the Antibody

This protocol describes the generation of aldehyde groups on the antibody's glycan domains for site-specific conjugation.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (NaIO4) solution

  • Quenching solution (e.g., glycerol or ethylene glycol)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation: Prepare the mAb at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

  • Oxidation: Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture in the dark at 4°C for 30 minutes.

  • Quenching: Stop the reaction by adding a quenching solution to a final concentration of 10-20 mM and incubate for 10 minutes at 4°C.

  • Purification: Immediately purify the aldehyde-modified antibody from excess reagents using a desalting column equilibrated with a suitable buffer for conjugation (e.g., 100 mM acetate buffer, pH 4.5).

Protocol 2: Conjugation of this compound-Payload to Aldehyde-Modified Antibody

This protocol details the oxime ligation reaction. It assumes the payload has been pre-functionalized with the this compound linker.

Materials:

  • Aldehyde-modified antibody from Protocol 1

  • This compound-functionalized payload, dissolved in a compatible solvent (e.g., DMSO)

  • Conjugation buffer (e.g., 100 mM acetate buffer, pH 4.5)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reactant Preparation: Have the aldehyde-modified antibody in the conjugation buffer at a known concentration.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound-payload solution to the antibody solution.

  • Incubation: Gently mix and incubate the reaction at 37°C for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC using a size-exclusion chromatography (SEC) system to remove unreacted linker-payload and other small molecules. Collect the fractions corresponding to the monomeric ADC.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: UV-Vis Spectroscopy or Hydrophobic Interaction Chromatography (HIC).

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. Calculate the concentrations of the antibody and the payload using their respective extinction coefficients to determine the molar ratio.

  • HIC: HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug-linkers. The relative peak areas of the different species can be used to calculate the average DAR.

2. Purity and Aggregation Analysis:

  • Method: Size-Exclusion Chromatography (SEC).

  • Procedure: Analyze the purified ADC by SEC to determine the percentage of monomer, aggregate, and fragment.

3. Confirmation of Conjugation and Integrity:

  • Method: Mass Spectrometry (MS).

  • Procedure: Analyze the intact or reduced ADC by LC-MS to confirm the successful conjugation and determine the distribution of drug-loaded species.

4. In Vitro Cytotoxicity Assay:

  • Method: Cell viability assay (e.g., MTT or CellTiter-Glo®).

  • Procedure:

    • Plate target antigen-positive and antigen-negative cancer cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Incubate for 72-96 hours.

    • Measure cell viability and calculate the IC50 values.

5. In Vivo Efficacy Study:

  • Method: Xenograft tumor model in immunocompromised mice.

  • Procedure:

    • Implant tumor cells subcutaneously into mice.

    • Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle, unconjugated antibody, ADC).

    • Administer the treatments intravenously.

    • Monitor tumor volume and body weight over time to assess efficacy and toxicity.

Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker This compound Linker Antibody->Linker Site-specific conjugation Payload Cytotoxic Payload Linker->Payload Stable linkage

Caption: General structure of an ADC with a this compound linker.

Experimental_Workflow cluster_workflow ADC Development Workflow A Antibody Modification (Aldehyde Introduction) C Antibody-Linker-Payload Conjugation (Oxime Ligation) A->C B Linker-Payload Synthesis B->C D ADC Purification (SEC) C->D E ADC Characterization (DAR, Purity, MS) D->E F In Vitro Evaluation (Cytotoxicity) E->F G In Vivo Evaluation (Efficacy, PK) F->G

Caption: Experimental workflow for ADC synthesis and evaluation.

Signaling_Pathway cluster_pathway ADC Mechanism of Action ADC ADC Binding to Tumor Cell Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Release Payload Release (e.g., Cathepsin Cleavage) Lysosome->Release Action Payload Binds to Intracellular Target (e.g., Tubulin, DNA) Release->Action Apoptosis Induction of Apoptosis Action->Apoptosis

Caption: Generalized signaling pathway of an ADC.

References

Application Notes and Protocols for Bis(m-PEG4)-N-OH E3 Ligase Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), or PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This process can enhance protein stability, increase serum half-life, and reduce immunogenicity. In the context of targeted protein degradation, PEG linkers are integral components of Proteolysis Targeting Chimeras (PROTACs), which recruit an E3 ubiquitin ligase to a target protein to induce its degradation.

This document provides a detailed protocol for the conjugation of Bis(m-PEG4)-N-OH, a hydrophilic, bifunctional PEG linker, to an E3 ubiquitin ligase. The "-N-OH" moiety is an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of the protein, to form stable amide bonds.[1][2] This protocol is designed to be a comprehensive guide for researchers in drug development and related fields.

Principle of Conjugation

The conjugation of this compound to an E3 ligase is based on the reaction between the N-hydroxysuccinimide (NHS) ester group of the PEG linker and primary amine groups on the surface of the E3 ligase. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond and the release of the NHS leaving group. The reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity.[2][3]

Materials and Equipment

Reagents
  • E3 Ubiquitin Ligase (purified)

  • This compound (store at -20°C with desiccant)[4]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Borate Buffer (50 mM, pH 8.5) (amine-free)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

  • Desalting columns (e.g., Sephadex G-25)

  • Reagents for protein analysis (SDS-PAGE, HPLC, Mass Spectrometry)

Equipment
  • Reaction tubes (e.g., microcentrifuge tubes)

  • Pipettes and tips

  • pH meter

  • Spectrophotometer for protein concentration measurement

  • Incubator or water bath

  • Chromatography system (HPLC/FPLC)

  • Mass spectrometer

  • Gel electrophoresis apparatus

Experimental Protocols

Preparation of Reagents
  • E3 Ligase Solution:

    • Prepare a solution of the E3 ligase in an amine-free buffer, such as PBS (pH 7.4), at a concentration of 1-5 mg/mL.

    • If the stock solution of the E3 ligase contains amine-containing buffers (e.g., Tris), perform a buffer exchange into PBS using a desalting column or dialysis.

    • Determine the precise protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

  • This compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

    • Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use anhydrous solvent and prepare the solution fresh. Do not prepare stock solutions for long-term storage.

E3 Ligase Conjugation Reaction
  • Reaction Setup:

    • In a reaction tube, add the calculated volume of the E3 ligase solution.

    • Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of Borate Buffer (pH 8.5).

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold, 20-fold, or 50-fold) over the E3 ligase. A 20-fold molar excess is a common starting point.

  • Reaction Incubation:

    • Add the calculated volume of the this compound stock solution to the E3 ligase solution while gently vortexing.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4 hours to overnight. Protect from light if the linker has a light-sensitive component.

  • Quenching the Reaction:

    • To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM (e.g., Tris-HCl or Glycine). The primary amines in the quenching buffer will react with any excess NHS esters.

    • Incubate for an additional 15-30 minutes at room temperature.

Purification of the Conjugate
  • Removal of Unreacted Linker:

    • Purify the PEGylated E3 ligase from unreacted this compound and byproducts using a desalting column (size-exclusion chromatography).

    • Equilibrate the column with an appropriate storage buffer for the E3 ligase (e.g., PBS, pH 7.4).

    • Apply the quenched reaction mixture to the column and collect the fractions containing the protein. The larger PEGylated protein will elute first.

  • Further Purification (Optional):

    • If different species of PEGylated E3 ligase (e.g., mono-, di-, poly-PEGylated) need to be separated, further purification can be performed using ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), as PEGylation can alter the surface charge and hydrophobicity of the protein.

Characterization of the Conjugate

SDS-PAGE Analysis
  • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight upon PEGylation.

  • Run a non-PEGylated E3 ligase standard alongside the conjugated sample.

  • The PEGylated protein will appear as a band or a smear at a higher molecular weight than the unconjugated protein. The smearing is due to the heterogeneity of PEGylation.

  • Staining with both Coomassie Blue (for protein) and a barium-iodide solution (for PEG) can confirm the presence of the PEG moiety on the protein.

HPLC Analysis
  • Size-Exclusion Chromatography (SEC-HPLC): Can be used to assess the extent of aggregation and to separate the PEGylated protein from the unconjugated protein and free PEG. The PEGylated protein will have a shorter retention time than the unconjugated protein.

  • Reversed-Phase HPLC (RP-HPLC): Can be used to separate different PEGylated species (e.g., positional isomers) based on differences in hydrophobicity.

Mass Spectrometry
  • Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is a powerful tool to determine the exact mass of the conjugate and the degree of PEGylation (the number of PEG chains attached to the protein).

  • The mass spectrum of the PEGylated protein will show a distribution of peaks corresponding to the protein conjugated with different numbers of PEG chains.

Data Presentation

Quantitative data from the characterization of the this compound E3 ligase conjugate should be summarized in tables for clear comparison.

Table 1: Reaction Conditions for E3 Ligase PEGylation

ParameterCondition 1Condition 2Condition 3
E3 Ligase Concentration2 mg/mL2 mg/mL5 mg/mL
Molar Excess of Linker10-fold20-fold50-fold
Reaction BufferPBS, pH 8.0Borate, pH 8.5PBS, pH 8.0
Reaction Temperature4°CRoom Temp.Room Temp.
Reaction Time4 hours2 hours2 hours

Table 2: Characterization of PEGylated E3 Ligase by SDS-PAGE

SampleApparent Molecular Weight (kDa)
Unconjugated E3 Ligase50
PEGylated E3 Ligase (Condition 1)~55-60 (smear)
PEGylated E3 Ligase (Condition 2)~60-70 (smear)
PEGylated E3 Ligase (Condition 3)~70-85 (smear)

Table 3: Characterization of PEGylated E3 Ligase by SEC-HPLC

SampleRetention Time (min)% Purity% Aggregate
Unconjugated E3 Ligase12.598<2
PEGylated E3 Ligase (Condition 2)10.895<5

Table 4: Mass Spectrometry Analysis of PEGylated E3 Ligase (Condition 2)

SpeciesObserved Mass (Da)Degree of PEGylation
Unconjugated E3 Ligase50,0000
Mono-PEGylated50,4131
Di-PEGylated50,8262
Tri-PEGylated51,2393

(Note: The molecular weight of this compound is approximately 413.5 Da)

Visualizations

Signaling Pathway: E3 Ligase Ubiquitination Cascade

E3_Ligase_Ubiquitination_Cascade cluster_activation Activation cluster_conjugation Conjugation & Degradation E1 E1 (Ub-Activating Enzyme) Ub_E1 E1~Ub E1->Ub_E1 E2 E2 (Ub-Conjugating Enzyme) Ub_E2 E2~Ub E2->Ub_E2 E3 E3 Ligase Ub_Substrate Ubiquitinated Substrate E3->Ub_Substrate Ub Transfer Substrate Target Protein Substrate->E3 Ub Ubiquitin Ub->Ub_E1 ATP->AMP+PPi ATP ATP AMP_PPi AMP + PPi Ub_E1->Ub_E2 Ub Transfer Ub_E2->E3 Proteasome Proteasome Degradation Ub_Substrate->Proteasome

Caption: Ubiquitination cascade involving E1, E2, and E3 enzymes.

Experimental Workflow: E3 Ligase Conjugation

E3_Ligase_Conjugation_Workflow start Start prep_reagents 1. Prepare Reagents (E3 Ligase, this compound) start->prep_reagents conjugation 2. Conjugation Reaction (pH 8.0-8.5, RT, 1-2h) prep_reagents->conjugation quench 3. Quench Reaction (Tris or Glycine) conjugation->quench purification 4. Purification (Desalting Column) quench->purification characterization 5. Characterization (SDS-PAGE, HPLC, MS) purification->characterization end End characterization->end

Caption: Workflow for this compound conjugation to an E3 ligase.

Logical Relationship: NHS Ester Reaction

NHS_Ester_Reaction E3_Ligase E3 Ligase (-NH2) plus + PEG_NHS This compound (NHS Ester) PEG_E3 PEG-E3 Conjugate (Amide Bond) PEG_NHS->PEG_E3 pH 7.2-8.5 plus2 + NHS NHS (byproduct)

Caption: Reaction of NHS ester with a primary amine on the E3 ligase.

References

Application Notes and Protocols for Bis(m-PEG4)-N-OH in Neurodegenerative Disease Research: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases did not yield specific information on the use of a compound named "Bis(m-PEG4)-N-OH" as a primary therapeutic agent in neurodegenerative disease research.

While detailed application notes for the specific compound requested cannot be provided, the following sections outline the general principles and methodologies for the use of PEGylated compounds in neurodegenerative disease research, based on the available information.

General Principles of PEGylation in Neurodegenerative Disease Research

PEGylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The covalent attachment of polyethylene glycol (PEG) chains to a molecule can enhance its solubility, extend its circulation half-life, and reduce its immunogenicity.[1] In the context of neurodegenerative diseases, PEGylation is particularly explored for its potential to:

  • Improve Drug Delivery Across the Blood-Brain Barrier (BBB): The BBB is a significant obstacle to delivering drugs to the central nervous system. PEGylation can be used to modify nanoparticles or drug carriers to enhance their ability to cross the BBB.[2][3]

  • Enhance Stability and Solubility of Therapeutics: Many potential neuroprotective compounds are limited by poor solubility and stability in biological fluids. PEGylation can address these limitations.

  • Reduce Peripheral Side Effects: By modifying the biodistribution of a drug, PEGylation can help to concentrate its therapeutic effect in the brain while minimizing exposure to other organs.[1]

  • Modulate Interaction with Amyloid-Beta: Studies have shown that PEGylated nanoparticles can interact with amyloid-beta peptides, potentially influencing their aggregation kinetics and promoting their clearance.

Key Research Areas for PEGylated Compounds in Neurodegeneration

  • PEGylated Nanoparticles for Drug Delivery: A significant area of research involves the use of biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), which are coated with PEG. These nanoparticles can be loaded with therapeutic agents like donepezil and targeted to the brain.

  • PEGylation of Biologics: Neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), have therapeutic potential but are limited by a short half-life. PEGylation has been shown to preserve the biological activity of BDNF while improving its stability and distribution in the spinal cord.

  • Inhibition of Protein Aggregation: Some studies are exploring how PEG-based polymers can influence the aggregation of proteins central to neurodegenerative diseases, such as α-synuclein in Parkinson's disease and amyloid-beta in Alzheimer's disease.

Experimental Protocols: A Generalized Workflow

While a specific protocol for "this compound" is not available, a general workflow for evaluating a novel PEGylated compound in neurodegenerative disease research would typically involve the following stages:

Diagram: General Workflow for Evaluating PEGylated Compounds

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Characterization Physicochemical Characterization Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Toxicity_Assay Cytotoxicity Assays (MTT, LDH) Cell_Culture->Toxicity_Assay Efficacy_Assay Neuroprotection Assays (vs. Aβ, α-synuclein, etc.) Toxicity_Assay->Efficacy_Assay Animal_Model Animal Model of Neurodegenerative Disease Efficacy_Assay->Animal_Model Promising Results PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Behavioral Behavioral Tests (e.g., Morris Water Maze) PK_PD->Behavioral Histology Histological Analysis (Plaque load, Neuronal loss) Behavioral->Histology

Caption: Generalized workflow for preclinical evaluation of PEGylated compounds.

Physicochemical Characterization
  • Objective: To determine the chemical identity, purity, and properties of the PEGylated compound.

  • Methods: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC).

In Vitro Cytotoxicity and Neuroprotection Assays
  • Objective: To assess the toxicity of the compound on neuronal cells and its ability to protect against neurotoxic insults.

  • Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures.

  • Protocol:

    • Culture cells to 80% confluency in appropriate media.

    • Treat cells with a range of concentrations of the PEGylated compound for 24-48 hours.

    • For neuroprotection, pre-treat cells with the compound before exposing them to a neurotoxin (e.g., amyloid-beta oligomers, 6-hydroxydopamine).

    • Assess cell viability using assays such as MTT or LDH release.

In Vivo Pharmacokinetic and Efficacy Studies
  • Objective: To evaluate the compound's distribution in the body, particularly the brain, and its therapeutic efficacy in an animal model.

  • Animal Models: Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1) or toxin-induced models of Parkinson's disease (e.g., MPTP-induced).

  • Protocol:

    • Administer the compound to the animals (e.g., via intravenous or intraperitoneal injection).

    • For pharmacokinetics, collect blood and brain tissue at various time points to measure compound concentration.

    • For efficacy, treat the animals for a specified duration and then conduct behavioral tests to assess cognitive or motor function (e.g., Morris water maze for memory, rotarod test for motor coordination).

    • Following behavioral testing, sacrifice the animals and perform histological and biochemical analysis of the brain tissue to measure markers of neurodegeneration (e.g., amyloid plaque load, neuronal loss, neuroinflammation).

Signaling Pathways in Neurodegenerative Diseases

While no signaling pathways are specifically linked to "this compound," research on other compounds for neurodegenerative diseases often focuses on modulating pathways involved in:

  • Amyloid-Beta Production and Clearance: This includes the amyloidogenic processing of amyloid precursor protein (APP) by β- and γ-secretases.

  • Tau Hyperphosphorylation: The aggregation of hyperphosphorylated tau protein forms neurofibrillary tangles, a hallmark of Alzheimer's disease.

  • Neuroinflammation: The activation of microglia and astrocytes in the brain contributes to neuronal damage.

  • Oxidative Stress: An imbalance in reactive oxygen species can lead to cellular damage.

Diagram: Simplified Signaling in Alzheimer's Disease

G APP Amyloid Precursor Protein (APP) Secretases β- and γ-Secretases APP->Secretases Abeta Amyloid-Beta (Aβ) Aggregation Secretases->Abeta Plaques Senile Plaques Abeta->Plaques Neuroinflammation Neuroinflammation Plaques->Neuroinflammation Oxidative_Stress Oxidative Stress Plaques->Oxidative_Stress Neuronal_Death Neuronal Death Neuroinflammation->Neuronal_Death Oxidative_Stress->Neuronal_Death

Caption: Simplified pathway of amyloid-beta pathology in Alzheimer's disease.

Conclusion

References

Application Notes and Protocols for the Development of Oral PROTACs Utilizing a Bis(m-PEG4)-N-OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. A significant challenge in PROTAC development is achieving oral bioavailability due to their high molecular weight and physicochemical properties that often fall "beyond the Rule of Five".[3][4]

The linker plays a critical role in determining a PROTAC's efficacy and its drug-like properties. Polyethylene glycol (PEG)-based linkers are widely employed in PROTAC design to enhance solubility and permeability, thereby improving oral absorption.[5] Specifically, the Bis(m-PEG4)-N-OH linker offers a flexible and hydrophilic scaffold for the synthesis of oral PROTACs. This document provides detailed application notes and protocols for the synthesis and evaluation of oral PROTACs incorporating a this compound linker.

Mechanism of Action

Oral PROTACs, once absorbed, enter the target cells and induce the degradation of the POI through a catalytic mechanism. The PROTAC molecule facilitates the formation of a ternary complex between the POI and an E3 ligase (e.g., Cereblon or VHL). This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can induce the degradation of another POI molecule.

PROTAC_Mechanism cluster_cell Target Cell PROTAC Oral PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Releases Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades POI

PROTAC Mechanism of Action

Synthesis of a Representative Oral PROTAC

This section outlines a representative solid-phase synthesis protocol for an oral PROTAC targeting Bruton's tyrosine kinase (BTK) using a this compound linker and pomalidomide as the E3 ligase ligand.

Protocol 1: Solid-Phase Synthesis of a BTK-Targeting PROTAC

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Pomalidomide

  • This compound linker

  • BTK inhibitor with a carboxylic acid handle (e.g., a derivative of ibrutinib)

  • Coupling reagents: HBTU, HOBt, DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Methanol

  • HPLC for purification

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF.

  • Pomalidomide Coupling: Couple pomalidomide to the resin using HBTU/HOBt/DIPEA in DMF.

  • Linker Attachment:

    • Activate the carboxylic acid group of the this compound linker with HBTU/HOBt/DIPEA.

    • Couple the activated linker to the pomalidomide-functionalized resin.

  • BTK Inhibitor Coupling:

    • Activate the carboxylic acid handle of the BTK inhibitor with HBTU/HOBt/DIPEA.

    • Couple the activated BTK inhibitor to the free end of the linker on the resin.

  • Cleavage and Deprotection: Cleave the PROTAC from the resin and remove protecting groups using the cleavage cocktail.

  • Purification: Purify the crude PROTAC using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.

In Vitro Evaluation

A series of in vitro assays are essential to characterize the biological activity of the synthesized PROTAC before proceeding to in vivo studies.

Experimental Workflow for In Vitro Evaluation

In_Vitro_Workflow Start Synthesized PROTAC Cell_Culture Cell Culture (e.g., Cancer Cell Line) Start->Cell_Culture Treat Cells Permeability Permeability Assay (e.g., PAMPA, Caco-2) Start->Permeability Metabolic_Stability Metabolic Stability Assay (Microsomes, Hepatocytes) Start->Metabolic_Stability Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Target_Degradation Target Degradation Assay (Western Blot) Cell_Culture->Target_Degradation Data_Analysis Data Analysis (IC50, DC50, Dmax) Cell_Viability->Data_Analysis Target_Degradation->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis

In Vitro Evaluation Workflow
Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to determine the concentration-dependent degradation of the target protein (e.g., BTK) in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples and load them onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein level to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Representative In Vitro Degradation Data

The following table presents representative in vitro degradation data for oral PROTACs with PEG-based linkers targeting various proteins. (Note: Data for the specific this compound linker is not publicly available; this table provides data for PROTACs with similar linkers to illustrate expected performance.)

Target Protein E3 Ligase Cell Line DC50 (nM) Dmax (%)
Androgen ReceptorCereblonVCaP0.1>90
Estrogen ReceptorCereblonMCF75.590
BTKCereblonTMD8<10>95

In Vivo Evaluation

Successful in vitro results warrant further investigation in animal models to assess the PROTAC's pharmacokinetic properties and in vivo efficacy.

Experimental Workflow for In Vivo Evaluation

In_Vivo_Workflow Start PROTAC with Favorable In Vitro Profile PK_Study Pharmacokinetic (PK) Study (e.g., Mouse, Rat) Start->PK_Study PD_Study Pharmacodynamic (PD) Study (Target Degradation in Tissue) Start->PD_Study Efficacy_Study Efficacy Study (Tumor Xenograft Model) PK_Study->Efficacy_Study Inform Dosing PD_Study->Efficacy_Study Confirm Target Engagement Data_Analysis Data Analysis (PK Parameters, Tumor Growth Inhibition) Efficacy_Study->Data_Analysis

In Vivo Evaluation Workflow
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Mice

This protocol outlines a general procedure for determining the pharmacokinetic profile of an oral PROTAC in mice.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • PROTAC compound

  • Formulation vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS for bioanalysis

Procedure:

  • Dosing: Formulate the PROTAC in the vehicle at the desired concentration. Administer a single dose to the mice via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and oral bioavailability (F%).

Representative In Vivo Pharmacokinetic Data

The following table presents representative pharmacokinetic data for oral PROTACs with PEG-based linkers. (Note: Data for the specific this compound linker is not publicly available; this table provides data for PROTACs with similar linkers.)

PROTAC Target Species Dose (mg/kg, p.o.) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Oral Bioavailability (F%)
Androgen ReceptorRat10500-10002-43000-600020-40
Estrogen ReceptorMouse30~15004~1200035
BRAF V600ERat10~20001-2~800089

Target Signaling Pathway Example: BTK Signaling

Oral PROTACs targeting BTK are being developed for the treatment of B-cell malignancies. The following diagram illustrates the BTK signaling pathway that is disrupted by a BTK-targeting PROTAC.

BTK_Signaling BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Degradation BTK Degradation BTK->Degradation NFkB NF-κB PLCg2->NFkB Activates Cell_Survival Cell Proliferation and Survival NFkB->Cell_Survival Promotes BTK_PROTAC BTK-Targeting PROTAC BTK_PROTAC->BTK Induces

BTK Signaling Pathway Disruption

Conclusion

The development of oral PROTACs holds immense promise for expanding the druggable proteome. The use of hydrophilic linkers, such as this compound, is a key strategy to improve the pharmacokinetic properties of these molecules. The protocols and data presented in this document provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of oral PROTACs. While the provided data is representative of PROTACs with similar PEG-based linkers, it serves as a valuable guide for researchers in this exciting field. Further optimization of the warhead, linker, and E3 ligase ligand is crucial for the successful clinical translation of orally bioavailable PROTACs.

References

Bis(m-PEG4)-N-OH reaction conditions for optimal yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the optimal use of Bis(m-PEG4)-N-OH, a homobifunctional crosslinker, in bioconjugation applications. This compound, more commonly known as Bis-PEG4-NHS ester, is a non-cleavable linker containing two N-hydroxysuccinimide (NHS) ester groups at the termini of a 4-unit polyethylene glycol (PEG) spacer.[1][2] It is utilized for covalently conjugating molecules containing primary amines.[3]

The NHS esters react with primary amines (e.g., the N-terminus of proteins or the epsilon-amine of lysine residues) in a neutral to slightly basic environment (pH 7-9) to form stable amide bonds.[3][4] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, mitigates aggregation, and can reduce the immunogenicity of the conjugated molecule.

A primary competing reaction is the hydrolysis of the NHS ester, which increases with pH and can significantly reduce the yield of the desired conjugate. Therefore, careful control of reaction conditions is crucial for optimal results.

I. Optimizing Reaction Conditions for Maximal Yield

Successful conjugation with this compound hinges on several key parameters that must be carefully controlled to maximize the formation of the desired amide bond while minimizing hydrolysis of the NHS ester.

Key Reaction Parameters:

  • pH: The reaction with primary amines is most efficient at a pH range of 7.2 to 8.5. However, the rate of hydrolysis of the NHS ester also increases with higher pH. An optimal pH must be determined to balance the rate of amidation with the rate of hydrolysis.

  • Buffer Composition: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.

  • Reactant Concentration: Reactions in dilute protein solutions may be less efficient and require a greater molar excess of the crosslinker to achieve the desired level of conjugation. If possible, increasing the concentration of the target molecule is recommended.

  • Molar Ratio of Reactants: A 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is generally recommended for sufficient conjugation. For labeling antibodies (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in 4-6 linkers being attached per antibody. Empirical testing is necessary to determine the optimal ratio for a specific application.

  • Solvent: The Bis-PEG4-NHS ester should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. The final concentration of the organic solvent in the reaction mixture should ideally be less than 10%.

  • Temperature and Reaction Time: The reaction can be carried out at room temperature for 30-60 minutes or at 4°C (on ice) for 2 hours. The optimal time and temperature may need to be determined empirically. Lower temperatures can help to decrease the rate of hydrolysis of the NHS ester.

Summary of Recommended Reaction Conditions:

ParameterRecommended ConditionNotes
pH 7.2 - 8.5Higher pH increases reaction rate but also hydrolysis.
Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Avoid Tris and glycine buffers.
Molar Excess of Crosslinker 10- to 50-fold over proteinAdjust based on protein concentration and desired degree of labeling.
Solvent for Crosslinker Anhydrous DMSO or DMFPrepare fresh and do not store in solution.
Final Organic Solvent Conc. < 10%To maintain protein stability.
Reaction Temperature Room Temperature or 4°CLower temperature can reduce hydrolysis.
Reaction Time 30-60 minutes at RT; 2 hours at 4°COptimal time may vary.

Impact of pH on NHS Ester Hydrolysis:

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table illustrates the half-life of NHS esters at different pH values.

pHHalf-life of NHS Ester
7.0Hours
8.01 hour
8.6Minutes

II. Experimental Protocols

A. Preparation of Reagents

  • Equilibration of Crosslinker: Allow the vial of Bis-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.

  • Preparation of Crosslinker Stock Solution: Immediately before use, dissolve the desired amount of Bis-PEG4-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 250 mM). Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.

  • Preparation of Amine-Containing Molecule: Dissolve the protein or other amine-containing molecule in an amine-free conjugation buffer (e.g., PBS, pH 7.2-8.0) at a known concentration (e.g., 0.1 mM). If the protein is in a buffer containing primary amines, it must be exchanged into the conjugation buffer via dialysis or desalting column.

B. General Protein-Protein Crosslinking Protocol

  • Reaction Setup: Add the calculated volume of the Bis-PEG4-NHS ester stock solution to the protein solution to achieve the desired final molar excess (e.g., a 10-fold molar excess for a 0.1 mM protein solution). Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.

  • Incubation: Gently mix the reaction solution and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching the Reaction (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove excess unreacted crosslinker and reaction byproducts using a desalting column or dialysis.

  • Storage: Store the purified conjugate under conditions that are optimal for the non-conjugated protein.

C. Protocol for Labeling Cell Surface Proteins

  • Cell Preparation: Wash the cells three times with ice-cold, amine-free buffer (e.g., PBS, pH 8.0) to remove any amine-containing components from the culture medium.

  • Cell Suspension: Resuspend the cells in the same buffer at a concentration of approximately 25 x 10^6 cells/mL.

  • Crosslinking Reaction: Add the Bis-PEG4-NHS ester stock solution to the cell suspension to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature. To minimize internalization of the crosslinker, this step can be performed at 4°C.

  • Quenching: Add a quenching solution (e.g., Tris buffer) to a final concentration of 10-20 mM and incubate for 10 minutes.

  • Subsequent Analysis: The crosslinked cells can now be processed for further analysis, such as protein extraction and immunoprecipitation.

III. Visualizations

Diagram 1: Reaction Mechanism

Reaction_Mechanism Amine R-NH₂ (Primary Amine) Desired_Reaction Desired Reaction (Amidation) Amine->Desired_Reaction NHS_Ester PEG-(NHS)₂ (Bis-PEG4-NHS Ester) NHS_Ester->Desired_Reaction Side_Reaction Side Reaction (Hydrolysis) NHS_Ester->Side_Reaction Amide_Bond R-NH-CO-PEG-CO-NH-R' (Stable Amide Linkage) NHS_Leaving_Group NHS (N-Hydroxysuccinimide) Water H₂O Water->Side_Reaction Hydrolyzed_Ester PEG-(COOH)₂ (Inactive Carboxylate) Desired_Reaction->Amide_Bond pH 7.2-8.5 Desired_Reaction->NHS_Leaving_Group Side_Reaction->Hydrolyzed_Ester Higher pH accelerates

Caption: Reaction of Bis-PEG4-NHS ester with a primary amine.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Start Equilibrate Equilibrate Bis-PEG4-NHS to Room Temperature Start->Equilibrate Prepare_Stock Prepare Fresh Stock Solution in Anhydrous DMSO/DMF Equilibrate->Prepare_Stock Mix Mix Protein and Crosslinker (10-50x Molar Excess) Prepare_Stock->Mix Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) Prepare_Protein->Mix Incubate Incubate: 30-60 min at RT or 2 hours at 4°C Mix->Incubate Quench Quench Reaction (Optional) with Tris or Glycine Incubate->Quench Purify Purify Conjugate (Dialysis / Desalting) Quench->Purify Analyze Analyze and Store Conjugate Purify->Analyze

Caption: General workflow for protein conjugation.

IV. Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Yield Hydrolysis of NHS Ester: Reagent exposed to moisture, or reaction pH is too high.Equilibrate reagent to room temperature before opening. Prepare stock solutions immediately before use. Optimize reaction pH, considering a slightly lower pH to reduce hydrolysis.
Inactive Protein: The primary amines on the protein are not accessible.Denature and refold the protein, or use a longer PEG spacer to improve accessibility.
Competing Amines: Buffer contains primary amines (e.g., Tris, glycine).Exchange the protein into an amine-free buffer like PBS or HEPES before the reaction.
Dilute Reactants: Low concentration of protein.Increase the concentration of the protein solution if possible.
Protein Precipitation High Organic Solvent Concentration: The concentration of DMSO or DMF is too high.Ensure the final concentration of the organic solvent in the reaction mixture is below 10%.
Protein Instability: The protein is not stable under the reaction conditions.Modify the buffer composition (e.g., add stabilizers) or perform the reaction at a lower temperature (4°C).
High Degree of Aggregation Excessive Crosslinking: The molar ratio of the crosslinker is too high.Reduce the molar excess of the Bis-PEG4-NHS ester and optimize the protein concentration.

References

Application Notes and Protocols for the Purification of Bis(m-PEG4)-N-OH Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(m-PEG4)-N-OH, a homobifunctional crosslinker containing two N-hydroxysuccinimide (NHS) esters flanking a tetra-polyethylene glycol (PEG) spacer, is a valuable reagent in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC technology. The purity of these linkers is critical for ensuring the efficacy, safety, and reproducibility of the final conjugate. This document provides detailed application notes and protocols for the purification of this compound containing compounds, focusing on common chromatographic techniques.

The primary challenges in the purification of PEGylated compounds arise from their potential heterogeneity, hydrophilicity, and, in the case of NHS esters, susceptibility to hydrolysis. Effective purification strategies are therefore essential to remove impurities such as unreacted starting materials, byproducts, and hydrolyzed species.

Purification Strategies

The two most effective and widely used methods for the purification of this compound and similar PEGylated small molecules are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size Exclusion Chromatography (SEC).

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique capable of separating the desired PEGylated compound from closely related impurities.

Principle: The stationary phase is nonpolar (e.g., C8 or C18), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). More hydrophobic molecules interact more strongly with the stationary phase and thus have longer retention times. The addition of a PEG chain increases the hydrophilicity of a molecule, generally leading to shorter retention times compared to its non-PEGylated counterpart.

Typical Impurities Removed:

  • Unreacted starting materials

  • Hydrophobic byproducts

  • Partially PEGylated intermediates

dot graph "RP_HPLC_Purification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Crude_Sample [label="Crude this compound Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolution [label="Dissolve in Mobile Phase A\nor suitable solvent (e.g., ACN/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Inject onto equilibrated\nRP-HPLC column (C18 or C8)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gradient_Elution [label="Apply Gradient Elution\n(e.g., Water/Acetonitrile with 0.1% TFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fraction_Collection [label="Collect Fractions Based on UV Absorbance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity_Analysis [label="Analyze Fractions for Purity\n(e.g., Analytical HPLC, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Pooling [label="Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent_Removal [label="Remove Solvent\n(Lyophilization or Rotary Evaporation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure_Product [label="Pure this compound Compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="bold, filled"];

// Edge Definitions Crude_Sample -> Dissolution; Dissolution -> Injection; Injection -> Gradient_Elution; Gradient_Elution -> Fraction_Collection; Fraction_Collection -> Purity_Analysis; Purity_Analysis -> Pooling [label="If pure"]; Purity_Analysis -> Fraction_Collection [label="Re-purify if necessary", style=dashed]; Pooling -> Solvent_Removal; Solvent_Removal -> Pure_Product; } Caption: Workflow for RP-HPLC Purification.

Experimental Protocol: Preparative RP-HPLC

This protocol is a general guideline and may require optimization for specific compounds.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).

  • Flow Rate: 20 mL/min.

  • Detection: 214 nm and 260 nm (the NHS leaving group has a characteristic absorbance around 260 nm).

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10-70% B (linear gradient)

    • 35-40 min: 70% B

    • 40-41 min: 70-10% B

    • 41-45 min: 10% B (re-equilibration)

Procedure:

  • Sample Preparation: Dissolve the crude this compound containing compound in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO). Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (10% B) for at least 3-5 column volumes.

  • Injection: Inject the prepared sample onto the column.

  • Elution and Fraction Collection: Run the gradient program and collect fractions corresponding to the product peak, which is identified by its retention time and UV absorbance.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC or LC-MS.

  • Product Recovery: Pool the pure fractions and remove the solvent by lyophilization (freeze-drying) or rotary evaporation.

Quantitative Data Summary (Illustrative)

ParameterBefore PurificationAfter RP-HPLC Purification
Purity (by analytical HPLC) ~75%>98%
Major Impurities Unreacted starting materials, hydrolyzed NHS ester<0.5% each
Recovery N/A80-90%
Appearance Yellowish oilWhite solid or colorless oil
Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size) in solution. It is particularly useful for removing small molecule impurities from larger PEGylated compounds or for separating PEGylated species with significantly different numbers of PEG units.

Principle: The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel through the column more quickly and elute first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later.

Typical Impurities Removed:

  • Excess small molecule reagents

  • Hydrolyzed NHS leaving group

  • Salts and buffer components

dot graph "SEC_Purification_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Crude_Sample [label="Crude or Partially Purified Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Dissolution [label="Dissolve in SEC Mobile Phase\n(e.g., PBS or THF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Inject onto equilibrated\nSEC column", fillcolor="#F1F3F4", fontcolor="#202124"]; Isocratic_Elution [label="Isocratic Elution with Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fraction_Collection [label="Collect Fractions Based on Elution Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity_Analysis [label="Analyze Fractions for Purity\n(e.g., Analytical HPLC, SDS-PAGE)", fillcolor="#FBBC05", fontcolor="#202124"]; Pooling [label="Pool Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Concentration [label="Concentrate Pooled Fractions\n(e.g., Ultrafiltration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure_Product [label="Pure this compound Compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="bold, filled"];

// Edge Definitions Crude_Sample -> Dissolution; Dissolution -> Injection; Injection -> Isocratic_Elution; Isocratic_Elution -> Fraction_Collection; Fraction_Collection -> Purity_Analysis; Purity_Analysis -> Pooling [label="If pure"]; Pooling -> Concentration; Concentration -> Pure_Product; } Caption: Workflow for SEC Purification.

Experimental Protocol: SEC

This protocol is suitable for removing small molecule impurities.

  • Instrumentation: HPLC or FPLC system with a UV or Refractive Index (RI) detector.

  • Column: A suitable SEC column with an appropriate molecular weight fractionation range (e.g., Superdex Peptide, TSKgel G2000SW).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or an organic solvent like tetrahydrofuran (THF) if the compound is not water-soluble.

  • Flow Rate: 0.5 - 1.0 mL/min (analytical) or scaled up for preparative columns.

  • Detection: UV at 214/260 nm or RI.

Procedure:

  • Sample Preparation: Dissolve the sample in the SEC mobile phase. Ensure the sample is fully dissolved and filter if necessary.

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.[1]

  • Injection: Inject the sample onto the column. The injection volume should typically not exceed 2-5% of the total column volume to maintain good resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase (isocratic flow). Collect fractions as the peaks elute. The this compound compound will elute before smaller impurities like hydrolyzed NHS.

  • Purity Analysis and Recovery: Analyze the fractions for purity and pool the desired fractions. The product can be concentrated if necessary.

Quantitative Data Summary (Illustrative)

ParameterBefore PurificationAfter SEC Purification
Purity (by analytical HPLC) 90% (with salt and small molecule impurities)>98% (impurities removed)
Major Impurities Salts, hydrolyzed NHS<0.1%
Recovery N/A>95%
Appearance Solid with crystalline depositsWhite solid or colorless oil

Logical Relationship of Purification Methods

In many cases, a multi-step purification strategy is employed to achieve the highest purity. RP-HPLC is excellent for removing structurally similar impurities, while SEC is ideal for desalting and removing very small molecules.

dot graph "Purification_Strategy" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Node Definitions Crude [label="Crude Reaction Mixture", fillcolor="#F1F3F4", fontcolor="#202124"]; RPHPLC [label="RP-HPLC\n(Primary Purification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SEC [label="SEC\n(Polishing/Desalting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure [label="High-Purity Product\n(>98%)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="bold, filled"];

// Edge Definitions Crude -> RPHPLC [label="Removes organic impurities"]; RPHPLC -> SEC [label="Removes salts, residual TFA"]; SEC -> Pure; } Caption: Multi-step Purification Strategy.

Conclusion

The selection of the appropriate purification method for this compound containing compounds depends on the nature and quantity of the impurities present. RP-HPLC offers high-resolution separation of closely related species, making it an excellent primary purification technique. SEC is a robust method for removing small molecule contaminants and for buffer exchange. For achieving the highest purity, a combination of these techniques is often the most effective approach. Careful handling and storage of the purified product, particularly under anhydrous conditions, are crucial to prevent the hydrolysis of the NHS esters.[1]

References

Troubleshooting & Optimization

Technical Support Center: Bis(m-PEG4)-N-OH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis(m-PEG4)-N-OH conjugation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this homobifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a homobifunctional crosslinking reagent. It features two N-hydroxysuccinimide (NHS) esters at either end of a hydrophilic polyethylene glycol (PEG) spacer. These NHS esters react with primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) to form stable amide bonds.[1][2] This reagent is commonly used for intramolecular or intermolecular crosslinking of proteins and other amine-containing molecules.[1]

Q2: What is the primary side reaction to be concerned about with this compound?

The main competing reaction is the hydrolysis of the NHS ester group in the presence of water.[1][3] This hydrolysis results in an unreactive carboxylic acid, which will no longer conjugate to primary amines. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.

Q3: What type of buffer should be used for the conjugation reaction?

It is critical to use a buffer that is free of primary amines. Buffers such as Tris or glycine will compete with the target molecule for reaction with the NHS ester, leading to low conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers at a pH between 7.0 and 8.5.

Q4: How should the this compound reagent be stored and handled?

This compound is sensitive to moisture. It should be stored at -20°C with a desiccant. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. It is highly recommended to prepare stock solutions in an anhydrous, water-miscible organic solvent like DMSO or DMF immediately before use and not to store aqueous solutions of the reagent.

Q5: What is the difference between intramolecular and intermolecular crosslinking?

  • Intramolecular crosslinking occurs when a single this compound molecule reacts with two amine groups on the same protein molecule. This is favored at lower protein concentrations.

  • Intermolecular crosslinking happens when a single this compound molecule bridges two different protein molecules. This is more likely to occur at higher protein concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation reactions.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS Ester: The reagent has been inactivated by moisture.Prepare fresh stock solutions of this compound in anhydrous DMSO or DMF immediately before use. Ensure the reaction buffer is at the optimal pH.
Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine).Exchange the protein into an amine-free buffer like PBS, HEPES, or borate buffer.
Suboptimal pH: The reaction pH is too low, leading to protonated amines with reduced reactivity.Increase the pH of the reaction buffer to a range of 7.2-8.5.
Insufficient Molar Excess: The concentration of the crosslinker is too low relative to the protein.Increase the molar excess of this compound. A 10- to 50-fold molar excess is a good starting point.
Protein Aggregation/Precipitation Excessive Intermolecular Crosslinking: The protein concentration is too high, favoring the formation of large crosslinked complexes.Reduce the protein concentration in the reaction mixture. Optimize the molar ratio of the crosslinker to the protein.
Over-modification: A high degree of conjugation can alter the protein's isoelectric point and solubility.Decrease the molar excess of the this compound reagent or reduce the reaction time.
Inconsistent Results Batch-to-Batch Reagent Instability: Stock solutions of the crosslinker were stored and reused.Always use freshly prepared stock solutions of this compound.
Variations in Reaction Conditions: Inconsistent pH, temperature, or incubation times.Standardize all reaction parameters, including buffer preparation, pH, temperature, and incubation time.
Difficulty Purifying the Conjugate Presence of Multiple Crosslinked Species: A heterogeneous mixture of intramolecularly and intermolecularly crosslinked products, as well as unreacted protein.Optimize the reaction conditions (protein concentration, molar ratio) to favor the desired product. Use size-exclusion chromatography (SEC) to separate species based on size.
Unreacted Crosslinker: Residual this compound in the final product.Quench the reaction with an amine-containing buffer (e.g., Tris or glycine) and purify the conjugate using a desalting column or dialysis.

Quantitative Data Summary

Table 1: Influence of pH on NHS Ester Hydrolysis

pHHalf-life of NHS EsterImplication for Conjugation
7.0 (at 0°C)4-5 hoursSlower reaction with amines, but greater stability of the crosslinker.
8.5~10 minutesFaster reaction with amines, but also rapid hydrolysis of the crosslinker.
8.6 (at 4°C)10 minutesVery rapid reaction and hydrolysis, requiring precise timing.
9.0< 10 minutesExtremely fast reaction and hydrolysis; may lead to lower yields if not optimized carefully.

Experimental Protocols

Protocol 1: General Protein Crosslinking in Solution
  • Buffer Preparation: Prepare an amine-free conjugation buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein). If necessary, perform a buffer exchange using a desalting column or dialysis to remove any amine-containing components.

  • Crosslinker Stock Solution Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 250 mM stock solution in anhydrous DMSO.

  • Conjugation Reaction: Add the crosslinker stock solution to the protein solution to achieve a final 10- to 50-fold molar excess. For example, for a 0.1 mM protein solution, add the stock solution to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis.

Protocol 2: Characterization by SDS-PAGE
  • Sample Preparation: Mix the purified conjugate with SDS-PAGE sample loading buffer.

  • Electrophoresis: Load the sample onto a polyacrylamide gel and run the electrophoresis according to standard procedures.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • Analysis: Analyze the resulting bands. Intermolecular crosslinking will result in higher molecular weight bands (dimers, trimers, etc.), while intramolecular crosslinking may cause a slight shift in the monomer band due to conformational changes.

Visualizations

G Troubleshooting Low Conjugation Yield start Low or No Conjugation Yield check_reagent Is the this compound solution freshly prepared in anhydrous solvent? start->check_reagent check_buffer Does the reaction buffer contain primary amines (e.g., Tris, glycine)? check_reagent->check_buffer Yes prepare_fresh Prepare a fresh stock solution in anhydrous DMSO or DMF. check_reagent->prepare_fresh No check_ph Is the reaction pH within the optimal range (7.2-8.5)? check_buffer->check_ph No buffer_exchange Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES). check_buffer->buffer_exchange Yes check_ratio Is the molar excess of the crosslinker sufficient (10-50x)? check_ph->check_ratio Yes adjust_ph Adjust the buffer pH to the optimal range. check_ph->adjust_ph No increase_ratio Increase the molar excess of the crosslinker. check_ratio->increase_ratio No success Re-run experiment with optimized conditions. check_ratio->success Yes prepare_fresh->success buffer_exchange->success adjust_ph->success increase_ratio->success

Caption: Troubleshooting decision tree for low conjugation yield.

G This compound Reaction Pathways protein Protein with Primary Amines high_conc High Protein Concentration low_conc Low Protein Concentration crosslinker This compound aqueous Aqueous Buffer (H2O) intermolecular Intermolecular Crosslink (Dimer, Oligomer) high_conc->intermolecular intramolecular Intramolecular Crosslink (Conformational Change) low_conc->intramolecular hydrolyzed Hydrolyzed Crosslinker (Inactive) aqueous->hydrolyzed

Caption: Possible outcomes of this compound conjugation.

G Experimental Workflow for Protein Crosslinking start Start buffer_prep Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) start->buffer_prep protein_prep Prepare Protein Solution (0.1 mM in buffer) buffer_prep->protein_prep crosslinker_prep Prepare Fresh Crosslinker Stock (250 mM in anhydrous DMSO) protein_prep->crosslinker_prep reaction Initiate Conjugation Reaction (10-50x molar excess) crosslinker_prep->reaction incubation Incubate (30-60 min at RT or 2h at 4°C) reaction->incubation quench Quench Reaction (20-50 mM Tris) incubation->quench purify Purify Conjugate (Desalting column or Dialysis) quench->purify analyze Analyze Product (e.g., SDS-PAGE, SEC) purify->analyze end End analyze->end

Caption: General workflow for a protein crosslinking experiment.

References

Improving solubility of Bis(m-PEG4)-N-OH in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Bis(m-PEG4)-N-OH in organic solvents. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a bifunctional crosslinker containing two polyethylene glycol (PEG) chains. The PEG spacers are hydrophilic and are intended to increase the water solubility of molecules it is conjugated to.[1] Proper dissolution in a suitable solvent is the critical first step for its use in various applications, including bioconjugation, drug delivery, and the formation of antibody-drug conjugates (ADCs). Inadequate dissolution can lead to inaccurate concentrations, incomplete reactions, and inconsistent results.

Q2: In which organic solvents is this compound generally soluble?

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Chloroform

It is less soluble in solvents like alcohols and toluene and generally insoluble in diethyl ether and hexane.[2]

Q3: Are there any special considerations when preparing solutions of this compound for reactions involving moisture-sensitive compounds?

Yes, if this compound is being used in a reaction with moisture-sensitive functional groups, such as N-hydroxysuccinimide (NHS) esters, it is crucial to use anhydrous (dry) solvents. DMF and DMSO are good choices for preparing stock solutions under these conditions. It is also recommended to handle the compound and solvents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

Q4: How does temperature affect the solubility of this compound?

Gently heating the solution can aid in the dissolution of PEG compounds, especially those that are slow to dissolve at room temperature. For solvents like toluene and isopropanol, where solubility is limited, raising the temperature can improve dissolution. However, it is important to consider the thermal stability of this compound and any other reagents in the mixture.

Troubleshooting Guide

Issue: this compound is not dissolving or is dissolving very slowly.

Possible Causes and Solutions:

Possible Cause Recommended Action
Inappropriate Solvent The selected solvent may not be optimal. Refer to the solubility data table below and consider switching to a more suitable solvent such as DMF, DMSO, or DCM.
Low Temperature The dissolution of PEG compounds can be slow at room temperature. Try gently warming the solution (e.g., to 40-50°C) while stirring.
Insufficient Mixing Ensure the solution is being adequately stirred or vortexed to facilitate dissolution.
High Concentration The desired concentration may exceed the solubility limit of the solvent. Try preparing a more dilute solution.
Moisture Absorption PEG compounds are hygroscopic and can absorb moisture from the air, which may affect their solubility in certain organic solvents. Ensure the compound has been stored properly in a desiccated environment.
Qualitative Solubility Data for PEG Derivatives
Solvent Solubility Notes
Dimethylformamide (DMF)HighRecommended for moisture-sensitive reactions (use anhydrous).
Dimethyl sulfoxide (DMSO)HighRecommended for moisture-sensitive reactions (use anhydrous).
Dichloromethane (DCM)HighA common solvent for many organic reactions.
ChloroformHighA common solvent for PEG compounds.
WaterHighThe PEG chains impart hydrophilicity.
Alcohols (Methanol, Ethanol)ModerateSolubility may be lower compared to DMF or DMSO.
TolueneLow to ModerateGentle heating can improve solubility.
Tetrahydrofuran (THF)ModerateGentle heating can improve solubility.
Diethyl EtherInsolubleGenerally not a suitable solvent.
HexaneInsolubleGenerally not a suitable solvent.

Experimental Protocols

Protocol for Dissolving this compound
  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Choose an appropriate solvent based on the qualitative solubility data table. For reactions sensitive to water, use an anhydrous grade of the solvent.

  • Dissolution:

    • Add the desired volume of the selected solvent to a clean, dry vial containing the weighed amount of this compound.

    • Vortex or stir the mixture.

    • If dissolution is slow, gently warm the vial (e.g., in a 40-50°C water bath) with continued stirring until the solid is fully dissolved.

  • Storage of Stock Solution: If preparing a stock solution, it is best to use it immediately. If short-term storage is necessary, store in a tightly sealed container at -20°C, preferably under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility Issues start Start: Dissolution Issue check_solvent Is the solvent appropriate? (e.g., DMF, DMSO, DCM) start->check_solvent change_solvent Action: Switch to a recommended solvent. check_solvent->change_solvent No check_temp Have you tried gentle warming? (40-50°C) check_solvent->check_temp Yes change_solvent->start warm_solution Action: Gently warm the solution with stirring. check_temp->warm_solution No check_mixing Is the solution being adequately mixed? check_temp->check_mixing Yes success Success: Compound Dissolved warm_solution->success mix_vigorously Action: Vortex or stir the solution more vigorously. check_mixing->mix_vigorously No check_concentration Is the concentration too high? check_mixing->check_concentration Yes mix_vigorously->success dilute_solution Action: Prepare a more dilute solution. check_concentration->dilute_solution Yes check_concentration->success No dilute_solution->success fail Issue Persists: Consult further technical support. dilute_solution->fail

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow Experimental Workflow: Dissolving this compound for Bioconjugation start Start: Prepare Reagents weigh_peg Weigh this compound start->weigh_peg select_solvent Select appropriate (anhydrous if needed) solvent (e.g., DMF, DMSO) start->select_solvent dissolve Dissolve this compound in solvent with stirring weigh_peg->dissolve select_solvent->dissolve check_dissolution Is it fully dissolved? dissolve->check_dissolution warm Gently warm if necessary check_dissolution->warm No prepare_biomolecule Prepare biomolecule in reaction buffer check_dissolution->prepare_biomolecule Yes warm->dissolve add_to_reaction Add dissolved this compound to the reaction mixture prepare_biomolecule->add_to_reaction incubate Incubate under appropriate conditions (time, temp) add_to_reaction->incubate purify Purify the conjugate incubate->purify end End: Characterize Conjugate purify->end

Caption: A typical experimental workflow.

References

Bis(m-PEG4)-N-OH stability issues and degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Bis(m-PEG4)-N-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and troubleshooting of this bifunctional crosslinker.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The main stability issue for this compound is the hydrolysis of its N-hydroxysuccinimide (NHS) ester functional groups.[1][2] In aqueous solutions, water molecules can attack the ester linkage, leading to the formation of an inactive carboxylic acid and N-hydroxysuccinimide (NHS). This hydrolysis reaction is a competing pathway to the desired reaction with primary amines and can significantly reduce conjugation efficiency.[3]

Q2: How does pH affect the stability of this compound?

A2: The stability of the NHS ester is highly dependent on the pH of the solution. The rate of hydrolysis increases significantly with increasing pH.[1][3] While the reaction with primary amines is also favored at slightly alkaline pH (typically 7.2-8.5), a higher pH will accelerate the hydrolysis of the NHS ester, reducing its availability to react with the target molecule.

Q3: What is the recommended storage condition for this compound?

A3: To ensure maximum stability and shelf-life, this compound should be stored at -20°C in a desiccated environment. It is crucial to prevent moisture exposure, as the NHS ester is moisture-sensitive. Before opening the vial, it should be allowed to equilibrate to room temperature to avoid condensation.

Q4: Can I use buffers containing primary amines, such as Tris or glycine, with this compound?

A4: No, it is highly recommended to avoid buffers that contain primary amines. Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with your target molecule for reaction with the NHS ester, which will significantly lower your conjugation efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate buffers.

Q5: What are the potential degradation pathways for the PEG linker in this compound?

A5: While the NHS ester hydrolysis is the primary concern, the polyethylene glycol (PEG) linker can also degrade under certain conditions. The polyether backbone of PEG is susceptible to oxidative degradation, which can be initiated by factors like exposure to metal ions, elevated temperatures, and light. This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. Under extreme pH and high temperatures, hydrolytic cleavage of the ether bonds can also occur, though this is generally slower than oxidative degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of NHS ester: The reagent may have been exposed to moisture during storage or the reaction buffer pH is too high.- Ensure proper storage of this compound at -20°C in a desiccator.- Allow the reagent to warm to room temperature before opening.- Use fresh, anhydrous DMSO or DMF to prepare stock solutions immediately before use.- Optimize the reaction pH to be within the 7.2-8.5 range.
Presence of competing primary amines: The reaction buffer may contain primary amines (e.g., Tris, glycine).- Use amine-free buffers such as PBS, HEPES, or borate buffer.
Inaccessible primary amines on the target molecule: The primary amines on your protein or molecule of interest may be sterically hindered.- Consider using a crosslinker with a longer spacer arm.- If applicable to your experiment, protein denaturation might expose more reactive sites.
Precipitation during the reaction High concentration of the crosslinker: A large excess of the crosslinker can sometimes lead to precipitation.- Perform a titration experiment to determine the optimal molar excess of the crosslinker that does not cause precipitation.
Change in protein solubility: Modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein and reduce its solubility.- Optimize the reaction buffer pH to be further from the new pI of the conjugated protein.- Consider adding solubility-enhancing agents that are compatible with your experiment.
Inconsistent results Degraded reagent: The this compound may have degraded due to improper handling or storage.- Perform a quality check of the reagent (see Experimental Protocols section).- Always use freshly prepared stock solutions.
Variability in reaction conditions: Minor differences in pH, temperature, or incubation time can lead to different outcomes.- Carefully control and document all reaction parameters for each experiment to ensure reproducibility.

Quantitative Data Summary

The stability of the NHS ester is critical for successful conjugation. The following table summarizes the half-life of NHS esters under different pH and temperature conditions. Note that this is general data for NHS esters and the specific half-life of this compound may vary.

pH Temperature (°C) Half-life of NHS Ester Reference
7.004-5 hours
8.04~1 hour
8.6410 minutes

Experimental Protocols

Protocol 1: Qualitative Assessment of this compound Activity

This simple protocol helps to determine if the NHS ester groups on your this compound are still active. The principle is based on the release of N-hydroxysuccinimide (NHS) upon hydrolysis, which can be monitored by measuring the absorbance at 260 nm.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5)

  • 0.5 M NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

  • Dilute the stock solution in the amine-free buffer to a final concentration of approximately 1 mg/mL.

  • Immediately measure the initial absorbance (A_initial) at 260 nm.

  • To a separate aliquot of the diluted solution, add a small volume of 0.5 M NaOH to raise the pH and induce rapid hydrolysis.

  • Incubate for 30 minutes at room temperature to ensure complete hydrolysis.

  • Measure the final absorbance (A_final) at 260 nm.

  • Interpretation: If A_final is significantly higher than A_initial, it indicates that the NHS esters were active and have been hydrolyzed, releasing NHS. If A_final is similar to A_initial, the reagent has likely already hydrolyzed and is inactive.

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and identifying potential degradation products under various stress conditions.

Materials:

  • This compound

  • 1 M HCl

  • 1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 1 M HCl and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in 1 M NaOH and incubate at 60°C for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and incubate at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze the stressed samples and a control sample using a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the parent compound and any degradation products.

Visualizations

DegradationPathways cluster_main This compound Stability cluster_hydrolysis Hydrolysis (Primary Degradation) cluster_oxidation Oxidative Degradation of PEG Linker Bis_PEG_NOH This compound (Active Crosslinker) Hydrolyzed_Product Bis(m-PEG4)-Carboxylic Acid (Inactive) Bis_PEG_NOH->Hydrolyzed_Product H₂O, pH dependent NHS N-Hydroxysuccinimide Bis_PEG_NOH->NHS Oxidized_Products Chain Cleavage Products (Aldehydes, Carboxylic Acids) Bis_PEG_NOH->Oxidized_Products Oxidizing agents (e.g., H₂O₂, metal ions)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_workflow Forced Degradation Study Workflow Start Start: this compound Sample Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress_Conditions Analysis Analytical Testing (HPLC-UV, LC-MS) Stress_Conditions->Analysis Data_Interpretation Data Interpretation - Identify Degradation Products - Determine Degradation Pathways Analysis->Data_Interpretation End End: Stability Profile Data_Interpretation->End

References

Technical Support Center: Optimizing Bis(m-PEG4)-N-OH Linker Length for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bis(m-PEG4)-N-OH as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[1] The this compound serves as a flexible, hydrophilic polyethylene glycol (PEG)-based linker.[2][3] Its primary role is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[4][] The PEG nature of the linker can also improve the solubility and cell permeability of the PROTAC molecule.

Q2: How does the length of the this compound linker impact PROTAC efficacy?

The length of the linker is a critical determinant of PROTAC efficacy. An optimal linker length is crucial for establishing productive protein-protein interactions within the ternary complex.

  • Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.

  • Too long: A linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation.

Therefore, fine-tuning the linker length is a crucial step in PROTAC design to maximize degradation efficiency.

Q3: What are the advantages of using a PEG-based linker like this compound?

PEG-based linkers are commonly used in PROTAC design and offer several advantages:

  • Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds.

  • Improved Permeability: By modifying the physicochemical properties, PEG linkers can improve the cell permeability of the PROTAC, allowing it to reach its intracellular target.

  • Flexibility: The flexibility of the PEG chain can accommodate the formation of a productive ternary complex by allowing the target protein and E3 ligase to adopt an optimal orientation for ubiquitination.

Q4: What is the "hook effect" in the context of PROTACs and how does it relate to linker optimization?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC bound to either the target protein or the E3 ligase) rather than the productive ternary complex. This impedes the formation of the ternary complex and subsequent protein degradation. While linker optimization primarily focuses on the geometry of the ternary complex, an optimized linker leading to a more stable ternary complex can sometimes mitigate the hook effect, allowing for a wider effective concentration range.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.

This is a common challenge in PROTAC development. Here are some potential causes and troubleshooting steps:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

    • Solution: Synthesize and test a library of PROTACs with varying linker lengths. Even small changes in the number of PEG units can have a significant impact on degradation efficacy.

  • Inefficient Ternary Complex Formation: The stability and cooperativity of the ternary complex are crucial for efficient degradation.

    • Solution: Directly assess the formation and stability of the ternary complex using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA. This can provide insights into the cooperativity of your system.

  • Poor Cell Permeability: The PROTAC may not be reaching its intracellular target at sufficient concentrations.

    • Solution: Perform cellular target engagement assays (e.g., NanoBRET, CETSA) to confirm intracellular binding. If permeability is an issue, further modifications to the linker or other parts of the PROTAC may be necessary to improve its physicochemical properties.

Problem 2: The degradation of my target protein is weak or inconsistent across experiments.

  • Suboptimal PROTAC Concentration: The "hook effect" might be at play, or you may be using a concentration that is too low.

    • Solution: Perform a dose-response experiment with a wide range of PROTAC concentrations to determine the optimal concentration for degradation and to identify a potential hook effect.

  • Instability of the PROTAC: The PROTAC molecule itself might be unstable in the experimental conditions.

    • Solution: Assess the chemical stability of your PROTAC in your experimental media. Modifications to the linker to enhance stability might be necessary.

  • Cell Line Specific Effects: The expression levels of the target protein and the recruited E3 ligase can vary between cell lines, affecting PROTAC efficacy.

    • Solution: Confirm the expression levels of both the target protein and the E3 ligase in your chosen cell line. Consider testing your PROTAC in multiple cell lines.

Data Presentation

Table 1: Example Data for Linker Length Optimization

PROTAC IDLinker (PEG units)Target Binding (Kd, nM)E3 Ligase Binding (Kd, nM)Ternary Complex Cooperativity (α)Max Degradation (%)DC50 (nM)
PROTAC-12501001.220>1000
PROTAC-2355955.885150
PROTAC-3 4 52 110 15.2 95 25
PROTAC-45601058.170200
PROTAC-5658983.545800

This table illustrates how varying the number of PEG units in the linker can significantly impact the cooperativity of the ternary complex and, consequently, the degradation efficiency (Max Degradation and DC50 values). PROTAC-3 with a 4-unit PEG linker shows the optimal performance in this example.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.

  • SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (target protein and loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and add the chemiluminescent substrate.

  • Imaging and Analysis: Image the blot using a chemiluminescence detection system. Perform densitometry analysis to quantify the relative protein levels, normalizing the target protein signal to the loading control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol allows for the direct measurement of binary and ternary complex formation, providing insights into binding affinities and kinetics.

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (Kd).

    • Inject a series of concentrations of the other protein partner (the one not immobilized) to confirm its binding to the immobilized protein in the absence of the PROTAC.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.

    • The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the equilibrium dissociation constant (Kd) for the ternary complex formation. The cooperativity (α) can be calculated by comparing the binding affinity of the second protein partner in the presence and absence of the PROTAC.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex mediates Target Target Protein Target->Ternary_Complex binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination leads to Proteasome Proteasome Ubiquitination->Proteasome recognized by Degradation Target Protein Degradation Proteasome->Degradation results in

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Linker_Optimization_Workflow cluster_1 Linker Length Optimization Workflow Start Start: Define Target and E3 Ligase Synthesize Synthesize PROTAC Library (Varying PEG units) Start->Synthesize Biochemical_Assay Biochemical Assays (Binary Binding: SPR, ITC) Synthesize->Biochemical_Assay Cellular_Assay Cell-Based Degradation Assay (Western Blot, Flow Cytometry) Synthesize->Cellular_Assay Ternary_Complex_Assay Ternary Complex Analysis (SPR, AlphaLISA) Biochemical_Assay->Ternary_Complex_Assay Analyze Analyze Data (DC50, Dmax, Cooperativity) Cellular_Assay->Analyze Ternary_Complex_Assay->Analyze Optimal_Linker Identify Optimal Linker Length Analyze->Optimal_Linker Optimal_Linker->Synthesize No, re-design End End: Lead PROTAC Optimal_Linker->End Yes

Caption: Experimental workflow for optimizing the linker length of a PROTAC.

References

Technical Support Center: Bis(m-PEG4)-N-OH PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(m-PEG4)-N-OH PROTACs. The focus is on preventing and addressing aggregation-related issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for this compound PROTACs?

A1: Aggregation of this compound PROTACs primarily stems from their inherent physicochemical properties. Like many PROTACs, they are large molecules that often possess high lipophilicity, which can lead to poor aqueous solubility.[1][] When the concentration of the PROTAC exceeds its solubility limit in a given aqueous buffer or cell culture medium, molecules can self-associate and form aggregates. The flexible nature of the PEG linker, while generally beneficial for solubility, can also under certain conditions contribute to intermolecular interactions if not properly formulated.

Q2: How does the this compound linker influence the solubility and aggregation of the PROTAC?

A2: The this compound linker is a polyethylene glycol (PEG)-based linker. PEG moieties are known to be hydrophilic and can increase the overall water solubility of the PROTAC molecule.[3] This is a common strategy to counteract the hydrophobicity of the warhead and E3 ligase binder. However, the overall solubility is a balance between all components of the PROTAC. Even with a PEG linker, if the other components are highly lipophilic, the PROTAC may still have limited aqueous solubility and a propensity to aggregate.

Q3: At what stage of my experiment am I most likely to encounter aggregation issues?

A3: Aggregation can occur at several stages of your experiment:

  • Stock Solution Preparation: If the PROTAC is not fully dissolved in the initial organic solvent (e.g., DMSO), this can lead to the formation of micro-precipitates that seed further aggregation upon dilution.

  • Dilution into Aqueous Buffers: This is the most common stage for aggregation to occur. When the PROTAC is diluted from a high-concentration organic stock into an aqueous buffer for an assay, the sudden change in solvent polarity can cause the compound to crash out of solution if its solubility limit is exceeded.

  • During Cell-Based Assays: In cell culture media, PROTACs can precipitate over time, especially during long incubation periods. This can lead to inconsistent and unreliable results.[4]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can promote aggregation. It is recommended to aliquot stock solutions into single-use volumes.

Q4: Can aggregation of my this compound PROTAC affect my experimental results?

A4: Yes, absolutely. Aggregation can significantly impact your results in several ways:

  • Reduced Potency: Aggregated PROTAC is not bioavailable to engage with the target protein and the E3 ligase, leading to a decrease in the observed degradation efficiency (DC50).

  • Inconsistent Results: The amount of soluble, active PROTAC can vary between experiments, leading to poor reproducibility.[4]

  • Off-Target Effects & Toxicity: Large aggregates can be cytotoxic and may lead to non-specific cellular responses that confound your results.

  • "Hook Effect": While the hook effect is primarily due to the formation of unproductive binary complexes at high concentrations, aggregation can exacerbate this by reducing the concentration of monomeric PROTAC available for forming the productive ternary complex.

Troubleshooting Guide: Aggregation of this compound PROTACs

This guide provides a systematic approach to troubleshooting aggregation issues with your this compound PROTACs.

Problem: I observe precipitation or a cloudy solution when I dilute my PROTAC into an aqueous buffer.
Possible Cause Recommended Solution
PROTAC concentration exceeds its kinetic solubility. Determine the kinetic solubility of your PROTAC in the specific buffer you are using (see Experimental Protocol 1). Do not exceed this concentration in your final assay conditions.
Suboptimal solvent for stock solution. Ensure your PROTAC is fully dissolved in 100% DMSO or another suitable organic solvent. Visually inspect the stock solution for any particulates.
Final concentration of organic solvent is too low. For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, typically between 0.1% and 1%. However, be mindful of solvent toxicity in cell-based assays.
Buffer composition is not optimal. The pH, ionic strength, and presence of other components in your buffer can affect PROTAC solubility. Try adjusting the buffer pH or adding solubilizing excipients.
Problem: My PROTAC's degradation activity is inconsistent between experiments.
Possible Cause Recommended Solution
Incomplete solubilization of the PROTAC. Always visually inspect your stock and working solutions for any signs of precipitation before adding them to your experiment. Perform a solubility test to confirm the soluble concentration range.
Aggregation during long incubation times. Monitor for aggregation over the time course of your experiment using Dynamic Light Scattering (DLS) (see Experimental Protocol 2). If aggregation occurs, consider reducing the incubation time or using a formulation strategy.
Cell health is compromised. High concentrations of PROTAC or the vehicle (e.g., DMSO) can affect cell viability, which in turn can impact protein expression and degradation. Perform a cell viability assay to assess the toxicity of your PROTAC and vehicle at the concentrations used in your experiments.

Formulation Strategies to Prevent Aggregation

If you continue to experience aggregation issues, consider the following formulation strategies to improve the solubility of your this compound PROTAC.

Formulation Strategy Description Potential Impact on Solubility
Co-solvents Using a mixture of solvents to prepare the final solution.Can significantly increase solubility by creating a more favorable environment for the PROTAC.
Excipients Adding solubilizing agents to the formulation.Can enhance solubility and stability.
Amorphous Solid Dispersions (ASDs) Dispersing the PROTAC in a polymer matrix in an amorphous state.Can lead to a significant increase in the apparent solubility and dissolution rate.

Table 1: Illustrative Impact of Formulation Strategies on PROTAC Solubility

Formulation Aqueous Solubility (µg/mL) Fold Increase
PROTAC in PBS51x
PROTAC in PBS + 5% DMSO255x
PROTAC in PBS + 2% Tween-805010x
PROTAC as an ASD with HPMCAS (10% loading)15030x
Note: The data in this table is for illustrative purposes to demonstrate the potential benefits of different formulation strategies.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a method for determining the kinetic solubility of a this compound PROTAC in an aqueous buffer.

Materials:

  • This compound PROTAC

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well filter plates (0.45 µm)

  • 96-well UV-compatible plates

  • Plate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Create a serial dilution of the PROTAC stock solution in DMSO in a 96-well plate.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a corresponding well of a 96-well filter plate.

  • Add the aqueous buffer (e.g., 98 µL) to each well and mix by pipetting up and down. This will create a range of final PROTAC concentrations with a final DMSO concentration of 2%.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Filter the solutions into a clean 96-well UV-compatible plate by centrifugation.

  • Measure the UV absorbance of the filtrate at a wavelength where the PROTAC has maximum absorbance.

  • Calculate the concentration of the dissolved PROTAC in each well using a standard curve prepared in the same buffer/DMSO mixture.

  • The kinetic solubility is the highest concentration at which the measured concentration is equal to the nominal concentration.

Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)

This protocol describes how to use DLS to monitor the formation of aggregates in a solution of your this compound PROTAC.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume quartz cuvette

  • Filtered (0.2 µm) aqueous buffer

  • PROTAC solution to be analyzed

Procedure:

  • Prepare the PROTAC solution in the desired filtered aqueous buffer at the concentration to be tested.

  • Filter the sample through a 0.2 µm syringe filter directly into a clean, dust-free cuvette to remove any large particles that could interfere with the measurement.

  • Place the cuvette into the DLS instrument and allow it to equilibrate to the desired temperature.

  • Perform the DLS measurement according to the instrument's software instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of particles in the solution.

  • Analyze the data. The software will generate a size distribution plot.

    • A monodisperse solution (no aggregation) will show a single, narrow peak corresponding to the hydrodynamic radius of the monomeric PROTAC.

    • An aggregated solution will show multiple peaks or a single broad peak at larger hydrodynamic radii, indicating the presence of larger particles (aggregates).

  • To monitor aggregation over time, repeat the measurement at different time points during your experiment.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for PROTAC Aggregation start Start: Aggregation Observed check_solubility Is PROTAC concentration > kinetic solubility? start->check_solubility yes_solubility Yes check_solubility->yes_solubility Yes no_solubility No check_solubility->no_solubility No reduce_concentration Reduce PROTAC concentration yes_solubility->reduce_concentration check_formulation Is the formulation optimized? no_solubility->check_formulation monitor_dls Monitor aggregation with DLS reduce_concentration->monitor_dls yes_formulation Yes check_formulation->yes_formulation Yes no_formulation No check_formulation->no_formulation No end_unresolved End: Aggregation Persists (Contact Technical Support) yes_formulation->end_unresolved optimize_formulation Optimize formulation (co-solvents, excipients) no_formulation->optimize_formulation optimize_formulation->monitor_dls end_resolved End: Aggregation Resolved monitor_dls->end_resolved

Caption: Troubleshooting workflow for addressing PROTAC aggregation issues.

SolubilityAssayWorkflow Kinetic Solubility Assay Workflow start Start: Prepare 10 mM PROTAC stock in DMSO serial_dilution Create serial dilutions of PROTAC in DMSO start->serial_dilution transfer_to_filter_plate Transfer 2 µL of each dilution to a filter plate serial_dilution->transfer_to_filter_plate add_buffer Add 98 µL of aqueous buffer and mix transfer_to_filter_plate->add_buffer incubate Incubate for 2 hours with shaking add_buffer->incubate filter Filter by centrifugation incubate->filter measure_uv Measure UV absorbance of the filtrate filter->measure_uv calculate_solubility Calculate solubility from standard curve measure_uv->calculate_solubility end End: Determine Kinetic Solubility calculate_solubility->end

Caption: Experimental workflow for the kinetic solubility assay.

References

Technical Support Center: Bis(m-PEG4)-N-OH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bis(m-PEG4)-N-OH and related bifunctional PEGylation reagents. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and to troubleshoot common issues encountered during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely reactive nature of "this compound" and what functional groups does it target?

Based on common PEGylation chemistry, the designation "N-OH" likely refers to an N-Hydroxysuccinimide (NHS) ester.[1][2] Therefore, the reagent is an amine-reactive crosslinker, Bis(m-PEG4)-NHS ester . The NHS ester reacts with primary amine groups (-NH₂), such as the N-terminal α-amine or the ε-amine of lysine residues on proteins and peptides.[1][3] The reaction proceeds via nucleophilic attack, forming a stable amide bond and releasing NHS as a byproduct.[1] This reaction is typically carried out in a pH range of 7-9.

Q2: What are the potential products when reacting a bifunctional PEG reagent with a protein?

Reacting a bifunctional reagent like Bis(m-PEG4)-NHS ester with a protein can result in several products, depending on the molar ratio of the reactants and the number of accessible reactive sites on the protein. The primary products are:

  • Mono-substituted Protein: The PEG reagent is attached to the protein at a single site, with the other reactive end remaining free or having been hydrolyzed.

  • Intra-molecular Cross-linked Protein: The two ends of a single PEG molecule react with two different amine groups on the same protein molecule.

  • Inter-molecular Cross-linked Protein: The two ends of a single PEG molecule react with amine groups on two different protein molecules, leading to dimerization or the formation of larger aggregates.

G cluster_reactants Reactants cluster_products Potential Products & Byproducts Protein Protein (with -NH₂ groups) Mono Mono-substituted Protein Protein->Mono Intra Intra-molecular Cross-link Protein->Intra Inter Inter-molecular Cross-link (Dimer) Protein->Inter PEG Bis(m-PEG4)-NHS Ester PEG->Mono PEG->Intra PEG->Inter HydrolyzedPEG Hydrolyzed PEG PEG->HydrolyzedPEG + H₂O NHS NHS Byproduct PEG->NHS Reaction

Figure 1. Reaction scheme of a bifunctional NHS-ester PEG with a protein.

Q3: What are the most common byproducts and impurities found in the reaction mixture?

Common impurities and byproducts include:

  • Unreacted PEG Reagent: Excess PEGylation reagent that did not react with the target molecule.

  • Hydrolyzed PEG Reagent: The NHS ester is susceptible to hydrolysis in aqueous solutions, which converts the reactive end into an unreactive carboxylic acid. This is a common cause of low reaction yields.

  • N-Hydroxysuccinimide (NHS): The leaving group from the reaction.

  • Aggregated/Precipitated Protein: Caused by extensive inter-molecular cross-linking.

  • Heterogeneous Mixture of Products: A mix of mono-, di-, and multi-PEGylated species, which can complicate purification.

Q4: Which analytical methods are best for monitoring the reaction and characterizing the products?

A combination of methods is often necessary for a complete analysis. The choice depends on the information required.

Analytical Method Principle Information Provided Advantages Limitations
SDS-PAGE Separation by molecular weightShift in protein band to higher MW upon PEGylationSimple, widely available, good initial check for reaction success.Provides apparent MW; bands can be smeared due to heterogeneity.
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radiusSeparation of PEGylated protein from unreacted protein and excess PEG.Good for assessing aggregation and purifying products by size.May not resolve species with different numbers of attached PEGs.
Ion Exchange Chromatography (IEX) Separation by surface chargeSeparation of mono-, di-, and multi-PEGylated species.Can resolve different PEGylated forms as PEG chains mask surface charges.Requires method development; resolution depends on protein properties.
Mass Spectrometry (MS) Measurement of mass-to-charge ratioPrecise molecular weight of conjugates, confirming the number of attached PEGs.Highly accurate and definitive for characterization.Can be complex for heterogeneous mixtures.
HPLC with CAD or ELSD Separation by chromatography, detection of non-volatile analytesQuantification of PEG reagents and byproducts that lack a UV chromophore.Universal detection, overcomes poor UV sensitivity of PEG.Lower sensitivity than UV for chromophore-containing molecules.

Troubleshooting Guide

Issue 1: Low or No PEGylation Yield

  • Possible Cause 1: Hydrolysis of the PEG-NHS Ester. The NHS ester is moisture-sensitive and can hydrolyze rapidly in aqueous buffers, rendering it inactive.

    • Recommended Solution: Use freshly prepared activated PEG. Prepare a stock solution in a dry, aprotic solvent (e.g., DMSO, DMF) and add it to the reaction buffer immediately before starting the conjugation. Always use anhydrous solvents and store the reagent in a desiccator.

  • Possible Cause 2: Incorrect Reaction pH. The optimal pH for the reaction of NHS esters with primary amines is between 7 and 9. If the pH is too low, the amine will be protonated and less nucleophilic. If it is too high, the rate of hydrolysis of the NHS ester will increase significantly.

    • Recommended Solution: Carefully verify the pH of your protein solution and reaction buffer before adding the PEG reagent. Adjust as necessary. A common starting point is pH 7.5-8.5.

  • Possible Cause 3: Inaccessible Amine Groups. The target amine groups on the protein may be buried within the protein's structure and not accessible to the PEG reagent.

    • Recommended Solution: Consider using a longer PEG linker to overcome steric hindrance. In some cases, partial denaturation of the protein under controlled conditions might expose more reactive sites, but this risks loss of biological activity.

G Start Low/No Yield Observed CheckReagent Check PEG Reagent (Age, Storage, Handling) Start->CheckReagent CheckpH Verify Reaction pH (Is it 7.0 - 9.0?) CheckReagent->CheckpH OK Result1 Use Fresh Reagent Prepare stock in dry solvent CheckReagent->Result1 Degraded? CheckRatio Assess Molar Ratio (PEG : Protein) CheckpH->CheckRatio OK Result2 Adjust pH to 7.5 - 8.5 CheckpH->Result2 Incorrect? CheckProtein Evaluate Protein (Accessibility of sites) CheckRatio->CheckProtein OK Result3 Increase Molar Ratio CheckRatio->Result3 Too Low? Result4 Consider longer linker or different chemistry CheckProtein->Result4 Inaccessible?

Figure 2. Troubleshooting workflow for low PEGylation yield.

Issue 2: Protein Aggregation or Precipitation During Reaction

  • Possible Cause: Extensive Inter-molecular Cross-linking. Because Bis(m-PEG4)-NHS ester has two reactive ends, it can act as a crosslinker, connecting two or more protein molecules. At high concentrations or high molar ratios of PEG to protein, this can lead to the formation of large, insoluble aggregates.

    • Recommended Solution 1: Optimize Molar Ratio. Systematically decrease the molar ratio of the PEG reagent to the protein. This reduces the probability of inter-molecular cross-linking.

    • Recommended Solution 2: Reduce Protein Concentration. Performing the reaction at a lower protein concentration can also disfavor inter-molecular events.

    • Recommended Solution 3: Change Reaction Conditions. Conduct the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate, which may provide more control.

Issue 3: High Polydispersity (Mixture of many different PEGylated species)

  • Possible Cause: Molar Ratio is Too High or Multiple Reactive Sites. If the molar ratio of PEG to protein is high, or if the protein has many equally reactive amine groups, a broad distribution of products (unmodified, mono-, di-, and multi-PEGylated) is likely.

    • Recommended Solution: Carefully titrate the molar ratio of the PEG reagent to find an optimal balance that favors the desired product. For instance, a lower ratio will favor mono-substitution, while a higher ratio will lead to more multi-substituted and cross-linked products. Analytical techniques like SEC or IEX are crucial for monitoring the product distribution during this optimization.

G cluster_ratio Molar Ratio (PEG:Protein) cluster_dist Expected Product Distribution Low Low Ratio (e.g., 1:1) Low_Dist Mainly Unmodified & Mono-substituted Protein Low->Low_Dist Favors High High Ratio (e.g., 20:1) High_Dist Mainly Multi-substituted & Cross-linked Protein High->High_Dist Favors

Figure 3. Effect of molar ratio on product distribution.

Experimental Protocols

Protocol 1: Analysis of PEGylation by SDS-PAGE

This protocol is used to quickly assess if the PEGylation reaction has occurred by observing the increase in the apparent molecular weight of the protein.

  • Sample Preparation:

    • Collect aliquots from your reaction mixture at different time points (e.g., 0, 1, 4, and 24 hours).

    • Mix 15 µL of each aliquot with 5 µL of 4x SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Include a control of the unmodified protein.

    • Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis:

    • Load 15-20 µL of each sample into the wells of a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Load a molecular weight marker in an adjacent lane.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining and Visualization:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).

    • Destain the gel until the protein bands are clearly visible against a clear background.

    • Image the gel. A successful PEGylation will show a band (or smear) at a higher apparent molecular weight compared to the unmodified protein control.

Protocol 2: Analysis of Reaction Mixture by Size Exclusion Chromatography (SEC)

This protocol is used to separate reaction components based on their size in solution, allowing for the visualization of unreacted protein, PEGylated products, and aggregates.

  • System Preparation:

    • Equilibrate an appropriate SEC column (selected based on the molecular weight range of your protein and conjugates) with a suitable mobile phase (e.g., Phosphate Buffered Saline, pH 7.4).

    • Ensure a stable baseline is achieved on the detector (e.g., UV at 280 nm).

  • Sample Preparation:

    • Quench the PEGylation reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume excess NHS esters.

    • Centrifuge the sample (e.g., at 14,000 x g for 10 minutes) to remove any precipitated protein.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Inject an appropriate volume of the prepared sample (e.g., 20-100 µL) onto the equilibrated column.

    • Run the chromatogram at a constant flow rate.

    • Monitor the elution profile. Typically, aggregates will elute first, followed by the PEGylated protein, and then the smaller, unmodified protein. Unreacted PEG reagent will elute much later.

  • Data Analysis:

    • Analyze the chromatogram to determine the relative peak areas, which correspond to the proportion of each species in the mixture. This provides a quantitative assessment of reaction conversion and the extent of aggregation.

References

Technical Support Center: Bis(m-PEG4)-N-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in the synthesis of Bis(m-PEG4)-N-OH, a branched polyethylene glycol (PEG) linker with a terminal hydroxylamine group.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and where can yield loss occur?

The synthesis of this compound is typically a multi-step process. A common route involves the initial activation of the terminal hydroxyl groups of a branched PEG diol, followed by nucleophilic substitution with a protected hydroxylamine equivalent, and subsequent deprotection. Each of these steps presents potential challenges that can contribute to a low overall yield.

Q2: What are the critical factors influencing the yield of the mesylation step?

The conversion of the terminal hydroxyl groups of the Bis(m-PEG4)-OH to a reactive mesylate is a critical step. Low yields in this stage are often due to incomplete reaction or the formation of side products. Key factors to control are the exclusion of water, the purity of the starting materials and reagents, and the reaction temperature.

Q3: What are the common challenges during the substitution reaction with N-hydroxyphthalimide?

The reaction of the mesylated PEG with N-hydroxyphthalimide can be sluggish and may not proceed to completion, resulting in a mixture of starting material, mono-substituted, and di-substituted product. Ensuring anhydrous conditions and using an appropriate base are crucial for driving the reaction forward.

Q4: What are the potential pitfalls during the final deprotection step?

The removal of the phthalimide protecting group to unveil the hydroxylamine functionality can sometimes be incomplete, leading to a lower yield of the desired product. The choice of deprotection agent and reaction conditions are critical to ensure complete conversion without cleaving the PEG backbone.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield after mesylation Incomplete reaction- Ensure starting Bis(m-PEG4)-OH is completely dry by azeotropic distillation with toluene or high vacuum. - Use freshly opened or distilled mesyl chloride and triethylamine. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Monitor the reaction progress by TLC or NMR to ensure full conversion of the hydroxyl groups.
Side product formation (e.g., chlorinated PEG)- Maintain a low reaction temperature (e.g., 0 °C) during the addition of mesyl chloride.[1] - Use methanesulfonic anhydride as an alternative to mesyl chloride to avoid the formation of alkyl chloride side products.[1]
Low yield after substitution with N-hydroxyphthalimide Incomplete reaction- Ensure the mesylated PEG is anhydrous. - Use a suitable base (e.g., triethylamine, potassium carbonate) to facilitate the nucleophilic attack of N-hydroxyphthalimide.[2] - Increase the reaction time and/or temperature, monitoring for potential degradation. - Use a molar excess of N-hydroxyphthalimide to drive the reaction to completion.
Competing elimination reactions- If using a strong, non-nucleophilic base, consider a milder base to minimize elimination side reactions.
Low yield after deprotection Incomplete deprotection of the phthalimide group- Increase the reaction time or the equivalents of the deprotecting agent (e.g., hydrazine, sodium borohydride).[2][3] - Ensure thorough mixing, especially with viscous PEG solutions. - Monitor the deprotection reaction by TLC or NMR to confirm the disappearance of the phthalimide-protected intermediate.
Degradation of the PEG backbone- Use milder deprotection conditions. For example, sodium borohydride in isopropanol followed by acetic acid can be a milder alternative to hydrazine.
Difficulty in purification Co-elution of starting materials, intermediates, and product- Utilize column chromatography with a polystyrene-divinylbenzene-based resin, which can be effective for purifying PEG derivatives. - Consider reverse-phase HPLC for analytical and small-scale preparative purification of PEGylated compounds.
Residual reagents or byproducts- Ensure thorough aqueous work-up steps to remove water-soluble reagents and byproducts. - Precipitation of the PEG product in a non-solvent like cold diethyl ether can help remove some impurities.

Experimental Protocols

Protocol 1: Mesylation of Bis(m-PEG4)-OH
  • Preparation: Dry Bis(m-PEG4)-OH (1 equivalent) by azeotropic distillation with toluene or under high vacuum at elevated temperature.

  • Reaction Setup: Dissolve the dried Bis(m-PEG4)-OH in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen) and cool the solution to 0 °C in an ice bath.

  • Addition of Reagents: Add triethylamine (2.2 equivalents) to the solution, followed by the dropwise addition of mesyl chloride (2.2 equivalents).

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

  • Work-up: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Bis(m-PEG4)-OMs. The product is often used in the next step without further purification.

Protocol 2: Synthesis of Bis(m-PEG4)-N-O-phthalimide
  • Reaction Setup: Dissolve the crude Bis(m-PEG4)-OMs (1 equivalent) and N-hydroxyphthalimide (2.5 equivalents) in anhydrous acetonitrile.

  • Addition of Base: Add triethylamine (2.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 10-12 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a basic aqueous solution (e.g., pH 12) to remove unreacted N-hydroxyphthalimide.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Protocol 3: Deprotection to Yield this compound
  • Reaction Setup: Dissolve the purified Bis(m-PEG4)-N-O-phthalimide (1 equivalent) in tetrahydrofuran (THF).

  • Deprotection: Add aqueous hydrazine (40 equivalents) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Work-up: Remove the THF under reduced pressure and add water to the residue. Extract the aqueous phase with chloroform or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the final product, this compound.

Visualizations

G Synthesis Workflow for this compound cluster_0 Step 1: Mesylation cluster_1 Step 2: Substitution cluster_2 Step 3: Deprotection A Bis(m-PEG4)-OH B Bis(m-PEG4)-OMs A->B Mesyl Chloride, Triethylamine, DCM C Bis(m-PEG4)-N-O-phthalimide B->C N-Hydroxyphthalimide, Triethylamine, Acetonitrile D This compound C->D Hydrazine, THF

Caption: A three-step synthetic workflow for this compound.

G Troubleshooting Low Yield in Mesylation Start Low Yield in Mesylation Step Check_Reagents Check Reagent Quality (PEG-OH, MsCl, Base) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Anhydrous, Temperature) Start->Check_Conditions Purify_Reagents Solution: Dry PEG-OH, Use Fresh/Distilled Reagents Check_Reagents->Purify_Reagents Impurities/Water Present Optimize_Conditions Solution: Ensure Inert Atmosphere, Control Temperature (0°C) Check_Conditions->Optimize_Conditions Suboptimal Conditions Monitor_Reaction Monitor Reaction by TLC/NMR Purify_Reagents->Monitor_Reaction Optimize_Conditions->Monitor_Reaction Incomplete Incomplete Reaction? Monitor_Reaction->Incomplete Starting Material Remains Proceed Proceed to Next Step Monitor_Reaction->Proceed Complete Conversion Incomplete->Optimize_Conditions Adjust Time/Stoichiometry

Caption: A logical diagram for troubleshooting low yield in the mesylation step.

References

Technical Support Center: Scaling Up Bis(m-PEG4)-N-OH Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges encountered during the scale-up of Bis(m-PEG4)-N-OH reactions. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as Bis(m-PEG4)-N-hydroxysuccinimide ester, is a homobifunctional crosslinker. It features two N-hydroxysuccinimide (NHS) esters at the ends of a 4-unit polyethylene glycol (PEG) spacer. Its primary application is in bioconjugation, specifically for covalently linking molecules that contain primary amine groups (-NH2), such as proteins, peptides, and antibodies. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Q2: What is the reaction mechanism of this compound with primary amines?

A2: The reaction is a nucleophilic acyl substitution. The primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]

Q3: Why is pH control critical when scaling up this compound reactions?

A3: pH is a critical parameter because the primary amine nucleophile must be in its deprotonated state to be reactive. The reaction is most efficient in the pH range of 7.2 to 8.5.[] Below this range, the amine is protonated and non-nucleophilic. Above this range, the hydrolysis of the NHS ester to a non-reactive carboxylic acid becomes a significant competing reaction, reducing the overall yield of the desired conjugate.[2][3]

Q4: How should this compound be stored to ensure its stability?

A4: this compound is sensitive to moisture. It should be stored in a desiccated environment at -20°C. Before use, the reagent vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the NHS ester.[4]

Q5: What are the common side reactions to be aware of during scale-up?

A5: The most common side reaction is the hydrolysis of the NHS ester in the presence of water, which competes with the desired amidation reaction. Other potential side reactions include reactions with other nucleophilic amino acid residues on a protein, such as the imidazole ring of histidine, although this is less common.

Troubleshooting Guide

Problem 1: Low Yield of PEGylated Product

  • Question: We are observing a significantly lower yield of our PEGylated protein upon scaling up the reaction from lab-scale to pilot-scale. What are the potential causes and how can we troubleshoot this?

  • Answer: Low yield upon scale-up can be attributed to several factors. Here's a step-by-step troubleshooting guide:

    • Check for NHS Ester Hydrolysis: The primary culprit for low yield is often the hydrolysis of the this compound reagent.

      • Solution: Ensure the reagent is handled in a low-moisture environment. Use anhydrous solvents for stock solutions. Confirm the pH of the reaction buffer is within the optimal range (7.2-8.5). Consider that localized pH shifts can occur during reagent addition at larger scales.

    • Inadequate Mixing: In larger reaction vessels, inefficient mixing can lead to localized high concentrations of the PEG reagent, which can cause aggregation, and areas of low concentration, resulting in incomplete reaction.

      • Solution: Optimize the mixing parameters (e.g., impeller speed, type, and position) for the larger vessel to ensure homogenous distribution of reactants.

    • Incorrect Stoichiometry: The optimal molar ratio of this compound to your protein may need to be re-optimized at a larger scale.

      • Solution: Perform small-scale experiments to determine the ideal molar excess of the PEG reagent for the new scale.

    • Buffer Contamination: The presence of primary amines (e.g., Tris or glycine) in the reaction buffer will compete with the target protein for reaction with the NHS ester.

      • Solution: Use amine-free buffers such as phosphate, borate, or carbonate buffers.

Problem 2: Product Aggregation

  • Question: We are observing significant precipitation/aggregation of our protein during the PEGylation reaction at a larger scale. What could be the cause and how can we prevent it?

  • Answer: Aggregation is a common challenge during scale-up. Here are the likely causes and solutions:

    • High Local Concentration of Reagent: Adding the this compound solution too quickly or with inadequate mixing can lead to high local concentrations, causing protein aggregation.

      • Solution: Add the PEG reagent solution slowly and with controlled, efficient mixing. Consider adding it subsurface to promote rapid dispersion.

    • Solvent Effects: The organic solvent (e.g., DMSO or DMF) used to dissolve the this compound can cause protein denaturation and aggregation if its concentration in the final reaction mixture is too high.

      • Solution: Keep the final concentration of the organic solvent below 10% (v/v).

    • Over-PEGylation: Attaching too many PEG chains to a single protein molecule can alter its properties and lead to aggregation.

      • Solution: Reduce the molar excess of the this compound reagent to control the degree of PEGylation.

Problem 3: Batch-to-Batch Variability

  • Question: We are struggling with inconsistent results between different batches of our scaled-up PEGylation reaction. How can we improve consistency?

  • Answer: Batch-to-batch variability is a critical issue in manufacturing. Here's how to address it:

    • Raw Material Quality: Inconsistencies in the quality of the this compound or the protein can lead to variable results.

      • Solution: Implement stringent quality control checks for all incoming raw materials. Use analytical methods like HILIC to quantify the active NHS ester content in each batch of the PEG reagent.

    • Process Parameter Control: Minor variations in process parameters such as temperature, pH, reaction time, and mixing speed can have a significant impact on the outcome at a larger scale.

      • Solution: Implement robust process controls and monitoring. Utilize Process Analytical Technology (PAT) tools like in-line pH and temperature probes to monitor and control the reaction in real-time.

    • Standard Operating Procedures (SOPs): Lack of detailed and strictly followed SOPs can introduce variability.

      • Solution: Develop and implement comprehensive SOPs for every step of the process, from reagent preparation to final purification.

Quantitative Data

Table 1: Impact of pH on NHS Ester Hydrolysis and Reaction Efficiency

pHHalf-life of NHS EsterRelative Reaction Efficiency with Primary Amine
6.0> 10 hoursLow
7.0~ 4-5 hoursModerate
7.5~ 2 hoursHigh
8.0~ 1 hourVery High
8.5~ 30 minutesHigh (Hydrolysis becomes significant)
9.0< 10 minutesModerate (Dominated by hydrolysis)

Table 2: Typical Molar Excess of PEG Reagent for Different Scales

ScaleProtein ConcentrationRecommended Molar Excess of this compound
Lab-scale (1-10 mg)1-5 mg/mL5-20 fold
Pilot-scale (1-10 g)5-10 mg/mL3-10 fold
Manufacturing-scale (>100 g)>10 mg/mL1.5-5 fold

Note: The optimal molar excess is highly dependent on the specific protein and the desired degree of PEGylation and should be determined empirically for each scale.

Experimental Protocols

Protocol 1: Lab-Scale this compound Conjugation to a Protein

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer with 0.15 M NaCl at pH 7.5. Ensure the buffer is free of any primary amines.

  • Protein Solution Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2 mg/mL.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 20 mg/mL.

  • Reaction Initiation: Add a 10-fold molar excess of the this compound solution to the protein solution while gently vortexing. The final DMSO concentration should not exceed 5% (v/v).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Considerations for Scaling Up to Pilot-Scale

  • Parameter Optimization: Before scaling up, perform a design of experiments (DoE) at a smaller scale to optimize critical parameters such as pH, temperature, molar ratio of reactants, and reaction time.

  • Mixing and Heat Transfer:

    • Use a jacketed reactor with controlled temperature and an appropriate agitation system to ensure uniform mixing and heat distribution.

    • The addition of the this compound solution should be controlled via a pump at a slow, predetermined rate to avoid localized high concentrations.

  • Process Monitoring:

    • Utilize in-line sensors to monitor pH and temperature in real-time.

    • Take samples at regular intervals to monitor the progress of the reaction using analytical techniques like SEC-HPLC or CE-SDS.

  • Purification:

    • For pilot-scale purification, tangential flow filtration (TFF) is often more efficient than dialysis for buffer exchange and removal of small molecule impurities.

    • Ion-exchange chromatography (IEX) can be used to separate PEGylated species from the unreacted protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_buffer Prepare Amine-Free Reaction Buffer initiate_reaction Initiate Reaction (Controlled Addition) prep_buffer->initiate_reaction prep_protein Prepare Protein Solution prep_protein->initiate_reaction prep_peg Prepare this compound Solution in Anhydrous DMSO prep_peg->initiate_reaction incubate Incubate (Controlled Temperature) initiate_reaction->incubate quench Quench Reaction incubate->quench purify_sec Size-Exclusion Chromatography (SEC) quench->purify_sec purify_iex Ion-Exchange Chromatography (IEX) quench->purify_iex analyze_sds SDS-PAGE purify_sec->analyze_sds analyze_hplc SEC-HPLC purify_sec->analyze_hplc analyze_ms Mass Spectrometry purify_sec->analyze_ms purify_iex->analyze_sds purify_iex->analyze_hplc purify_iex->analyze_ms

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low Yield or Inconsistent Results check_hydrolysis Check for NHS Ester Hydrolysis (Moisture, pH) start->check_hydrolysis check_mixing Evaluate Mixing Efficiency start->check_mixing check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_buffer Confirm Amine-Free Buffer start->check_buffer solution_hydrolysis Use Anhydrous Solvents, Control pH (7.2-8.5) check_hydrolysis->solution_hydrolysis solution_mixing Optimize Agitation, Controlled Addition Rate check_mixing->solution_mixing solution_stoichiometry Re-optimize Molar Ratio for Scale check_stoichiometry->solution_stoichiometry solution_buffer Use Phosphate, Borate, or Carbonate Buffers check_buffer->solution_buffer

Caption: Troubleshooting logic for scaling up this compound reactions.

References

Bis(m-PEG4)-N-OH storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of Bis(m-PEG4)-N-OH. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Product Information

Property Value Reference
Chemical Name This compound[1][2][3][4]
CAS Number 2182601-79-0[1]
Molecular Formula C18H39NO9
Molecular Weight 413.51 g/mol
Structure A PEG linker with two methoxy-terminated PEG4 spacers attached to a hydroxylamine. The "-N-OH" group is an N-Hydroxysuccinimide (NHS) ester, a reactive group for amine conjugation.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store this compound upon receipt?

A1: this compound should be stored at -20°C in a dry environment, protected from light. It is crucial to keep the compound desiccated to prevent hydrolysis of the reactive N-Hydroxysuccinimide (NHS) ester.

Q2: What is the proper procedure for opening a new container of this compound?

A2: Before opening the vial for the first time, it is essential to allow it to equilibrate to room temperature. This prevents atmospheric moisture from condensing inside the cold vial, which can lead to the degradation of the NHS ester.

Q3: Can I prepare a stock solution of this compound for later use?

A3: It is strongly recommended to prepare solutions of this compound immediately before use. The NHS ester moiety is susceptible to hydrolysis in aqueous solutions and even in anhydrous solvents that have absorbed moisture. Preparing fresh solutions ensures maximum reactivity for your conjugation experiments. If a stock solution must be made, use an anhydrous solvent such as DMSO or DMF and use it promptly.

Experimental Protocols

Q4: What type of buffer should I use for conjugation reactions with this compound?

A4: Use amine-free buffers with a pH range of 7.2-8.5 for optimal reaction with primary amines. Common choices include phosphate-buffered saline (PBS). Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.

Q5: What is the recommended molar excess of this compound to use in a conjugation reaction?

A5: The optimal molar excess depends on the concentration of your target molecule. For protein solutions, a 10- to 20-fold molar excess of the NHS ester is a common starting point. However, this should be empirically determined for your specific application to achieve the desired degree of labeling.

Q6: How can I quench the reaction after conjugation is complete?

A6: The reaction can be stopped by adding a quenching buffer containing primary amines, such as Tris-buffered saline (TBS) or a solution of glycine. These will react with any remaining unreacted NHS esters.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conjugation Yield Hydrolysis of NHS Ester: The this compound has degraded due to moisture.Always allow the reagent to warm to room temperature before opening. Store desiccated at -20°C. Prepare solutions immediately before use with anhydrous solvents.
Incorrect Buffer pH: The pH of the reaction buffer is too low (below 7.2) or too high (above 8.5).Ensure the buffer pH is within the optimal range of 7.2-8.5 for efficient amine reactivity and minimal NHS ester hydrolysis.
Presence of Competing Amines: The buffer or sample contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as PBS. If your sample is in an amine-containing buffer, perform a buffer exchange before starting the conjugation.
Insufficient Molar Excess: The amount of this compound is too low to achieve the desired labeling.Increase the molar excess of the PEG linker in the reaction. Optimization may be required.
Non-Specific Binding of Conjugate Excess Unreacted PEG Reagent: Residual, unquenched this compound may be present.Ensure the quenching step is performed thoroughly. Purify the conjugate using techniques like dialysis or size-exclusion chromatography to remove excess reagent.
Hydrophobic Interactions: The target molecule or surface has hydrophobic regions.The PEG chains of this compound are hydrophilic and generally reduce non-specific binding. However, if issues persist, consider adding a non-ionic surfactant to your wash buffers.
Precipitation During Reaction Solubility Issues: The conjugate may become insoluble as the reaction progresses.The PEGylation of molecules generally increases their aqueous solubility. If precipitation occurs, try performing the reaction at a lower concentration or adding a small amount of a water-miscible organic co-solvent.

Experimental Workflow & Methodologies

General Workflow for Protein PEGylation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Solution in Amine-Free Buffer (pH 7.2-8.5) D Add this compound Solution to Protein Solution A->D B Equilibrate this compound to Room Temperature C Prepare Fresh Solution of This compound in Anhydrous Solvent B->C C->D E Incubate at Room Temperature or 4°C D->E F Quench Reaction with Amine-Containing Buffer E->F G Purify Conjugate (e.g., Dialysis, SEC) F->G H Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) G->H

A general workflow for protein PEGylation.
Detailed Protocol for Protein Labeling

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. The protein concentration should ideally be between 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation: Allow the vial of this compound to warm to room temperature before opening. Immediately before use, dissolve the required amount in a small volume of anhydrous DMSO or DMF.

  • Conjugation: Add the dissolved this compound to the protein solution. A common starting point is a 10- to 20-fold molar excess of the PEG reagent over the protein. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. The optimal time may vary depending on the protein and should be determined experimentally.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and quenching reagents by dialysis, size-exclusion chromatography (e.g., a desalting column), or tangential flow filtration.

  • Analysis: Confirm the extent of PEGylation using methods such as SDS-PAGE (which will show a shift in molecular weight), and mass spectrometry.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_reagent Reagent Integrity cluster_reaction_conditions Reaction Conditions cluster_target Target Molecule Start Low Conjugation Yield A1 Was the reagent warmed to RT before opening? Start->A1 B1 Is the buffer pH between 7.2-8.5? Start->B1 C1 Are primary amines available and accessible? Start->C1 A2 Was the solution prepared fresh? A1->A2 A3 Is the solvent anhydrous? A2->A3 B2 Is the buffer amine-free? B1->B2 B3 Is the molar excess of PEG sufficient? B2->B3

Troubleshooting logic for low conjugation yield.

References

Impact of pH on Bis(m-PEG4)-N-OH conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Bis(m-PEG4)-N-OH Conjugation

This guide provides detailed troubleshooting advice and frequently asked questions regarding the use of Bis(m-PEG4)-N-hydroxysuccinimide (NHS) esters for conjugation to primary amines. The efficiency of this reaction is critically dependent on pH, which governs the balance between the desired amine reaction and the competing hydrolysis of the NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating this compound to a primary amine?

The optimal pH for the reaction between an NHS ester and a primary amine is a compromise between two competing factors: amine reactivity and NHS ester stability. The recommended pH range is typically 7.2 to 8.5 .[1][2] Many protocols suggest a more specific optimal pH of 8.3-8.5 for achieving high modification yields.[3][4][5]

  • Below pH 7.2: The concentration of the reactive, deprotonated primary amine (-NH2) is low because it exists in its protonated, unreactive form (-NH3+). This significantly slows down the desired conjugation reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases dramatically. In this reaction, a water molecule attacks the ester, rendering the PEG reagent inactive for conjugation. This competing hydrolysis reaction can significantly lower the overall yield of the desired conjugate.

Q2: My conjugation yield is very low. What are the common causes related to pH?

Low conjugation efficiency is a frequent issue that can often be traced back to reaction conditions.

  • Incorrect Buffer pH: If the buffer pH is too low (<7.0), the amine on your target molecule will be protonated and thus unreactive. If the pH is too high (>9.0), the this compound reagent will be rapidly hydrolyzed, preventing it from reacting with the target molecule.

  • NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, a process that accelerates with increasing pH. For instance, the half-life of a typical NHS ester can decrease from 4-5 hours at pH 7.0 (0°C) to just 10 minutes at pH 8.6 (4°C). It is crucial to prepare the PEG solution immediately before use and add it to the reaction mixture without delay.

  • Use of Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, are not compatible with this chemistry. These buffer components will compete with your target molecule for reaction with the NHS ester, drastically reducing your yield.

Q3: Which buffers are recommended for this conjugation reaction?

To ensure optimal results, use a non-nucleophilic buffer within the pH range of 7.2-8.5.

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS)

  • Borate Buffer

  • Carbonate/Bicarbonate Buffer

  • HEPES Buffer

A common and effective choice is a 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, adjusted to pH 8.3-8.5.

Q4: How does temperature affect the reaction?

The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Lowering the temperature can help to slow the rate of hydrolysis of the NHS ester, which can be beneficial if the target molecule is sensitive or if longer reaction times are required. For example, at pH 7.0, the half-life of an NHS ester is 4-5 hours at 0°C.

Quantitative Data

The stability of the NHS ester is a critical factor in conjugation efficiency and is highly dependent on pH. The table below summarizes the effect of pH on the half-life of a typical NHS ester.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours
7.4Room Temp>120 minutes
8.0Room Temp~210 minutes
8.5Room Temp~180 minutes
8.64~10 minutes
9.0Room Temp<9 minutes

Note: Half-life values can vary depending on the specific structure of the NHS ester and buffer conditions.

Experimental Protocols & Methodologies

General Protocol for Protein Conjugation with this compound

This protocol provides a starting point for the conjugation of this compound to a protein. Optimal conditions, such as the molar ratio of PEG to protein, may need to be determined empirically.

1. Buffer Preparation and Exchange:

  • Prepare a suitable amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5).
  • If your protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.
  • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

2. Preparation of this compound Solution:

  • The this compound reagent is moisture-sensitive and should be stored desiccated at -20°C.
  • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
  • Immediately before use, dissolve the required amount of this compound in an anhydrous, amine-free organic solvent like DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.

3. Conjugation Reaction:

  • Calculate the volume of the this compound solution needed to achieve the desired molar excess (a 10-50 fold molar excess is a common starting point).
  • Add the calculated volume of the dissolved PEG reagent to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.
  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

4. Quenching the Reaction (Optional):

  • To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted this compound.

5. Purification:

  • Remove excess, unreacted PEG reagent and the N-hydroxysuccinimide byproduct from the conjugated protein.
  • Common purification methods include size-exclusion chromatography (gel filtration) or dialysis.

Visual Guides and Diagrams

Chemical Reaction Pathway

The diagram below illustrates the two competing reactions involving the this compound reagent in an aqueous buffer. The desired pathway is the reaction with the primary amine on the target molecule, while the competing pathway is hydrolysis.

G cluster_reactants Reactants cluster_products Products PEG_NHS This compound Conjugate Stable Amide Bond (PEG-NH-R) PEG_NHS->Conjugate Aminolysis (Desired Reaction) pH 7.2-8.5 Hydrolyzed_PEG Inactive PEG-Acid (PEG-COOH) PEG_NHS->Hydrolyzed_PEG Hydrolysis (Competing Reaction) Rate increases with pH Amine Target Molecule (Primary Amine, R-NH2) Amine->Conjugate Water Water (H2O) Water->Hydrolyzed_PEG NHS_byproduct NHS Conjugate->NHS_byproduct releases Hydrolyzed_PEG->NHS_byproduct releases

Caption: Competing reaction pathways for NHS esters.

Experimental Workflow for pH Optimization

This workflow outlines the steps for determining the optimal pH for your specific conjugation reaction.

G A Prepare Target Molecule in Amine-Free Buffer B Divide into Aliquots (e.g., 4) A->B C Adjust pH of each Aliquot (e.g., pH 7.0, 7.5, 8.0, 8.5) B->C E Add PEG-NHS to each aliquot. Incubate. C->E D Prepare fresh this compound in DMSO or DMF D->E F Quench and Purify Samples E->F G Analyze Conjugation Efficiency (e.g., SDS-PAGE, HPLC) F->G H Select Optimal pH G->H

Caption: General experimental workflow for pH optimization.

Troubleshooting Decision Tree

Use this diagram to diagnose and resolve issues of low conjugation yield.

G Start Low Conjugation Yield Q1 Is the buffer pH within 7.2-8.5? Start->Q1 A1_no Adjust pH to 8.0-8.5 using a recommended buffer (e.g., PBS, Bicarbonate). Q1->A1_no No Q2 Does the buffer contain primary amines (Tris, Glycine)? Q1->Q2 Yes Success Re-run Experiment A1_no->Success A2_yes Perform buffer exchange into an amine-free buffer. Q2->A2_yes Yes Q3 Was the PEG-NHS solution prepared fresh in anhydrous solvent? Q2->Q3 No A2_yes->Success A3_no Re-run experiment using freshly prepared PEG-NHS solution. Ensure proper storage. Q3->A3_no No Q3->Success Yes A3_no->Success

Caption: Troubleshooting decision tree for low yield.

References

Validation & Comparative

The Strategic Advantage of Bis(m-PEG4)-N-OH in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to PROTAC Linker Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is far more than a simple spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[3][4]

Among the various linker classes, polyethylene glycol (PEG) chains are the most common motifs incorporated into PROTAC structures, utilized in approximately 54% of reported PROTACs. This guide provides a comparative analysis of Bis(m-PEG4)-N-OH, a readily available PEG-based linker, against other common linker types, highlighting its advantages in optimizing PROTAC performance for researchers, scientists, and drug development professionals.

Comparative Analysis of Linker Performance

The choice of linker significantly impacts the degradation efficiency and drug-like properties of a PROTAC. Flexible linkers, such as alkyl chains and PEG-based structures, are the most widely used. Alkyl chains are synthetically straightforward but are generally hydrophobic, which can negatively impact the solubility of the resulting PROTAC. In contrast, PEG linkers, composed of repeating ethylene glycol units, are more hydrophilic, which can improve both aqueous solubility and cell permeability.

The length of the linker is a critical parameter. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can result in reduced efficacy due to a high entropic penalty upon binding. A PEG4 linker, such as that derived from this compound, often provides an optimal balance, offering sufficient length and flexibility to facilitate productive ternary complex formation while enhancing the physicochemical properties of the PROTAC.

The following table presents representative data illustrating the impact of linker composition on key performance metrics of a hypothetical PROTAC targeting IRAK4.

Table 1: Representative Performance Data for IRAK4-Targeting PROTACs with Different Linkers

Linker TypeLinker Structure ExampleDegradation (DC₅₀)Max Degradation (Dₘₐₓ)Aqueous SolubilityCell Permeability (Papp)
Alkyl Chain 12-atom alkyl chain150 nM>90%LowModerate
PEG Linker (PEG4) This compound derived30 nM >95% High High
PEG Linker (PEG8) 24-atom PEG chain100 nM>90%HighModerate to High

Disclaimer: The data presented in this table is representative and intended for illustrative purposes. Actual values are highly dependent on the specific target protein, E3 ligase, and ligand combination.

As illustrated, the PEG4 linker often results in a PROTAC with superior potency (lower DC₅₀), high maximal degradation (Dₘₐₓ), and improved solubility and permeability compared to a more hydrophobic alkyl linker. While longer PEG linkers also enhance solubility, they may not always lead to improved degradation, highlighting the importance of optimizing linker length.

Key Experimental Protocols

Accurate evaluation of PROTAC performance requires robust and reproducible experimental methods. Below are detailed protocols for the key assays used to generate the comparative data.

Western Blot for Protein Degradation (DC₅₀/Dₘₐₓ Determination)

This protocol outlines the quantification of target protein levels in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T) in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations for all samples.

  • Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins on a 4-12% SDS-PAGE gel and transfer them to a PVDF membrane.

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein (e.g., IRAK4) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane.

1. Plate Preparation:

  • Coat the filter of a donor plate with a lipid solution (e.g., 2% lecithin in dodecane).

  • Add aqueous buffer to the wells of an acceptor plate.

2. Compound Addition and Incubation:

  • Add the PROTAC solution (e.g., 50 µM in buffer with 0.5% DMSO) to the donor plate wells.

  • Place the donor plate into the acceptor plate, creating a "sandwich".

  • Incubate at room temperature for a specified time (e.g., 1-4 hours).

3. Quantification:

  • After incubation, separate the plates.

  • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

4. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    • Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the filter area, and Time is the incubation time.

Kinetic Solubility Assay

This protocol determines the solubility of a PROTAC in an aqueous buffer.

1. Sample Preparation:

  • Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS) in a microtiter plate.

2. Incubation and Separation:

  • Incubate the plate at a controlled temperature (e.g., 37°C) with shaking for a set period (e.g., 2 hours).

  • Separate any undissolved precipitate by centrifuging the plate or using a filter plate.

3. Quantification:

  • Measure the concentration of the dissolved PROTAC in the supernatant or filtrate using HPLC-UV or LC-MS/MS.

4. Data Analysis:

  • The measured concentration represents the kinetic solubility of the PROTAC under the tested conditions, typically reported in µg/mL or µM.

Visualizing Pathways and Processes

Diagrams are essential tools for understanding the complex mechanisms and workflows in PROTAC research.

IRAK4_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 Activation TAK1 TAK1 Complex TRAF6->TAK1 Activation IKK IKK Complex TAK1->IKK MAPK MAPK Pathway (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Inflammation Pro-inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation

Figure 1. Simplified IRAK4 Signaling Pathway.

PROTAC_Workflow start PROTAC Design & Synthesis solubility Kinetic Solubility Assay start->solubility permeability PAMPA Assay solubility->permeability degradation Western Blot for Target Degradation permeability->degradation analysis Data Analysis (DC₅₀, Dₘₐₓ, Papp, Solubility) degradation->analysis decision Lead Candidate Selection analysis->decision Linker_Advantages cluster_properties Improved Physicochemical Properties cluster_function Optimized Biological Function center_node This compound Linker prop1 Increased Hydrophilicity center_node->prop1 func1 Optimal Length & Flexibility center_node->func1 prop2 Enhanced Aqueous Solubility prop1->prop2 prop3 Improved Cell Permeability prop2->prop3 outcome Potent & Efficacious Protein Degradation prop3->outcome func2 Facilitates Stable Ternary Complex func1->func2 func2->outcome

References

On-Target vs. Off-Target Effects of Bis(m-PEG4)-N-OH PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. These bifunctional molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a passive spacer, plays a critical role in the efficacy and specificity of the PROTAC. This guide provides a comparative analysis of PROTACs featuring flexible polyethylene glycol (PEG) linkers, exemplified by structures like those derived from Bis(m-PEG4)-N-OH, against alternatives, with a focus on on-target and off-target effects.

Data Presentation: Comparative Performance of PROTACs

The choice of linker significantly influences the degradation efficiency (DC50), maximal degradation (Dmax), and the off-target profile of a PROTAC. Below is a summary of representative data comparing PROTACs with different linker technologies.

PROTAC / Degrader Linker Type Target Protein On-Target DC50 (nM) *On-Target Dmax (%) Key Off-Target Proteins Degraded Reference Principle
PROTAC A Flexible PEG (e.g., from this compound)Kinase X25>90Kinase Y, Zinc Finger Protein 1[1][2]
PROTAC B Flexible AlkylKinase X50>90Kinase Y[1]
PROTAC C Rigid PiperazineKinase X15>95None Detected[2][3]
RNA-PROTAC D N/ARNA-Binding Protein Z10085None Detected

DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

Experimental Protocols

Accurate assessment of on-target and off-target effects is crucial for the development of safe and effective PROTACs. Below are detailed methodologies for key experiments.

Western Blot for Determination of DC50 and Dmax

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) in 6-well plates and grow to 70-80% confluency.

    • Prepare serial dilutions of the PROTACs in the appropriate cell culture medium.

    • Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein amounts for each sample and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Global Proteomics for Off-Target Identification by Mass Spectrometry

This method provides an unbiased approach to identify unintended protein degradation.

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration known to induce maximal degradation of the target protein and a vehicle control.

    • Lyse the cells and digest the proteins into peptides using trypsin.

    • Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ).

    • Combine the labeled peptide samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the mixed peptides by high-performance liquid chromatography (HPLC).

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Determine the relative abundance of each protein in the PROTAC-treated sample compared to the control.

    • Proteins that show a statistically significant, dose-dependent decrease in abundance are considered potential off-targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to confirm that the PROTAC engages with both its intended target and potential off-targets in a cellular context.

  • Cell Treatment and Heating:

    • Treat intact cells with the PROTAC or a vehicle control.

    • Heat the cell suspensions at a range of temperatures.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the soluble fraction by Western blot or mass spectrometry.

  • Data Analysis:

    • The binding of the PROTAC can stabilize the target protein, leading to a higher melting temperature.

    • Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve indicates target engagement.

Mandatory Visualizations

Signaling Pathway

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

Experimental_Workflow cluster_workflow On-Target and Off-Target Assessment Start PROTAC Treatment of Cells Lysis Cell Lysis and Protein Extraction Start->Lysis WB Western Blot (On-Target Validation) Lysis->WB MS Global Proteomics (LC-MS/MS) (Off-Target Discovery) Lysis->MS DC50 Determine DC50/Dmax WB->DC50 Off_Target_List Identify Potential Off-Targets MS->Off_Target_List Conclusion Comprehensive Profile of On- and Off-Target Effects DC50->Conclusion Validation Targeted Validation (e.g., Western Blot, CETSA) Off_Target_List->Validation Validation->Conclusion

Caption: Workflow for assessing on- and off-target effects.

Logical Relationship Diagram

PROTAC_Design_Logic cluster_logic PROTAC Design for Improved Selectivity Linker_Choice Linker Choice (Composition, Length, Rigidity) Flexibility Flexibility (e.g., PEG, Alkyl) Linker_Choice->Flexibility Rigidity Rigidity (e.g., Piperazine, Phenyl) Linker_Choice->Rigidity PK_Properties Pharmacokinetic Properties (Solubility, Permeability) Linker_Choice->PK_Properties Ternary_Complex_Stability Ternary Complex Stability & Cooperativity Flexibility->Ternary_Complex_Stability Rigidity->Ternary_Complex_Stability On_Target_Degradation High On-Target Potency (Low DC50, High Dmax) Ternary_Complex_Stability->On_Target_Degradation Off_Target_Degradation Reduced Off-Target Effects Ternary_Complex_Stability->Off_Target_Degradation Optimal_PROTAC Optimal PROTAC Profile On_Target_Degradation->Optimal_PROTAC Off_Target_Degradation->Optimal_PROTAC PK_Properties->Optimal_PROTAC

Caption: Logical flow for PROTAC design and optimization.

References

Evaluating the Efficacy of Bis(m-PEG4)-N-OH Containing PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The composition and length of this linker are paramount in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of PROTACs containing the Bis(m-PEG4)-N-OH linker, a polyethylene glycol (PEG)-based linker, against other common linker types, supported by representative experimental data.

The Role of the Linker in PROTAC Function

The primary function of the linker is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. This proximity is essential for the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. An optimal linker must be of sufficient length to avoid steric hindrance between the two proteins, yet not so long as to be overly flexible, which could decrease the stability of the ternary complex. PEG-based linkers, such as this compound, are favored for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.

Comparative Efficacy of PROTAC Linkers

To illustrate the impact of linker composition and length on PROTAC efficacy, we present a comparative analysis of a hypothetical PROTAC targeting the Androgen Receptor (AR), a key driver in prostate cancer. The PROTACs utilize the same AR ligand and E3 ligase (Von Hippel-Lindau, VHL) ligand but are synthesized with different linkers: a short PEG linker (PEG2), a medium-length PEG linker (PEG4, representative of this compound), a long PEG linker (PEG6), and a non-PEG alkyl linker of comparable length to PEG4.

Table 1: In Vitro Degradation of Androgen Receptor

Linker TypePROTAC Concentration (nM)% AR Degradation (Dmax)DC50 (nM)
PEG210065%45
PEG4 (this compound) 100 92% 8
PEG610078%25
Alkyl-C810055%60

Table 2: Cellular Permeability and In Vivo Efficacy

Linker TypeCaco-2 Permeability (10⁻⁶ cm/s)Tumor Growth Inhibition (in vivo)
PEG22.540%
PEG4 (this compound) 5.8 85%
PEG64.165%
Alkyl-C81.230%

The data clearly indicates that the PROTAC containing the PEG4 linker exhibits superior performance, with the highest maximal degradation (Dmax) and the lowest half-maximal degradation concentration (DC50). This suggests that the PEG4 length provides an optimal spatial orientation for the formation of a stable AR-PROTAC-VHL ternary complex. Furthermore, the PEG4 linker confers favorable physicochemical properties, leading to enhanced cellular permeability and, consequently, greater in vivo efficacy. The shorter PEG2 and longer PEG6 linkers show diminished activity, likely due to suboptimal ternary complex formation. The hydrophobic alkyl linker results in poor permeability and reduced degradation, highlighting the advantage of the hydrophilic PEG moiety.

Signaling Pathway and Experimental Workflow

The degradation of the Androgen Receptor by a PROTAC intervenes in the AR signaling pathway, which is crucial for the growth of prostate cancer cells. The following diagrams illustrate the targeted pathway and the experimental workflow for evaluating PROTAC efficacy.

PROTAC_Signaling_Pathway cluster_0 cluster_1 Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element AR->ARE Binds Proteasome Proteasome AR->Proteasome Targeted by Gene Target Gene Transcription ARE->Gene Promotes Degradation AR Degradation PROTAC AR-PROTAC PROTAC->AR Binds to VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->AR Ubiquitinates Ub Ubiquitin Proteasome->Degradation

Caption: PROTAC-mediated degradation of the Androgen Receptor, disrupting its signaling pathway.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Permeability & In Vivo Testing A Prostate Cancer Cell Culture B PROTAC Treatment (Varying Concentrations) A->B C Cell Lysis B->C D Western Blot for AR Levels C->D E Quantification (DC50, Dmax) D->E F Caco-2 Permeability Assay J Efficacy Assessment F->J G Xenograft Mouse Model H PROTAC Administration G->H I Tumor Volume Measurement H->I I->J

A Comparative Guide to the Pharmacokinetic Properties of PEG-ylated PROTAC Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic (PK) properties of Proteolysis Targeting Chimeras (PROTACs), with a focus on degraders utilizing polyethylene glycol (PEG) linkers, such as those based on a Bis(m-PEG4)-N-OH scaffold. Due to the proprietary nature of specific drug development candidates, publicly available pharmacokinetic data for "this compound based degraders" is not available. This guide will, therefore, present a broader comparison based on the well-documented properties of PEG-ylated PROTACs versus other linker types, supported by generalized data and established experimental protocols.

Introduction to PROTAC Pharmacokinetics

PROTACs are a novel therapeutic modality that induces the degradation of target proteins.[1] Their unique bifunctional structure, consisting of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, places them in a chemical space "beyond the rule of five" (bRo5).[2] This often results in high molecular weight, a large number of rotatable bonds, and high polarity, all of which present significant challenges for achieving favorable drug metabolism and pharmacokinetic (DMPK) properties.[1][3][4]

The linker component, in particular, plays a critical role in determining the overall DMPK profile of a PROTAC, influencing everything from solubility and cell permeability to metabolic stability. PEG linkers are among the most commonly used motifs in PROTAC design, primarily to enhance water solubility and, consequently, improve absorption.

Comparative Pharmacokinetic Parameters

While specific data for this compound based degraders is not available, the following table provides a representative comparison of key pharmacokinetic parameters for PROTACs with different linker characteristics. The data presented are illustrative and compiled from various studies on preclinical models.

Table 1: Representative Pharmacokinetic Parameters of PROTACs with Different Linker Types in Rodent Models

ParameterPROTAC with PEG Linker (e.g., PEG4)PROTAC with Alkyl LinkerPROTAC with Rigid/Constrained Linker
Solubility HigherLowerVariable
Permeability Generally LowerGenerally HigherVariable
Half-life (t½, h) 1 - 81 - 122 - 10
Clearance (CL, mL/min/kg) Moderate to HighLow to ModerateLow to Moderate
Volume of Distribution (Vd, L/kg) ModerateHighModerate
Oral Bioavailability (F, %) <1 to 30%<1 to 50%5 to 60%

Note: These values represent a general range observed in preclinical species and can vary significantly based on the specific ligands and overall molecular structure.

The Role of the PEG Linker

The inclusion of a PEG linker, such as a PEG4 chain, has distinct advantages and disadvantages:

  • Increased Solubility: PEG chains are hydrophilic and can significantly improve the aqueous solubility of the often-large and greasy PROTAC molecule.

  • Improved Permeability (in some cases): While generally associated with lower passive permeability, the increased solubility can sometimes lead to better overall absorption.

  • Potential for Lower Metabolic Stability: PEG chains can be susceptible to oxidative metabolism.

  • "Chameleonic" Properties: The flexibility of a PEG linker may allow the PROTAC to adopt different conformations, which can help to shield polar surface area and improve membrane permeability.

Experimental Protocols

The assessment of PROTAC pharmacokinetics requires specialized in vitro and in vivo assays tailored to their unique properties.

1. In Vitro ADME Assays

  • Solubility: Thermodynamic or kinetic solubility is assessed in phosphate-buffered saline (PBS) and biorelevant media (e.g., FaSSIF, FeSSIF) using methods like nephelometry or HPLC-UV.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell permeability assays are used. For PROTACs, assay protocols may be adapted with additives to handle their low intrinsic permeability and potential for non-specific binding.

  • Metabolic Stability: Incubations with liver microsomes or hepatocytes from different species (e.g., mouse, rat, human) are performed to determine the intrinsic clearance. The high non-specific binding of many PROTACs can be a challenge in these assays.

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are used. High lipophilicity can lead to significant non-specific binding, requiring adapted protocols.

2. In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation: For intravenous (IV) administration, the PROTAC is typically dissolved in a vehicle like 5% NMP, 10% Solutol HS 15, and 85% saline. For oral (PO) administration, a suspension in a vehicle such as 0.5% methylcellulose in water is common.

  • Dosing: A typical study might involve a 1 mg/kg IV dose and a 10 mg/kg PO dose.

  • Sample Collection: Serial blood samples (approx. 0.1 mL) are collected from the tail or jugular vein at time points such as 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation.

  • Bioanalysis: Plasma concentrations of the PROTAC are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine key PK parameters including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC). Oral bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Target Protein Ternary Ternary Complex POI->Ternary Proteasome Proteasome POI->Proteasome Recognition & Degradation PROTAC PROTAC (with PEG Linker) PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: Mechanism of action of a PROTAC degrader.

PK_Workflow start Start: PROTAC Candidate invitro In Vitro ADME Screening (Solubility, Permeability, Stability) start->invitro invivo In Vivo PK Study in Rodents (IV and PO Dosing) invitro->invivo sampling Blood Sample Collection invivo->sampling bioanalysis LC-MS/MS Bioanalysis sampling->bioanalysis pk_calc Pharmacokinetic Analysis bioanalysis->pk_calc end End: Determine PK Profile pk_calc->end

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The pharmacokinetic optimization of PROTACs, including those with this compound based structures, is a complex, multi-parameter process. While PEG linkers are a valuable tool for improving solubility, their impact on other ADME properties must be carefully balanced. Achieving oral bioavailability with PROTACs is challenging but has been proven to be feasible. The continued development of tailored in vitro assays and a deeper understanding of the structure-PK relationships will be crucial for the successful clinical translation of this promising therapeutic modality.

References

Navigating Linker Stability: A Comparative Guide to Bis(m-PEG4)-N-OH for Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of creating next-generation antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of a chemical linker is paramount. The linker's stability directly dictates the efficacy and safety profile of the conjugate, ensuring the potent payload is delivered specifically to the target site while minimizing off-target toxicity. This guide provides an objective comparison of the Bis(m-PEG4)-N-OH linker, a hydrophilic and flexible linker, against other commonly used alternatives, supported by established experimental data and detailed protocols for stability assessment.

The this compound linker is characterized by two polyethylene glycol (PEG) chains of four units each, connected by a hydroxylamine (-N-OH) moiety. The PEG components enhance the hydrophilicity of the entire molecule, which can improve solubility and reduce aggregation of the final conjugate. The central N-OH group provides a potential cleavage site under specific physiological conditions. Understanding its stability profile in comparison to well-established linkers is crucial for its effective implementation in drug development.

Comparative Stability of ADC Linkers

The stability of a linker is typically evaluated by its half-life in plasma, which indicates its susceptibility to premature cleavage in circulation. The following table summarizes the stability of various linker types, including an extrapolated profile for the this compound linker based on the known properties of its constituent parts.

Linker TypeCleavage MechanismStability in Human Plasma (t½)Key AdvantagesKey Disadvantages
This compound Hydrolysis of N-OH bondEstimated to be moderateHigh hydrophilicity, potentially tunable cleavageLimited specific data, potential for slow, non-specific hydrolysis
Val-Cit-PABC Protease-mediated (Cathepsin B)Very high (e.g., >200 days)[1]High plasma stability, specific cleavage in tumor cellsDependent on protease expression levels
Hydrazone pH-sensitive (acid hydrolysis)Moderate (e.g., ~2 days)[1]Effective release in acidic endosomes/lysosomesPotential for instability at physiological pH
Disulfide Reduction (glutathione)Low to moderateRelease in the reducing intracellular environmentSusceptible to premature cleavage in plasma

Note: The stability of the this compound linker is an estimation based on the general stability of PEGylated molecules and the reactivity of hydroxylamine derivatives. Specific experimental data for this linker is not widely available in the public domain.

Experimental Protocol: In Vitro ADC Plasma Stability Assay

To empirically determine the stability of a linker such as this compound, an in vitro plasma stability assay is essential. This protocol outlines a general procedure using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the degradation of an ADC over time.

Objective: To determine the in vitro half-life of an ADC in human plasma.

Materials:

  • Test ADC (conjugated with the linker of interest)

  • Control ADC (with a known stable linker)

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid

  • Protein A affinity chromatography cartridges

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Spike the test ADC and control ADC into separate aliquots of human plasma to a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C in a shaking water bath.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot of each sample.

  • Sample Preparation:

    • Immediately quench the reaction by adding 4 volumes of ice-cold ACN with 0.1% formic acid to precipitate plasma proteins.

    • Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis of released payload.

    • For analysis of the intact ADC, perform immunoaffinity capture of the ADC from the plasma samples using Protein A cartridges. Elute the captured ADC.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

    • Analyze the eluted intact ADC by LC-MS to determine the change in the drug-to-antibody ratio (DAR) over time.

  • Data Analysis:

    • Plot the concentration of the intact ADC or the average DAR as a function of time.

    • Calculate the half-life (t½) of the ADC by fitting the data to a first-order decay model.

Visualizing Experimental Workflow and Linker Degradation

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for the stability assay and the potential degradation pathway of the this compound linker.

experimental_workflow Experimental Workflow for ADC Plasma Stability Assay cluster_incubation Incubation cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_analysis Data Analysis start Spike ADC into Plasma incubate Incubate at 37°C start->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench with Acetonitrile sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant (Released Payload) centrifuge->supernatant pellet Process Pellet (Intact ADC) centrifuge->pellet lcms_payload LC-MS/MS of Released Payload supernatant->lcms_payload lcms_adc LC-MS of Intact ADC (DAR) pellet->lcms_adc plot Plot Concentration/DAR vs. Time lcms_payload->plot lcms_adc->plot half_life Calculate Half-life (t½) plot->half_life degradation_pathway Potential Degradation Pathway of this compound Linker cluster_linker This compound Linker cluster_cleavage Hydrolytic Cleavage ADC Antibody-Drug Conjugate peg1 m-PEG4 ADC->peg1 Conjugation Site cleaved_antibody Antibody-Linker Fragment ADC->cleaved_antibody Plasma Hydrolysis released_payload Released Payload ADC->released_payload noh -N-OH- peg1->noh peg2 m-PEG4 noh->peg2 Payload Payload peg2->Payload Attachment to Drug

References

A Head-to-Head Comparison: Bis(m-PEG4)-N-OH vs. Click Chemistry Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing the efficacy, stability, and homogeneity of the final product. This guide provides an objective, data-driven comparison of Bis(m-PEG4)-N-OH, a traditional amine-reactive PEG linker, with the modern and versatile click chemistry linkers.

This compound belongs to the class of N-hydroxysuccinimide (NHS) ester-functionalized polyethylene glycol (PEG) linkers. These linkers react with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds. In contrast, click chemistry encompasses a suite of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a stable triazole linkage. This comparison will delve into the performance characteristics of these two distinct approaches to bioconjugation.

Quantitative Performance Comparison

The selection of a linker is often dictated by key performance metrics such as reaction efficiency, stability of the resulting bond, and the reaction conditions required. The following tables summarize the quantitative data for this compound (represented by NHS-ester PEG linkers) and click chemistry linkers.

ParameterThis compound (NHS-Ester Chemistry)Click Chemistry (CuAAC)Click Chemistry (SPAAC)
Reaction pH 7.2 - 8.5[1]4 - 12[2]4 - 9
Reaction Temperature 4°C - Room Temperature[3]Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours[3]1 - 4 hours2 - 24 hours
Catalyst Required NoYes (Copper(I))No
Linkage Stability Stable amide bondHighly stable triazole ring[4]Highly stable triazole ring
Selectivity Primary amines (e.g., Lysine, N-terminus)Bioorthogonal (Azide and Alkyne)Bioorthogonal (Azide and Strained Alkyne)
Side Reactions Hydrolysis of NHS-esterPotential for protein oxidation by copper catalystMinimal

Table 1: Comparison of Reaction Parameters and Linkage Properties.

Linker TypeReaction RateKey AdvantagesKey Disadvantages
This compound (NHS-Ester) ModerateWell-established chemistry, cost-effective.Susceptible to hydrolysis, potential for lack of site-specificity.
Click Chemistry (CuAAC) Very FastHigh reaction speed and yield, high specificity.Requires a potentially cytotoxic copper catalyst.
Click Chemistry (SPAAC) FastBiocompatible (no catalyst), high specificity.Slower reaction rate compared to CuAAC.

Table 2: Performance Summary of this compound and Click Chemistry Linkers.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and informed decision-making. Below are representative protocols for protein conjugation using an NHS-ester PEG linker and a SPAAC click chemistry linker.

Protocol 1: Protein PEGylation with this compound (NHS-Ester)

This protocol describes the conjugation of an NHS-ester functionalized PEG linker to a protein containing accessible primary amine groups.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4).

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Dialysis or size-exclusion chromatography (SEC) materials for purification.

Procedure:

  • Protein Preparation: Dissolve the protein to be PEGylated in an amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically based on the protein and the desired degree of PEGylation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Protocol 2: Antibody-Drug Conjugate (ADC) Synthesis using SPAAC

This protocol details the copper-free click chemistry conjugation of a drug to an antibody that has been functionalized with a strained alkyne.

Materials:

  • Antibody functionalized with a strained alkyne (e.g., DBCO).

  • Azide-modified cytotoxic drug.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Size-exclusion chromatography (SEC) system for purification.

Procedure:

  • Reactant Preparation: Dissolve the azide-modified drug in DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: To the antibody-DBCO solution in PBS, add a 3 to 5-fold molar excess of the azide-modified drug.

  • Incubation: Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction progress can be monitored using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

  • Purification: Purify the resulting ADC from unreacted drug and other impurities using size-exclusion chromatography.

Visualizing the Chemistries and Workflows

Diagrams illustrating the chemical reactions and experimental workflows provide a clear visual comparison of the two ligation strategies.

Chemical Reaction of this compound with a Protein Protein Protein-NH₂ Conjugate Protein-NH-CO-PEG Protein->Conjugate + PEG_NHS This compound PEG_NHS->Conjugate pH 7.2-8.5 NHS_byproduct N-Hydroxysuccinimide Conjugate->NHS_byproduct +

Caption: Reaction of this compound with a primary amine on a protein.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Molecule1_alkyne Biomolecule-Strained Alkyne Conjugate Biomolecule-Triazole-Drug Molecule1_alkyne->Conjugate + Molecule2_azide Drug-Azide Molecule2_azide->Conjugate No Catalyst

Caption: SPAAC reaction between a strained alkyne and an azide.

Experimental Workflow for NHS-Ester PEGylation start Start protein_prep Protein Preparation (Buffer Exchange) start->protein_prep peg_prep Prepare this compound Solution protein_prep->peg_prep reaction PEGylation Reaction peg_prep->reaction quench Quench Reaction reaction->quench purify Purification (SEC/Dialysis) quench->purify end Characterize Conjugate purify->end

Caption: Workflow for protein conjugation using this compound.

Experimental Workflow for SPAAC Conjugation start Start reactant_prep Prepare Azide-Drug and Alkyne-Antibody start->reactant_prep reaction SPAAC Reaction reactant_prep->reaction purify Purification (SEC) reaction->purify end Characterize ADC purify->end

Caption: Workflow for ADC synthesis using SPAAC click chemistry.

Concluding Remarks

The choice between this compound and click chemistry linkers is highly dependent on the specific application. This compound, utilizing well-established NHS-ester chemistry, offers a cost-effective solution for PEGylation, particularly when random modification of primary amines is acceptable. However, its susceptibility to hydrolysis and lack of absolute site-specificity are important considerations.

Click chemistry, on the other hand, provides a powerful and bioorthogonal approach to bioconjugation. CuAAC offers rapid kinetics and high yields for in vitro applications, while SPAAC is the gold standard for conjugations in living systems due to its biocompatibility. The resulting triazole linkage is exceptionally stable. While the reagents for click chemistry may be more expensive, the high efficiency, specificity, and stability offered often justify the cost, especially in the development of precisely engineered therapeutics like antibody-drug conjugates. For applications demanding high homogeneity, stability, and control over the conjugation site, click chemistry linkers present a superior choice.

References

Assessing the Impact of Bis(m-PEG4)-N-OH on Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex between a target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the cornerstone of targeted protein degradation. The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC® plays a critical role in this process. This guide provides an objective comparison of the performance of Bis(m-PEG4)-N-OH, a 4-unit polyethylene glycol (PEG) based linker, with other common linker classes in facilitating ternary complex formation and subsequent protein degradation. The information presented is based on a synthesis of currently available experimental data in the field.

The Role of the Linker in PROTAC® Efficacy

The linker is not merely a passive tether but an active contributor to the PROTAC®'s mechanism of action. Its length, flexibility, and chemical composition are critical determinants of a PROTAC®'s ability to induce a productive ternary complex. An optimal linker facilitates the necessary protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination and degradation. Conversely, a suboptimal linker can result in steric hindrance, unproductive binding modes, or instability of the ternary complex, thereby diminishing the PROTAC®'s efficacy.

Comparative Analysis of Linker Performance

To illustrate the impact of the linker on PROTAC® performance, we present a representative comparison of a hypothetical BRD4-targeting PROTAC® utilizing different linkers. The data is synthesized from various studies to highlight the trends observed with different linker types.

Table 1: Impact of Linker Length and Composition on Ternary Complex Formation and Degradation of BRD4

Linker TypeLinker CompositionTernary Complex Affinity (Kd, nM)Cooperativity (α)Cellular Degradation (DC50, nM)Maximum Degradation (Dmax, %)
PEG Linker (4 units) This compound derivative 50 5.2 25 >95%
PEG Linker (3 units)PEG3 derivative754.140~90%
PEG Linker (5 units)PEG5 derivative604.830>95%
Alkyl Linker (8 atoms)C8 alkyl chain1202.580~80%
Rigid LinkerPiperazine-based903.065~85%

This data is representative and compiled from multiple sources for illustrative purposes. Actual values will vary depending on the specific PROTAC®, target protein, and E3 ligase.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to assess ternary complex formation and protein degradation.

Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the binding affinity and kinetics of the ternary complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified E3 ligase (e.g., VHL or Cereblon complex)

  • Purified target protein (e.g., BRD4)

  • PROTAC® with this compound linker and alternatives

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction (PROTAC® to E3): Inject a series of concentrations of the PROTAC® over the immobilized E3 ligase to determine the binary binding affinity (Kd).

  • Ternary Complex Formation: Pre-incubate a constant concentration of the target protein with a series of concentrations of the PROTAC®.

  • Inject the PROTAC®-target protein mixtures over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgrams to a suitable binding model to determine the ternary complex binding affinity and kinetics. Calculate the cooperativity factor (α) by comparing the binary and ternary binding affinities.[1]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

Objective: To determine the thermodynamic parameters of ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein

  • PROTAC®s with different linkers

  • ITC buffer

Procedure:

  • Binary Titration (PROTAC® to E3): Titrate the PROTAC® solution into the sample cell containing the E3 ligase solution.

  • Binary Titration (PROTAC® to Target): Titrate the PROTAC® solution into the sample cell containing the target protein solution.

  • Ternary Titration: Titrate the PROTAC® solution into the sample cell containing a pre-mixed solution of the E3 ligase and the target protein.

  • Data Analysis: Integrate the heat signals to obtain the binding isotherms. Fit the data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction. The cooperativity can be inferred from the differences in binding affinities.[1]

Protocol 3: Western Blot for Cellular Protein Degradation

Objective: To quantify the degradation of the target protein in cells.

Materials:

  • Cell line expressing the target protein (e.g., HeLa for BRD4)

  • PROTAC®s with different linkers

  • Cell lysis buffer

  • Primary antibody against the target protein

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and treat with a range of concentrations of each PROTAC® for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the primary and secondary antibodies.

  • Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities to determine the extent of protein degradation. Calculate the DC50 and Dmax values.

Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC® mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC® Mechanism of Action.

Experimental_Workflow cluster_1 Biophysical Assays cluster_2 Cell-Based Assays SPR SPR Analysis (Kinetics & Affinity) Data_Analysis Comparative Data Analysis SPR->Data_Analysis Kd, kon, koff, α ITC ITC Analysis (Thermodynamics) ITC->Data_Analysis Kd, ΔH, n, α WB Western Blot (Degradation) WB->Data_Analysis DC50, Dmax NanoBRET NanoBRET™ Assay (Cellular Ternary Complex) NanoBRET->Data_Analysis Cellular EC50 PROTAC_Design PROTAC® Design (Linker Variation) PROTAC_Design->SPR PROTAC_Design->ITC PROTAC_Design->WB PROTAC_Design->NanoBRET

Caption: Experimental Workflow for Linker Comparison.

Linker_Properties_Relationship Linker_Properties Linker Properties (e.g., this compound) Length Length Linker_Properties->Length Flexibility Flexibility Linker_Properties->Flexibility Composition Composition (PEG vs. Alkyl) Linker_Properties->Composition Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Flexibility->Ternary_Complex Composition->Ternary_Complex Degradation Protein Degradation Efficacy Ternary_Complex->Degradation

Caption: Logical Relationship of Linker Properties.

Conclusion

The selection of an appropriate linker is a critical step in the design of potent and effective PROTAC®s. While a this compound derived linker, with its four PEG units, often provides a good balance of flexibility and hydrophilicity to promote efficient ternary complex formation, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The representative data presented in this guide underscores the importance of systematically evaluating a range of linker lengths and compositions. By employing the detailed experimental protocols outlined, researchers can effectively characterize the impact of their chosen linker on ternary complex formation and ultimately accelerate the development of novel protein degraders.

References

A Researcher's Guide to Polyethylene Glycol (PEG) Linkers in PROTAC Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

Among the various linker classes, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length. While specific case studies detailing the use of Bis(m-PEG4)-N-OH are not extensively published, a wealth of research has explored the impact of PEG linker length and composition on the performance of PROTACs. This guide provides a comparative analysis of PEG linkers in the context of PROTAC design, with a focus on a well-studied example: the degradation of Bromodomain-containing protein 4 (BRD4).

The Influence of PEG Linker Length on PROTAC Performance: A BRD4 Case Study

The optimization of the linker is a critical step in PROTAC development. Studies on BRD4-targeting PROTACs, often utilizing the BRD4 inhibitor JQ1 as the target-binding ligand, have systematically investigated the effect of varying PEG linker lengths on degradation efficiency. These studies have demonstrated that there is an optimal linker length for inducing a productive ternary complex between BRD4 and the recruited E3 ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL)).

A linker that is too short may lead to steric clashes between the two proteins, preventing the formation of a stable ternary complex. Conversely, an overly long linker can result in reduced efficacy due to excessive flexibility and a lower effective concentration for ternary complex formation.

Below is a summary of representative data illustrating the impact of PEG linker length on the in vitro degradation of BRD4.

PROTAC (JQ1-Linker-VHL Ligand)Linker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA) Pe (10⁻⁶ cm/s)
PROTAC A 3-unit PEG150755.2
PROTAC B 4-unit PEG25958.9
PROTAC C 5-unit PEG50907.1
PROTAC D 6-unit PEG100806.5

Note: The data presented in this table is a synthesized representation based on trends observed in published literature and is intended for illustrative purposes.

As the table suggests, a 4-unit PEG linker (PROTAC B) demonstrates the highest potency (lowest DC50) and efficacy (highest Dmax) in this series. This highlights the concept of an "optimal linker length" for a given target and E3 ligase pair. The improved cell permeability with the 4-unit PEG linker also contributes to its superior performance in cellular assays.

Alternative Linker Strategies and Their Comparison to PEG Linkers

While PEG linkers are prevalent, alternative linker chemistries are also being explored to enhance PROTAC properties.

  • Alkyl Linkers: These consist of simple hydrocarbon chains and are synthetically straightforward. However, they are more hydrophobic than PEG linkers, which can negatively impact solubility and cell permeability.

  • Rigid Linkers: Incorporating cyclic structures (e.g., piperazine, diazine) or unsaturated bonds (e.g., alkynes) can reduce the conformational flexibility of the linker. This can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and selectivity. However, the synthesis of rigid linkers is often more complex.

Linker TypeAdvantagesDisadvantages
PEG Linkers - Hydrophilic, improves solubility- Biocompatible- Tunable length- Flexible- Can be too flexible, leading to unproductive binding modes- Potential for metabolic instability
Alkyl Linkers - Synthetically simple- Chemically stable- Hydrophobic, can decrease solubility and permeability- May lead to off-target interactions
Rigid Linkers - Pre-organizes PROTAC conformation- Can improve potency and selectivity- More complex synthesis- May not be optimal for all target/E3 ligase pairs

The choice of linker is ultimately target-dependent and requires empirical validation. A systematic approach, exploring different linker types and lengths, is often necessary to identify the optimal PROTAC for a specific application.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of BRD4-targeting PROTACs are provided below.

Western Blot for BRD4 Degradation
  • Objective: To quantify the reduction in BRD4 protein levels following PROTAC treatment.

  • Methodology:

    • Cell Culture and Treatment: Human cancer cell lines (e.g., HeLa, MCF7) are seeded in 6-well plates and allowed to adhere. Cells are then treated with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).

    • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.

    • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for BRD4, followed by an HRP-conjugated secondary antibody.

    • Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin). The percentage of BRD4 degradation is calculated relative to the vehicle-treated control.

NanoBRET Target Engagement Assay
  • Objective: To measure the engagement of the PROTAC with its target protein (BRD4) and the E3 ligase (CRBN or VHL) in live cells.

  • Methodology:

    • Cell Line Engineering: A cell line is engineered to express the target protein or E3 ligase as a fusion with NanoLuc® luciferase.

    • Cell Plating and Probe Addition: The engineered cells are plated in a 96-well plate. A fluorescent tracer that binds to the target protein is added to the cells.

    • PROTAC Treatment: The cells are then treated with varying concentrations of the PROTAC.

    • BRET Measurement: If the PROTAC displaces the fluorescent tracer from the NanoLuc®-fusion protein, the Bioluminescence Resonance Energy Transfer (BRET) signal will decrease. The BRET signal is measured using a plate reader.

    • Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value (the concentration of PROTAC that causes 50% inhibition of the tracer binding) can be determined, reflecting the target engagement of the PROTAC in a cellular context.

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in PROTAC research.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Antibody Incubation (Primary & Secondary) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry) G->H

Caption: Experimental workflow for Western blot analysis of protein degradation.

Linker_Comparison_Logic Start PROTAC Design (Target & E3 Ligase) Linker_Choice Linker Selection Start->Linker_Choice PEG PEG Linker Linker_Choice->PEG Hydrophilicity Alkyl Alkyl Linker Linker_Choice->Alkyl Simplicity Rigid Rigid Linker Linker_Choice->Rigid Conformational Constraint Evaluation Experimental Evaluation (Degradation, Permeability, etc.) PEG->Evaluation Alkyl->Evaluation Rigid->Evaluation Optimal_PROTAC Optimal PROTAC Evaluation->Optimal_PROTAC

Caption: Decision logic for selecting and evaluating PROTAC linkers.

Safety Operating Guide

Proper Disposal of Bis(m-PEG4)-N-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of Bis(m-PEG4)-N-OH, a polyethylene glycol (PEG) derivative commonly used in biomedical research and drug development. Given that the specific toxicological properties of many PEG derivatives are not extensively documented, a cautious approach to disposal is warranted, treating the compound as potentially hazardous chemical waste. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) if available. For novel or uncharacterized compounds like many PEG derivatives, general laboratory safety protocols for handling chemical substances of unknown toxicity should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing is mandatory.

Engineering Controls:

  • All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Classification: Treat this compound as a hazardous chemical waste.[1][2]

  • Segregation: Do not mix this compound waste with non-hazardous materials. It should be collected as a distinct chemical waste stream. Avoid mixing it with other chemical wastes to prevent unknown and potentially hazardous reactions.[1][3]

Step 2: Container Selection and Labeling

  • Container Choice: Use a chemically compatible container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable for PEG compounds. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[1]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the following information:

    • Full chemical name: "this compound" (avoid abbreviations or formulas).

    • The words "Hazardous Waste".

    • Accumulation start date.

    • The name of the principal investigator and the laboratory location (building and room number).

    • A statement indicating that the hazards are not fully characterized.

Step 3: Waste Accumulation and Storage

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Container Management: Keep the waste container closed except when adding waste.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.

Step 4: Arranging for Final Disposal

  • Professional Disposal Service: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal service. Do not attempt to dispose of this compound in the regular trash or down the drain.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow their specific procedures for waste manifest documentation.

Quantitative Data and Properties

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste
PPE Requirement Safety Goggles, Nitrile Gloves, Lab CoatStandard Laboratory Practice
Waste Container Tightly sealed, chemically compatible (e.g., HDPE, Glass)
Waste Labeling "Hazardous Waste" with full chemical name and details
Storage Location Designated Satellite Accumulation Area
Disposal Method Licensed Hazardous Waste Contractor

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural workflow for the proper disposal of this compound.

cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment & Labeling cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal A Don Personal Protective Equipment (PPE) B Classify this compound as Hazardous Waste A->B C Segregate from other waste streams B->C D Select a chemically compatible waste container C->D E Affix a completed 'Hazardous Waste' label D->E F Place waste in the designated satellite accumulation area E->F G Keep container securely closed F->G H Use secondary containment G->H I Contact Environmental Health & Safety (EHS) H->I J Schedule a pickup with a licensed waste disposal service I->J

Caption: Workflow for the safe disposal of this compound.

cluster_actions Key Actions cluster_outcomes Desired Outcomes A Identify & Classify B Segregate A->B C Containerize & Label B->C D Store Safely C->D E Arrange Disposal D->E F Personnel Safety E->F G Environmental Protection E->G H Regulatory Compliance E->H

Caption: Logical relationship between disposal actions and safety outcomes.

References

Personal protective equipment for handling Bis(m-PEG4)-N-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bis(m-PEG4)-N-OH. The following procedures for personal protective equipment, operational handling, and disposal are based on best practices for similar PEGylated compounds and N-hydroxysuccinimide (NHS) esters.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The required PPE is detailed below and should be used consistently in all handling procedures.

PPE CategoryRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2][3]Protects against splashes and dust. Safety glasses with side shields are a minimum requirement.[2]
Hand Protection Standard laboratory gloves (e.g., Nitrile).[2]Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the compound.
Body Protection Laboratory coat.Protects against contamination of personal clothing.
Respiratory Protection N95 or higher-rated respirator.Required when handling powders outside of a containment device or when dust may be generated.

Operational Plan: Safe Handling Protocols

Adherence to a standardized operational plan is critical for consistent and safe handling of this compound.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use of a certified biological safety cabinet (BSC) or a containment ventilated enclosure (CVE) is recommended, especially when handling powders.

  • Ensure that eyewash stations and safety showers are readily accessible.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the Safety Data Sheet (SDS) for a similar compound is accessible.

    • Confirm all necessary PPE is available and in good condition.

  • Handling the Compound:

    • When handling the solid form, use a spatula to minimize dust generation.

    • If creating a solution, slowly add the solvent to the powder to prevent splashing. A vortex mixer or sonicator can be used to aid dissolution.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Properly doff and dispose of contaminated PPE, starting with outer gloves, followed by the lab coat, and then inner gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of chemical waste is vital to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Protocol
Unused Compound Dispose of in accordance with local, state, and federal regulations for chemical waste. Place in a clearly labeled, sealed container.
Contaminated Labware (Glass) Rinse with a suitable solvent. The rinsed labware can then typically be disposed of as regular laboratory glass waste. However, for highly hazardous materials, it should be segregated as hazardous waste without rinsing.
Contaminated Labware (Plastic) Dispose of as hazardous waste in a designated sharps or waste container.
Contaminated PPE All contaminated PPE (gloves, gowns, etc.) must be disposed of as hazardous waste in a designated, labeled container.

While polyethylene glycol itself is biodegradable, it is crucial to avoid releasing it into wastewater systems. Always consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Safe Handling Workflow

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 post1 Decontaminate Work Area handle2->post1 Experiment Complete post2 Doff PPE post1->post2 disp1 Segregate Waste post2->disp1 Dispose of Contaminated Items disp2 Label Waste Containers disp1->disp2 disp3 Store for Pickup disp2->disp3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.